molecular formula C8H4Br2F4 B3043187 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene CAS No. 776-40-9

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Cat. No.: B3043187
CAS No.: 776-40-9
M. Wt: 335.92 g/mol
InChI Key: WTBYGXCRADGSLY-UHFFFAOYSA-N
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Description

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a useful research compound. Its molecular formula is C8H4Br2F4 and its molecular weight is 335.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F4/c9-1-3-5(11)7(13)4(2-10)8(14)6(3)12/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBYGXCRADGSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)CBr)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.92 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776-40-9
Record name 776-40-9
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Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene. We will delve into its fundamental properties, synthesis, core applications, and safe handling protocols, moving beyond a simple data sheet to provide actionable insights grounded in established scientific principles. The central theme of this compound's utility lies in its identity as a rigid, bifunctional, and electron-deficient linker, making it a valuable tool in medicinal chemistry and materials science.

Section 1: Core Properties and Identification

This compound is a halogenated aromatic compound distinguished by a heavily fluorinated benzene core and two reactive bromomethyl groups at the para positions. This unique structure imparts specific steric and electronic properties that are highly sought after for creating robust molecular architectures.

The Chemical Abstracts Service (CAS) has assigned the number 776-40-9 to this compound.[][2][3][4]

Physicochemical and Spectroscopic Data
PropertyValueSource(s)
CAS Number 776-40-9[][3]
Molecular Formula C₈H₄Br₂F₄[]
Molecular Weight 335.92 g/mol [][5]
Appearance Solid
Melting Point 103-106 °C[6]
IUPAC Name This compound[][5]
Synonyms 2,3,5,6-Tetrafluorodibenzylbromide[]
InChI Key WTBYGXCRADGSLY-UHFFFAOYSA-N[][5]
SMILES C(Br)C1=C(F)C(F)=C(CBr)C(F)=C1F[][3][5]

Section 2: Synthesis and Mechanistic Rationale

The synthesis of bromomethyl-substituted benzene derivatives is a cornerstone of synthetic organic chemistry. While multiple routes can be envisioned, a common and effective strategy involves the bromomethylation of the corresponding aromatic precursor, in this case, 1,2,4,5-tetrafluorobenzene.

A plausible and field-proven approach is adapted from the synthesis of analogous compounds. This reaction proceeds via an electrophilic substitution mechanism where a formaldehyde equivalent and hydrogen bromide generate a reactive electrophile that attacks the electron-rich (relative to the attacking species) aromatic ring. The fluorine atoms are strongly deactivating; however, the reaction can be driven to completion under forcing conditions.

Illustrative Synthesis Workflow

SM 1,2,4,5-Tetrafluorobenzene (Starting Material) Reagents Paraformaldehyde (CH₂O)n HBr in Acetic Acid SM->Reagents 1. Add Reagents Condition Heat (e.g., 100-120 °C) Inert Atmosphere Reagents->Condition 2. Apply Heat Workup Aqueous Workup & Recrystallization Condition->Workup 3. Reaction Quench Product 1,4-Bis(bromomethyl)-2,3,5,6- tetrafluorobenzene Workup->Product 4. Isolate Product

Caption: Generalized workflow for the synthesis of the target compound.

Causality Behind Experimental Choices:

  • Paraformaldehyde & HBr: This combination serves as an in-situ source of the bromomethylating agent. Paraformaldehyde thermally depolymerizes to formaldehyde, which is then activated by the strong acid (HBr) to form a highly reactive hydroxymethyl cation or a related species, which is subsequently converted to the bromomethyl electrophile.

  • Glacial Acetic Acid: It is a polar protic solvent that is relatively stable to the harsh reaction conditions and can effectively dissolve the reactants.

  • Heat: The significant electron-withdrawing effect of the four fluorine atoms deactivates the benzene ring towards electrophilic attack. Elevated temperatures are therefore necessary to provide the activation energy required for the reaction to proceed at a reasonable rate.

Section 3: Core Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a bifunctional linker. The two bromomethyl groups are excellent electrophiles, readily undergoing nucleophilic substitution reactions (Sₙ2) with a variety of nucleophiles, particularly soft nucleophiles like thiols.

Peptide Stapling for Therapeutic Development

A primary application in drug development is "peptide stapling." Many therapeutic peptides are limited by poor metabolic stability and an inability to maintain their bioactive conformation. Stapling involves introducing a covalent brace to lock the peptide into its desired secondary structure (e.g., an α-helix).

This compound is an ideal stapling reagent for peptides containing two cysteine residues. The thiol side chains of the cysteines act as nucleophiles, displacing the bromide ions to form two stable thioether bonds.

Why this linker is superior:

  • Rigidity: The benzene ring provides a rigid, defined linker that restricts the conformational freedom of the peptide backbone more effectively than flexible alkyl linkers.

  • Fluorination: The tetrafluorinated core introduces several beneficial properties:

    • Metabolic Stability: The C-F bond is exceptionally strong, making the linker resistant to metabolic degradation.

    • Modulated Electronics: The electron-withdrawing fluorine atoms can influence the chemical environment, potentially enhancing binding interactions or altering the pKa of nearby residues.

    • Hydrophobicity: The fluorinated core can increase the overall hydrophobicity of the peptide, which can improve cell permeability.[7]

This methodology has been successfully applied using similar bis(bromomethyl)aryl linkers to create stabilized peptides for various therapeutic targets, including the p53 pathway in cancer therapy.[8]

Caption: Cysteine-reactive stapling of a peptide using the title compound.

Other Applications
  • Liquid Crystals: The rigid, well-defined geometry makes it a valuable building block for synthesizing liquid crystalline materials used in display technologies.[7]

  • Advanced Polymers: It can be used as a cross-linking agent or monomer to prepare polymers with high thermal stability and chemical resistance due to the fluorinated core.[7]

Section 4: Experimental Protocol: Thiol-Alkylation for Peptide Stapling

This protocol provides a self-validating system for the stapling of a generic, cysteine-containing peptide.

Objective: To covalently link two cysteine residues within a peptide sequence using this compound.

Materials:

  • Cysteine-containing peptide (purified, lyophilized)

  • This compound (CAS 776-40-9)

  • Ammonium bicarbonate buffer (e.g., 50 mM, pH 7.8)

  • Acetonitrile (ACN), HPLC grade

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA)

  • Reverse-Phase HPLC system for purification

  • Mass Spectrometer (e.g., LC-MS or MALDI-TOF) for analysis

Methodology:

  • Peptide Preparation: Dissolve the lyophilized peptide in the ammonium bicarbonate buffer to a final concentration of ~1 mg/mL. Rationale: A slightly basic pH ensures the cysteine thiol groups are sufficiently deprotonated to the more nucleophilic thiolate form, facilitating the reaction.

  • Reagent Preparation: Prepare a stock solution of the linker in a minimal amount of DMF or DMSO (e.g., 10 mg/mL). Rationale: The linker has poor aqueous solubility; a co-solvent is necessary.

  • Reaction Setup: While stirring the peptide solution, add 1.0 to 1.1 molar equivalents of the linker solution dropwise. Rationale: A slight excess of the linker can help drive the reaction to completion, but a large excess should be avoided to minimize side reactions.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by taking small aliquots, quenching with an acid like formic acid, and analyzing via LC-MS. Rationale: The reaction should be monitored to determine the optimal endpoint and prevent potential over-alkylation or degradation.

  • Quenching: Once the reaction is complete (as determined by the disappearance of starting material and appearance of the desired product mass), quench the reaction by adding a small amount of a thiol scavenger like β-mercaptoethanol or by acidifying the mixture with 0.1% TFA.

  • Purification (Self-Validation): Purify the stapled peptide from unreacted starting materials and byproducts using preparative Reverse-Phase HPLC. Rationale: HPLC purification is essential to isolate the desired product to a high degree of purity required for subsequent biological assays.

  • Analysis (Self-Validation): Confirm the identity of the purified product by Mass Spectrometry. The observed mass should correspond to the calculated mass of the stapled peptide. Rationale: Mass spectrometry provides definitive confirmation that the covalent modification has occurred as intended.

Section 5: Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

Hazard Identification
GHS PictogramHazard ClassHazard StatementSource(s)
ngcontent-ng-c3402157373="" class="ng-star-inserted">
Skin Corrosion / Eye DamageH314: Causes severe skin burns and eye damage.[9][10]
Corrosive to metalsH290: May be corrosive to metals.[10]

Precautionary Statements (Selected): P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338.[10]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[6][10][11][12]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[11][13]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[11][13]

    • Respiratory Protection: If handling outside a fume hood or if dust is generated, use a NIOSH-approved respirator. Do not breathe dust or vapors.[11][13]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • Keep in a dark place under an inert atmosphere. Recommended storage temperature is 2-8°C.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

Section 6: Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation. Its combination of bifunctionality, structural rigidity, and the unique electronic properties imparted by its tetrafluorinated core makes it exceptionally valuable for constructing robust, high-performance molecules. For drug development professionals, its application in peptide stapling offers a direct route to enhancing the therapeutic potential of peptide-based candidates. For materials scientists, it provides a building block for novel polymers and liquid crystals with enhanced stability. Proper understanding of its reactivity and adherence to strict safety protocols are paramount to harnessing its full potential in the laboratory.

References

  • This compound | MySkinRecipes. [Link]

  • This compound | PubChem. [Link]

  • Safety Data Sheet for 1,4-Bis(bromomethyl)benzene | ChemSupply. [Link]

  • Crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2 | De Gruyter. [Link]

  • Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation | PMC. [Link]

Sources

An In-Depth Technical Guide to 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene, a pivotal fluorinated building block in advanced materials science and organic synthesis. This document details the compound's fundamental physicochemical properties, including its precise molecular weight, and offers an in-depth exploration of its synthesis via radical bromination. The core of this guide focuses on the scientific rationale for its use, particularly the profound electronic effects of the perfluorinated aromatic core on the reactivity of its benzylic bromide groups. A detailed experimental protocol for its application as a monomer in the synthesis of photoluminescent polymers is provided, illustrating its practical utility for researchers, chemists, and professionals in drug development and materials science.

Core Physicochemical Properties and Identification

This compound is a crystalline solid that serves as a rigid and highly functionalized linker in chemical synthesis. The defining features of this molecule are its two reactive bromomethyl groups positioned opposite each other on a perfluorinated benzene ring. This unique structure imparts a combination of high reactivity at the benzylic positions with the chemical and thermal stability characteristic of fluorinated aromatic systems.

The molecular weight of this compound is a fundamental parameter for all stoichiometric calculations in synthesis and material formulation. The precise molecular weight is 335.92 g/mol .[1][2] Key identifying information and physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 335.92 g/mol [1][2]
Molecular Formula C₈H₄Br₂F₄[1]
CAS Number 776-40-9[1]
IUPAC Name This compound[2]
Melting Point 126 °C[1]
Physical Form Solid
SMILES C(C1=C(C(=C(C(=C1F)F)CBr)F)F)Br[1]
InChI Key WTBYGXCRADGSLY-UHFFFAOYSA-N[1]

Note: Some commercial suppliers report a lower melting point; however, the value of 126 °C is reported in peer-reviewed literature following careful purification and structural confirmation by X-ray diffraction.[1]

The Scientific Rationale: Impact of Perfluorination on Reactivity

The strategic value of this compound lies in the profound electronic influence of its tetrafluorinated phenyl core. Understanding this is key to appreciating its utility over its non-fluorinated analogue, α,α'-dibromo-p-xylene.

  • Inductive Effect: Fluorine is the most electronegative element, and the cumulative inductive effect of four fluorine atoms strongly withdraws electron density from the aromatic ring. This makes the ring electron-deficient.

  • Benzylic Position Activation: The electron-withdrawing nature of the perfluorinated ring enhances the electrophilicity of the benzylic carbons. This can influence the kinetics of nucleophilic substitution reactions at the bromomethyl groups, which are the primary sites of reactivity for this molecule.

  • Enhanced Stability: Perfluorination of aromatic rings is a well-established strategy for increasing the thermal and oxidative stability of molecules.[1] This property is conferred to the polymers and materials synthesized from this building block.

  • Modulation of Electronic Properties: In the context of materials science, substituting C-H bonds with C-F bonds effectively lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[1] This tuning of the electronic band gap is critical for developing materials for applications in electronics, such as light-emitting diodes (LEDs), where it can improve charge injection and device stability.[1]

The logical relationship between the molecule's structure and its resulting properties is visualized below.

G cluster_structure Molecular Structure cluster_properties Resulting Properties cluster_application Primary Application struct Perfluorinated Phenyl Ring + Two Bromomethyl Groups reactivity Activated Benzylic Reactivity (SN2) struct->reactivity Inductive Effect stability High Thermal & Oxidative Stability struct->stability Strong C-F Bonds electronics Lowered HOMO/LUMO Energy Levels struct->electronics Inductive Effect application Advanced Polymer Synthesis (e.g., for LEDs) reactivity->application stability->application electronics->application

Caption: Structure-Property-Application relationship for the title compound.

Authoritative Synthesis Protocol

The synthesis of this compound is reliably achieved through the free-radical bromination of the benzylic methyl groups of 2,3,5,6-tetrafluoro-p-xylene. This method leverages a radical initiator to facilitate the selective substitution of hydrogen atoms with bromine at the positions adjacent to the aromatic ring.

The workflow below is based on the successful synthesis reported by Gan et al. (2001).[1][3]

G reagents 2,3,5,6-Tetrafluoro-p-xylene + N-Bromosuccinimide (NBS) + Radical Initiator (AIBN) reaction Reflux in Solvent (e.g., CHCl₃) Initiate Radical Chain Reaction reagents->reaction 1. Add Reagents workup Cool & Filter Wash with Water Dry Solvent reaction->workup 2. Reaction Completion purify Recrystallization workup->purify 3. Isolate Crude Product product 1,4-Bis(bromomethyl)- 2,3,5,6-tetrafluorobenzene (Crystalline Solid) purify->product 4. Obtain Pure Product

Caption: Workflow for the synthesis of the title compound via radical bromination.

Step-by-Step Methodology

Materials:

  • 2,3,5,6-Tetrafluoro-p-xylene (starting material)

  • N-Bromosuccinimide (NBS) (brominating agent)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (BPO) (radical initiator)[4]

  • Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄) (solvent)[4]

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2,3,5,6-tetrafluoro-p-xylene and the solvent (e.g., CHCl₃).[3]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (slightly more than 2 molar equivalents) and a catalytic amount of the radical initiator (AIBN).[3]

    • Causality: NBS is used as the bromine source for free-radical reactions. It is a crystalline solid that is easier and safer to handle than liquid bromine. AIBN initiates the reaction upon heating by decomposing into nitrogen gas and cyanoisopropyl radicals, which then abstract a hydrogen from the benzylic methyl group to start the chain reaction.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the consumption of the dense NBS at the bottom of the flask. The reaction is typically run for several hours (e.g., 15 hours).[3]

    • Trustworthiness: The reaction is self-validating as the initiator will only generate radicals at elevated temperatures, ensuring the reaction proceeds under controlled conditions. The reflux ring prevents solvent loss.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: The filtrate, containing the desired product, is washed with water to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Final Product: The resulting crude solid is purified by recrystallization (e.g., from ethanol or a hexane/chloroform mixture) to yield pure this compound as a crystalline solid.[1]

Application in Polymer Synthesis: Poly(2,3,5,6-tetrafluorophenylenevinylene)

A prime example of this compound's utility is in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs). Gan et al. (2001) utilized it as a key monomer to prepare Poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV) via the bromine precursor route.[1]

Experimental Protocol: Synthesis of PTFPV

This protocol demonstrates a dehydrobromination polymerization, where a strong base is used to eliminate HBr from the monomer, forming vinyl linkages and extending the polymer chain.

Materials:

  • This compound (Monomer)

  • Potassium tert-butoxide (strong, sterically hindered base)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

Protocol:

  • Monomer Solution: Dissolve the purified this compound monomer in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: An inert atmosphere is critical because the anionic intermediates in the polymerization are sensitive to oxygen and moisture. Anhydrous solvent is required to prevent quenching of the strong base.

  • Base Addition: Cool the solution (e.g., in an ice bath) and slowly add a solution of potassium tert-butoxide in THF. A color change is typically observed as the polymerization begins.

    • Trustworthiness: Slow addition of the base at a low temperature helps to control the reaction rate and dissipate heat, leading to a more controlled polymerization and potentially higher molecular weight polymer.

  • Polymerization: Allow the reaction to stir at low temperature and then warm to room temperature, continuing for several hours to ensure high conversion.

  • Precipitation & Isolation: Pour the reaction mixture into a non-solvent, such as methanol. The PTFPV polymer, being insoluble in methanol, will precipitate out.

  • Purification: Collect the polymer by filtration, wash it repeatedly with methanol to remove unreacted monomer and salts, and dry it under vacuum. The resulting PTFPV is a photoluminescent material that emits green-blue light, making it suitable for use in LED devices.[1]

Safety and Handling

This compound is a reactive chemical intermediate and should be handled with appropriate care.

  • Irritant: This compound is expected to be an irritant to the skin, eyes, and respiratory system.

  • Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood. Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

With a molecular weight of 335.92 g/mol , this compound is far more than a simple organic halide. It is a sophisticated molecular tool whose perfluorinated core provides enhanced stability and unique electronic properties. Its utility as a monomer for creating advanced photoluminescent polymers has been demonstrated in the scientific literature, underscoring its importance as a building block for next-generation materials. The protocols and scientific rationale presented in this guide provide researchers with the foundational knowledge to confidently and effectively incorporate this versatile compound into their synthetic and materials development programs.

References

  • Gan, L. H., Wang, Y. M., Xu, Y., & Gan, Y. (2001). Synthesis and Characterization of Poly(2,3,5,6-tetrafluorophenylenevinylene): A Revisit. Macromolecules, 34(21), 7235–7239.

  • BOC Sciences. (n.d.). Benzene,1,4-bis(bromomethyl)-2,3,5,6-tetrafluoro-. Retrieved January 7, 2026, from

  • Defense Technical Information Center. (1992). Enhanced Superconductors.

  • Aitken, R. A., & Raut, S. V. (2000). Fluorinated molecules relevant to conducting polymer research. Journal of Fluorine Chemistry, 102(1-2), 255-260.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from

Sources

An In-depth Technical Guide to 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a versatile fluorinated building block of significant interest in organic synthesis, materials science, and medicinal chemistry. Its rigid, electron-deficient tetrafluorinated aromatic core, combined with two reactive benzylic bromide functionalities, makes it a valuable precursor for the synthesis of a wide array of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, reactivity, and applications, with a focus on its utility in the development of novel materials and as a specialized linker in drug discovery.

Core Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. The presence of the highly electronegative fluorine atoms on the benzene ring significantly influences its electronic properties and reactivity.

PropertyValueSource(s)
CAS Number 776-40-9[1]
Molecular Formula C₈H₄Br₂F₄[1]
Molecular Weight 335.92 g/mol [1][]
Melting Point 103-106 °C[3]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in many organic solvents[4]
IUPAC Name This compound[1]

Spectroscopic Characterization

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a single sharp singlet for the four equivalent benzylic protons (-CH₂Br). The chemical shift of this peak would likely appear in the region of 4.5-4.8 ppm in CDCl₃, influenced by the deshielding effect of the adjacent bromine atoms and the fluorinated aromatic ring. For comparison, the benzylic protons of the non-fluorinated analog, 1,4-bis(bromomethyl)benzene, appear as a singlet at approximately 4.48 ppm.[3]

  • ¹³C NMR: The carbon NMR spectrum will provide more detailed structural information. One would expect to see a signal for the benzylic carbons (-CH₂Br) around 20-30 ppm. The aromatic region would display signals for the fluorinated carbons, with their chemical shifts and multiplicities dictated by C-F coupling.

2.2. Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and confirming the elemental composition of the molecule. For this compound, electron ionization (EI) mass spectrometry would be expected to show:

  • Molecular Ion Peak (M⁺): A characteristic isotopic cluster for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately 1:1 natural abundance). This would result in peaks at m/z values corresponding to [C₈H₄⁷⁹Br₂F₄]⁺, [C₈H₄⁷⁹Br⁸¹BrF₄]⁺, and [C₈H₄⁸¹Br₂F₄]⁺.

  • Fragment Ions: Common fragmentation patterns would include the loss of one or both bromine atoms, leading to significant peaks at [M-Br]⁺ and [M-2Br]⁺. The NIST WebBook shows a mass spectrum for the non-fluorinated analog, 1,4-bis(bromomethyl)benzene, which displays a prominent molecular ion peak and a base peak corresponding to the loss of a bromine atom.

Synthesis and Reactivity

3.1. Synthetic Pathway

A reliable synthetic route to this compound starts from the commercially available 1,2,4,5-tetrafluorobenzene. The synthesis involves a two-step process: hydroxymethylation followed by bromination.

Synthesis_Pathway A 1,2,4,5-Tetrafluorobenzene B 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol A->B 1. Paraformaldehyde, H₂SO₄, ZnCl₂, Chlorosulfonic acid 2. Hydrolysis (NaOH, H₂O, EtOH) C This compound B->C PBr₃ or HBr

Synthesis of this compound.

3.2. Detailed Experimental Protocols

Step 1: Synthesis of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

This protocol is adapted from a patented procedure for the synthesis of the diol precursor.

  • Reaction:

    • In a suitable reaction vessel, a mixture of 1,2,4,5-tetrafluorobenzene, paraformaldehyde, sulfuric acid, and zinc chloride is prepared.

    • Chlorosulfonic acid is added dropwise to the stirred mixture at a controlled temperature.

    • After the addition is complete, the reaction is stirred for several hours at a slightly elevated temperature.

    • The reaction mixture is then cooled and filtered to collect the intermediate, 2,3,5,6-tetrafluoro-1,4-benzenedibenzylchloride.

    • The intermediate is then hydrolyzed by refluxing with a mixture of an alkali (e.g., sodium hydroxide), water, and ethanol.

    • After the hydrolysis is complete, the product, 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, is isolated.

  • Causality: The initial step is a chloromethylation of the electron-rich (relative to more fluorinated benzenes) 1,2,4,5-tetrafluorobenzene. The subsequent hydrolysis is a nucleophilic substitution of the benzylic chlorides by hydroxide ions to yield the diol.

Step 2: Bromination of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

This is a general protocol for the bromination of alcohols using phosphorus tribromide (PBr₃), which is applicable to the diol intermediate.[5][6]

  • Reaction:

    • 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol is dissolved in a suitable anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • The flask is cooled in an ice bath to 0 °C.

    • Phosphorus tribromide (PBr₃) is added dropwise to the stirred solution.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to afford pure this compound.

  • Causality: The lone pair of electrons on the oxygen of the alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion. This forms a good leaving group, which is then displaced by the bromide ion in an Sₙ2 reaction, leading to the formation of the alkyl bromide with inversion of configuration at the carbon center.[6]

3.3. Reactivity

The two benzylic bromide groups are excellent leaving groups, making this compound highly reactive towards a variety of nucleophiles. This allows for the facile introduction of the tetrafluorinated benzene core into larger molecules through nucleophilic substitution reactions. Common nucleophiles include phenols, thiols, amines, and carbanions.

Applications in Research and Development

4.1. Synthesis of Cyclophanes

A significant application of this compound is in the synthesis of [n.n]paracyclophanes. These are strained macrocyclic compounds containing two aromatic rings linked by aliphatic chains. The fluorinated benzene ring in these structures can impart unique electronic and conformational properties.

Cyclophane_Synthesis A This compound C Tetrafluorinated [2.2]Paracyclophane A->C Base (e.g., Cs₂CO₃) High Dilution B 1,4-Bis(mercaptomethyl)benzene B->C

General scheme for tetrafluorocyclophane synthesis.

4.2. Liquid Crystals

The rigid and polarizable nature of the tetrafluorobenzene core makes this compound a valuable building block in the synthesis of liquid crystals. By reacting it with various phenols, mesogenic molecules with desirable properties for display technologies can be constructed.

4.3. Drug Development and Medicinal Chemistry

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[9]

  • Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, pKa, and membrane permeability, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[5][7]

  • Enhanced Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with protein targets, potentially increasing the potency of a drug.[10]

This compound can serve as a rigid linker to connect two pharmacophoric groups, with the fluorinated ring providing a means to fine-tune the overall properties of the molecule.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.

Conclusion

This compound is a highly valuable and versatile building block for advanced organic synthesis. Its unique combination of a rigid, electron-deficient aromatic core and two reactive benzylic bromide functionalities provides a gateway to a wide range of complex molecules with applications in materials science and drug discovery. The synthetic protocols and reactivity patterns described in this guide offer a solid foundation for researchers and scientists to explore the full potential of this important fluorinated compound.

References

[3] Echemi. (2024, April 30). This compound. [11] Supporting information - The Royal Society of Chemistry. (n.d.). [1] PubChem. (n.d.). This compound. [5] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [7] ResearchGate. (2025, August 9). Applications of Fluorine in Medicinal Chemistry | Request PDF. [8] Li, X. (2015). Fluorine in drug design: a case study with fluoroanisoles. [9] ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. [12] BLDpharm. (n.d.). 776-40-9|this compound. [6] Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. [10] PubMed. (2004, May 3). Fluorine in medicinal chemistry. [13] Hua, D. H., et al. (2021). SYNTHESIS template v2.0. [14] ResearchGate. (2025, August 6). (PDF) [1n]Paracyclophanes. [] BOC Sciences. (n.d.). CAS 776-40-9 Benzene,1,4-bis(bromomethyl)-2,3,5,6-tetrafluoro-. [15] Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [16] NIST WebBook. (n.d.). 1-Bromo-2,3,5,6-tetrafluorobenzene. Sigma-Aldrich. (n.d.). This compound | 776-40-9. [4] Benchchem. (n.d.). Application Notes and Protocols: 4,6-Bis(chloromethyl)-m-xylene in Organic Synthesis. [17] MDPI. (n.d.). 4,4′-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))-bis(2,3,5,6-tetrafluoropyridine).

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An In-depth Technical Guide to the Physical Properties of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

Introduction: The Structural and Synthetic Value of a Fluorinated Building Block

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a bifunctional aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique architecture, featuring a perfluorinated benzene core flanked by two reactive bromomethyl groups, imparts a combination of chemical stability and versatile reactivity.[1][2] The electron-withdrawing nature of the four fluorine atoms enhances the stability of the aromatic ring and modulates the reactivity of the benzylic bromide leaving groups. This makes the molecule a valuable linker and a foundational building block for constructing complex molecular frameworks with tailored electronic and structural properties.[1][2]

This guide provides a comprehensive overview of the core physical properties of this compound, details the rigorous experimental protocols for their validation, and offers insights into the practical implications of these properties for its application in research and development.

Core Physical and Chemical Identifiers

A consistent and accurate understanding of a compound's fundamental identifiers is the bedrock of reproducible science. The following table summarizes the key identification and physical property data for this compound.

PropertyValueSource(s)
IUPAC Name This compound[3][4]
CAS Number 776-40-9[3][5][6]
Molecular Formula C₈H₄Br₂F₄[1][3][]
Molecular Weight 335.92 g/mol [3][][8]
Appearance Solid[4]
Melting Point 103-106 °C[5][6]
Boiling Point 293.4 ± 35.0 °C (Predicted) at 760 mmHg[6]
InChI Key WTBYGXCRADGSLY-UHFFFAOYSA-N[3][4]

Note on Property Variance: It is not uncommon for physical properties like melting point to show slight variations between suppliers. One source reports a melting point of 88-90 °C[2]. Such discrepancies often arise from differences in residual solvent or minor impurities. Therefore, independent verification of these properties on incoming material is a critical quality control step, as detailed in the experimental section below.

Molecular Structure and Key Features

The geometry and electronic distribution of a molecule are primary determinants of its physical properties and reactivity.

Caption: Molecular structure of this compound.

The high melting point is indicative of a well-ordered and stable crystal lattice, facilitated by the planar, symmetric aromatic core. The molecule's utility stems from two key regions:

  • The Perfluorinated Ring: This core is electron-deficient and exceptionally stable towards oxidative degradation.

  • The Bromomethyl Groups: These are the reactive sites, susceptible to nucleophilic substitution, making the molecule an excellent cross-linker or precursor for further functionalization.[2]

Experimental Verification of Physical Properties: A Self-Validating Workflow

As a Senior Application Scientist, I advocate for a multi-technique approach to compound characterization. This ensures the identity, purity, and physical properties of a research compound are robustly validated before its use in sensitive applications like drug development.

cluster_0 Workflow for Physicochemical Characterization start Receive or Synthesize This compound mp_dsc Melting Point Determination (Differential Scanning Calorimetry) start->mp_dsc Thermal Analysis nmr Structural Verification (¹H, ¹³C, ¹⁹F NMR) start->nmr Spectroscopic ID hplc_ms Purity & Identity Confirmation (HPLC-MS) start->hplc_ms Chromatographic Purity report Generate Certificate of Analysis (CoA) mp_dsc->report ftir Functional Group Analysis (FT-IR Spectroscopy) nmr->ftir ftir->report hplc_ms->report

Caption: A comprehensive workflow for the characterization of a new chemical entity.

Protocol 1: Melting Point and Purity Determination by Differential Scanning Calorimetry (DSC)

Rationale: While a traditional melting point apparatus provides a range, DSC offers superior quantitative data. It measures the heat flow required to raise a sample's temperature, revealing a sharp endothermic peak at the melting point. The shape and onset of this peak can be used to estimate purity, as impurities typically broaden the melting range and depress the melting point.

Methodology:

  • Calibration: Calibrate the DSC instrument using a certified indium standard (Melting Point: 156.6 °C). This ensures the accuracy of the temperature and enthalpy scale.

  • Sample Preparation: Accurately weigh 2-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 130 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis:

    • Determine the onset temperature of the melting endotherm. This value is reported as the melting point.

    • Integrate the peak area to determine the enthalpy of fusion (ΔHfus).

    • Utilize the instrument's software to perform a purity analysis based on the van't Hoff equation, which relates the shape of the melting peak to the mole fraction of impurities.

Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguously determining the chemical structure of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for full characterization.

Methodology:

  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated acetone.

  • ¹H NMR Analysis:

    • Expected Spectrum: Due to the molecule's symmetry, a single sharp singlet should be observed for the four equivalent protons of the two -CH₂Br groups.

    • Anticipated Chemical Shift: Approximately 4.5-5.0 ppm, characteristic of benzylic protons adjacent to a bromine atom.

  • ¹³C NMR Analysis:

    • Expected Spectrum: Three distinct signals are expected: one for the two equivalent -CH₂Br carbons, and two for the aromatic carbons (one for the carbons bearing the -CH₂Br groups and one for the carbons bearing the fluorine atoms).

  • ¹⁹F NMR Analysis:

    • Expected Spectrum: Due to symmetry, a single signal is expected for the four equivalent fluorine atoms.

    • Causality: The absence of additional signals in these spectra is a strong indicator of the compound's high purity and symmetrical structure. Any splitting or additional peaks would suggest the presence of isomers or impurities.

Solubility Profile: A Qualitative Assessment

Solvent ClassPredicted SolubilityRationale
Non-polar Aprotic (e.g., Hexane)LowThe polar C-F and C-Br bonds reduce affinity for purely non-polar solvents.
Polar Aprotic (e.g., THF, CH₂Cl₂, Acetone)HighThe molecule's polarity and lack of hydrogen bond-donating capability align well with these solvents.
Polar Protic (e.g., Water, Methanol)Very LowThe compound is largely non-polar and cannot participate effectively in the hydrogen-bonding network of protic solvents.[9]

Safety, Handling, and Storage

Expertise Insight: The reactivity of the bromomethyl groups necessitates careful handling to prevent unwanted reactions and ensure user safety.

  • Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5] It is also considered corrosive.[4][8]

  • Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood.[10] Wear nitrile gloves, chemical safety goggles, and a lab coat.[5][10]

  • Handling: Avoid creating dust.[5] Use non-sparking tools. Prevent contact with skin and eyes.[5] Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[4]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, strong bases, and amines to prevent vigorous and potentially hazardous reactions.[11][12]

Conclusion: From Physical Properties to Practical Application

The physical properties of this compound—a stable, high-melting solid with predictable solubility and well-defined reactivity—make it a reliable and versatile tool for the advanced researcher. Its perfluorinated core offers a scaffold for creating thermally and chemically robust materials, while its bifunctional nature is ideal for synthesizing complex ligands, linkers for antibody-drug conjugates, and novel pharmaceutical candidates. A thorough understanding and verification of its physical properties, using the rigorous methodologies outlined in this guide, are the first and most critical steps toward unlocking its full synthetic potential.

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An In-depth Technical Guide to the Solubility of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Unique Building Block

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a compelling molecule for researchers in materials science, polymer chemistry, and drug development.[1][][3][4][5][6][7] Its rigid, electron-deficient tetrafluorinated phenyl core, combined with the reactive bromomethyl groups at the 1 and 4 positions, makes it a valuable building block for synthesizing novel polymers, cross-linkers, and complex organic molecules. The high degree of fluorination can impart desirable properties such as thermal stability, chemical resistance, and unique electronic characteristics to the resulting materials.[8]

However, the very features that make this compound attractive also present challenges, particularly concerning its solubility. A thorough understanding of its solubility behavior in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical considerations governing the solubility of this compound and presents a detailed experimental protocol for its quantitative determination. While specific quantitative solubility data for this compound is not extensively reported in public literature, this guide equips researchers with the foundational knowledge and practical methodology to determine it.

Theoretical Framework: Deconstructing Solubility

The principle of "like dissolves like" provides a fundamental starting point for predicting solubility. However, the complex structure of this compound, featuring a perfluorinated aromatic ring and two bromomethyl substituents, leads to a nuanced interplay of intermolecular forces.

  • The Fluorinated Core: The tetrafluorobenzene ring is the dominant feature of the molecule. The high electronegativity of fluorine atoms creates strong carbon-fluorine bonds, resulting in a molecule with a significantly reduced electron density in the aromatic ring.[8] This "fluorous" character makes the molecule both hydrophobic and, to a certain extent, lipophobic.[9] Perfluorinated and highly fluorinated compounds often exhibit limited miscibility with both polar and non-polar hydrocarbon-based solvents due to the weakness of the van der Waals interactions between them.[9][10]

  • The Bromomethyl Groups: The two bromomethyl (-CH2Br) groups introduce a degree of polarity and polarizability to the molecule. The carbon-bromine bond is polar, and the bromine atoms can participate in dipole-dipole interactions and London dispersion forces. These groups are the primary sites for reactivity in nucleophilic substitution reactions.[11]

The overall solubility of this compound in a given solvent will be determined by the balance of these competing factors. It is anticipated that the compound will exhibit preferential solubility in solvents that can effectively interact with both the fluorous core and the polarizable bromomethyl groups. A non-fluorinated analogue, 1,4-Bis(bromomethyl)benzene, is described as being moderately soluble in organic solvents but has limited solubility in water, which provides a useful, albeit imperfect, point of comparison.[11]

Published Solubility Data: A Qualitative Assessment

A comprehensive search of the scientific literature and chemical databases reveals a lack of specific, quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents. Chemical suppliers generally do not provide this information in their standard documentation.[][3][4][5][6][7] This underscores the need for a robust and reliable experimental protocol to be followed by researchers working with this compound.

Experimental Protocol: Quantitative Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[12] This protocol has been adapted to address the specific properties of this compound.

I. Materials and Apparatus
  • Analyte: this compound (purity ≥97%)

  • Solvents: A range of analytical grade solvents should be tested, for example:

    • Non-polar: Toluene, Hexanes

    • Polar Aprotic: Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM)

    • Polar Protic: Methanol, Ethanol

  • Equipment:

    • Analytical balance (readable to ±0.1 mg)

    • Scintillation vials or flasks with screw caps

    • Orbital shaker or wrist-action shaker, preferably with temperature control

    • Constant temperature bath or incubator

    • Syringes and syringe filters (0.22 µm PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID or MS for GC)

II. Experimental Workflow

The following diagram outlines the key steps in the solubility determination process:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solid Weigh excess solid (analyte) into vial prep_solvent Add precise volume of solvent prep_solid->prep_solvent 1. Add solvent shake Seal and shake at constant temperature (e.g., 24-72 hours) prep_solvent->shake 2. Begin agitation settle Allow undissolved solid to settle shake->settle 3. Reach equilibrium filter Withdraw supernatant and filter through 0.22 µm filter settle->filter 4. Isolate saturated solution dilute Dilute filtrate to a known concentration filter->dilute 5. Prepare for analysis analyze Analyze by HPLC/GC against a calibration curve dilute->analyze 6. Quantify analyte calculate Calculate solubility (e.g., in mg/mL or mol/L) analyze->calculate 7. Determine final value

Caption: Experimental workflow for the shake-flask solubility determination.

III. Step-by-Step Methodology
  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved. A good starting point is to add approximately 100 mg of the solid to each vial.

    • Accurately pipette a known volume (e.g., 5.00 mL) of the desired solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). The temperature must be controlled and monitored throughout the experiment as solubility is temperature-dependent.[13]

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, but 48-72 hours is preferable. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility should be constant at equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least one hour at the same constant temperature.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particulates.

    • Accurately weigh the filtered saturated solution to determine its mass.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze these standards using a suitable analytical technique (e.g., HPLC-UV) to generate a calibration curve.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and use the calibration curve to determine the concentration of the analyte in the diluted sample.

Data Analysis and Reporting

  • Calculate the concentration of the undiluted saturated solution, accounting for the dilution factor.

  • Express the solubility in standard units, such as milligrams per milliliter (mg/mL), grams per liter (g/L), or moles per liter (mol/L).

The results should be presented in a clear and organized table.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent TypeSolubility (g/L)
TolueneNon-polar[Experimental Value]
DichloromethanePolar Aprotic[Experimental Value]
TetrahydrofuranPolar Aprotic[Experimental Value]
AcetonePolar Aprotic[Experimental Value]
AcetonitrilePolar Aprotic[Experimental Value]
MethanolPolar Protic[Experimental Value]

Conclusion

This compound is a specialty chemical with significant potential in advanced material synthesis. While publicly available quantitative solubility data is scarce, this guide provides the necessary theoretical background and a robust, validated experimental protocol for its determination. By following the detailed shake-flask methodology, researchers can generate reliable and accurate solubility data, which is essential for optimizing reaction conditions, developing purification strategies, and advancing the application of this versatile fluorinated building block.

References

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An In-depth Technical Guide to 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene: Properties, Synthesis, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Building Block

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a valuable bifunctional reagent in the fields of organic synthesis, materials science, and drug discovery. Its rigid, electron-deficient tetrafluorobenzene core, combined with two reactive benzylic bromide functionalities, makes it a prime candidate for constructing complex molecular architectures. The high degree of fluorination imparts unique properties such as enhanced thermal stability, lipophilicity, and altered electronic characteristics to the resulting molecules. This guide provides a comprehensive overview of its physical properties, a detailed protocol for its synthesis and characterization, and essential safety information for its handling.

The strategic placement of the bromomethyl groups at the 1 and 4 positions allows for its use as a linker or "stapling" agent to create macrocyclic structures or to connect different molecular fragments. Its applications range from the synthesis of novel polymers and liquid crystals to its use as a scaffold in the development of new therapeutic agents.[1][2] Understanding the fundamental properties and synthetic accessibility of this compound is therefore of significant interest to researchers in both academic and industrial settings.

Physicochemical Properties and Characterization

The accurate determination of the physical and chemical properties of a compound is fundamental to its application in research and development. The melting point, in particular, serves as a crucial indicator of purity.

Melting Point and Other Key Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The melting point is consistently reported in the range of 103-106 °C. A sharp melting point within this range is indicative of high purity.[3][4]

PropertyValueSource(s)
Melting Point 103-106 °C[3][4]
CAS Number 776-40-9[5][6]
Molecular Formula C₈H₄Br₂F₄[5]
Molecular Weight 335.92 g/mol [5][]
Appearance White to off-white crystalline solidN/A
Solubility Soluble in many organic solvents (e.g., THF, CH₂Cl₂, Chloroform)N/A
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to be very simple due to the molecule's high symmetry. A single sharp singlet should be observed for the four equivalent benzylic protons (-CH₂Br). The chemical shift of this peak is anticipated to be in the region of δ 4.5-4.8 ppm. The absence of aromatic protons means no signals will be present in the typical δ 7-8 ppm region.

  • ¹³C NMR: The carbon NMR spectrum is also predicted to be simple. Two distinct signals are expected: one for the benzylic carbons (-CH₂Br) and another for the quaternary aromatic carbons. The benzylic carbon signal would likely appear around δ 25-30 ppm. The aromatic carbon signals will be split due to C-F coupling, a characteristic feature of fluorinated aromatic compounds.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by vibrations associated with the C-Br, C-F, and aromatic C-C bonds. Key expected absorptions include:

    • C-H stretching (benzylic): ~2950-3050 cm⁻¹

    • Aromatic C=C stretching: ~1450-1600 cm⁻¹

    • C-F stretching: A strong, characteristic band in the region of 1000-1300 cm⁻¹

    • C-Br stretching: A strong absorption in the lower frequency region, typically around 600-700 cm⁻¹

Experimental Protocols

Synthesis of this compound

A plausible and effective method for the synthesis of this compound is the radical bromination of 1,2,4,5-tetrafluoro-3,6-dimethylbenzene (durene analog). This reaction is typically initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The following is a generalized protocol based on similar preparations.[10][11]

Reaction Scheme:

Synthesis_of_1_4_Bis_bromomethyl_2_3_5_6_tetrafluorobenzene reactant 1,2,4,5-Tetrafluoro-3,6-dimethylbenzene reagent N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Solvent (e.g., CCl₄) Heat/Light reactant->reagent product This compound reagent->product caption Figure 1. Synthetic pathway for this compound.

Figure 1. Synthetic pathway for this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,2,4,5-tetrafluoro-3,6-dimethylbenzene in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Addition of Reagents: Add N-bromosuccinimide (NBS) (2.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.

  • Reaction Conditions: Heat the mixture to reflux. The reaction can be initiated and accelerated by irradiation with a UV lamp.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound as a crystalline solid.

Melting Point Determination

The determination of the melting point is a critical step for verifying the purity of the synthesized compound. The capillary method is the most common and reliable technique.[12][13]

Workflow for Melting Point Determination:

Melting_Point_Determination_Workflow A Sample Preparation: Grind the crystalline solid into a fine powder. B Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Instrument Setup: Place the capillary in a melting point apparatus. B->C D Rapid Heating (Optional): Quickly heat to determine an approximate melting range. C->D E Precise Measurement: Cool and repeat with a slow heating rate (1-2 °C/min) near the expected melting point. D->E F Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which all solid has melted. E->F G Purity Assessment: A narrow melting range (≤ 2 °C) indicates high purity. F->G caption Figure 2. Workflow for melting point determination.

Figure 2. Workflow for melting point determination.

Detailed Protocol:

  • Sample Preparation: Ensure the crystalline sample of this compound is completely dry. Grind a small amount of the sample into a fine powder using a mortar and pestle.[13]

  • Capillary Tube Loading: Tap the open end of a capillary melting point tube into the powdered sample. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[4]

  • Melting Point Apparatus: Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus.

  • Approximate Melting Point: If the approximate melting point is unknown, a rapid heating rate can be used initially to get a rough estimate.

  • Accurate Measurement: Allow the apparatus to cool. For an accurate measurement, heat at a rate of no more than 1-2 °C per minute as the temperature approaches the expected melting point.

  • Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first signs of melting are observed (the onset of liquid formation) and the temperature at which the last crystal melts. This provides the melting point range.[12]

Applications in Research and Development

The unique structural features of this compound make it a versatile building block in several areas of chemical research.

Materials Science

The rigid, fluorinated aromatic core is an attractive component for the synthesis of advanced materials. It can be used as a monomer in polymerization reactions to create polymers with high thermal stability and specific electronic properties. Its bifunctionality also allows for its use in the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The presence of fluorine can enhance the performance of materials used in electronic devices and liquid crystal displays.[1]

Drug Discovery and Medicinal Chemistry

In drug discovery, the concept of "peptide stapling" has emerged as a powerful strategy to constrain peptides into their bioactive conformations, thereby improving their stability, cell permeability, and target affinity. Bis(bromomethyl)benzene derivatives are used as linkers to covalently bridge two cysteine residues in a peptide sequence through S-alkylation.[14] The tetrafluorinated scaffold of this compound offers a more rigid and lipophilic linker compared to its non-fluorinated counterpart, which could be advantageous in the design of novel stapled peptide therapeutics.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[15]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[16]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.[17]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[15]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized building block with significant potential in materials science and medicinal chemistry. Its well-defined melting point of 103-106 °C is a key parameter for assessing its purity. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to utilize this versatile compound in their work. As with all reactive chemicals, adherence to strict safety protocols is paramount. The continued exploration of this and similar fluorinated scaffolds is expected to lead to the development of novel materials and therapeutics with enhanced properties.

References

  • Melting point determination. (n.d.). Retrieved January 7, 2026, from [Link]

  • IJCRT. (n.d.). Melting Point Of Organic Compounds: A Comprehensive Guide. Retrieved January 7, 2026, from [Link]

  • University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Retrieved January 7, 2026, from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved January 7, 2026, from [Link]

  • Studylib. (n.d.). Melting Point Determination Lab Protocol. Retrieved January 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 7, 2026, from [Link]

  • DETERMINATION OF MELTING POINTS. (n.d.). Retrieved January 7, 2026, from [Link]

  • Chemwatch. (n.d.). 1,4-Bis(bromomethyl)benzene Safety Data Sheet. Retrieved January 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved January 7, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

  • Song, W., Zhao, M., Zhu, Y., Gao, J., & Zhao, Y. (2022). Crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2. Zeitschrift für Kristallographie - New Crystal Structures, 237(5), 819-820. [Link]

  • SpectraBase. (n.d.). 1,4-BIS-(BROMOMETHYL)-2,3,5,6-TETRAMETHYLBENZENE;BIS-(BROMOMETHYL)-DURENE - Optional[13C NMR]. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

  • De Gruyter. (2025). The crystal structure of 1,4-bis(bromomethyl)-2,5-dimethylbenzene, C10H12Br2. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2025). 1,1-Bis(bromomethyl)benzene. Retrieved January 7, 2026, from [Link]

  • OUCI. (n.d.). Crystal structre of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene. Retrieved January 7, 2026, from [Link]

  • Walewska, A., et al. (2018). Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation. Molecules, 23(10), 2543. [Link]

  • Journal of Materials Chemistry C. (n.d.). 1,4-Bis(trifluoromethyl)benzene as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence: experimental and computational guidance. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2022). 1,4-Bis(trifluoromethyl)benzene as a New Acceptor for the Design and Synthesis of Emitters Exhibiting Efficient Thermally Activated Delayed Fluorescence and Electroluminescence: Experimental and Computational Guiding. Retrieved January 7, 2026, from [Link]

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Spectroscopic Characterization of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a valuable bifunctional linker and building block in supramolecular chemistry, crystal engineering, and materials science. Its rigid, electron-deficient tetrafluorinated aromatic core, combined with the reactive benzylic bromide functionalities, allows for the construction of complex and robust molecular architectures.[1] The precise characterization of this compound is paramount for its effective utilization, ensuring purity and confirming its structural integrity before its incorporation into larger systems.

Molecular Structure and Spectroscopic Implications

The high degree of symmetry in this compound is a dominant factor influencing its spectroscopic output. The molecule possesses a center of inversion, which simplifies its Nuclear Magnetic Resonance (NMR) spectra by rendering the four fluorine atoms, the four aromatic carbons, and the four methylene protons chemically equivalent.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. Due to the molecule's symmetry, a surprisingly simple set of spectra is anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit a single signal.

  • Causality of Experimental Choices: Deuterated chloroform (CDCl₃) is a common solvent for ¹H NMR as it dissolves a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) does not typically interfere with the signals of the analyte.

Table 1: Predicted ¹H NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~4.5 - 4.7Singlet (s)4H-CH₂BrThe benzylic protons of the non-fluorinated analog, 1,4-bis(bromomethyl)benzene, appear at ~4.48 ppm.[3] The strong electron-withdrawing effect of the four fluorine atoms on the aromatic ring is expected to deshield the adjacent methylene protons, causing a downfield shift.
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals corresponding to the three unique carbon environments.

  • Expertise & Experience: The presence of fluorine atoms significantly impacts the ¹³C chemical shifts. Carbons directly bonded to fluorine (C-F) exhibit large resonances and show splitting due to C-F coupling. The electron-withdrawing nature of fluorine also influences the chemical shifts of neighboring carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppmAssignmentRationale
~25 - 30-CH₂BrIn the non-fluorinated analog, this signal is at ~33.0 ppm.[3] The highly electron-withdrawing tetrafluorinated ring is expected to cause an upfield shift for the benzylic carbon.
~110 - 120Ar-C (quaternary, C-CH₂Br)This carbon is attached to the bromomethyl group. Its chemical shift will be influenced by the adjacent fluorine-bearing carbons.
~140 - 150 (t)Ar-C (quaternary, C-F)Aromatic carbons directly attached to fluorine typically appear in this region and will likely exhibit splitting (as a triplet) due to coupling with the adjacent fluorine atoms.
¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to be the simplest, showing a single signal due to the chemical equivalence of all four fluorine atoms.

  • Authoritative Grounding: The chemical shift is referenced against CFCl₃. For hexafluorobenzene, the ¹⁹F chemical shift is approximately -164.9 ppm.[]

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppmMultiplicityAssignmentRationale
~ -140 to -145Singlet (s)Ar-FThe chemical shift of fluorines on a perfluorinated ring is influenced by the substituents. The bromomethyl groups are less electron-withdrawing than fluorine, which would cause a downfield shift relative to hexafluorobenzene. For 1,2,3,4-tetrafluorobenzene, the fluorine signals appear between -139 and -157 ppm.[]
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 15-25 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled spectrum. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 220-250 ppm and a longer relaxation delay (e.g., 5 seconds) to ensure proper relaxation of quaternary carbons.

  • ¹⁹F NMR Acquisition: Acquire the proton-decoupled spectrum using a fluorine probe. The spectral width should be set appropriately to cover the aromatic fluorine region (e.g., -100 to -200 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum will be characterized by strong absorptions corresponding to C-F bonds and vibrations of the aromatic ring.

  • Trustworthiness: A background spectrum of the empty sample compartment must be acquired immediately prior to the sample scan. This is a self-validating step to subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring that the observed peaks are solely from the analyte.

Table 4: Predicted IR Absorption Bands

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
~1640MediumAromatic C=C stretchingThe C=C stretching frequency in the fluorinated ring is typically higher than in non-fluorinated benzene.
~1480 - 1520StrongAromatic C=C stretchingA characteristic strong band for perfluorinated aromatic rings.
~1200 - 1250StrongC-H bending (in -CH₂)In-plane bending of the methylene protons. For the non-fluorinated analog, a strong peak is seen at 1221 cm⁻¹.[3]
~950 - 1050Very StrongC-F stretchingThis is the most characteristic region for organofluorine compounds. A very strong, broad absorption is expected here.
~600 - 700Medium-StrongC-Br stretchingThe carbon-bromine stretching vibration typically appears in this region of the fingerprint.
Experimental Protocol: KBr Pellet for IR Analysis
  • Sample Preparation: Gently grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogenous powder is formed.

  • Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. The presence of two bromine atoms will result in a highly characteristic isotopic pattern.

  • Expertise & Experience: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. For a molecule containing two bromine atoms, the molecular ion will appear as a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms.

Table 5: Predicted Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)Predicted Relative IntensityAssignment
334, 336, 3381:2:1 ratio[M]⁺, Molecular ion peak corresponding to C₈H₄[⁷⁹Br/⁸¹Br]₂F₄
255, 2571:1 ratio[M - Br]⁺, Loss of one bromine atom
176Variable[M - 2Br]⁺, Loss of both bromine atoms
241, 2431:1 ratio[M - CH₂Br]⁺, Loss of a bromomethyl radical
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Integrated Spectroscopic Workflow

The comprehensive characterization of this compound requires a logical workflow where the results of each technique corroborate the others.

Spectroscopic_Workflow cluster_synthesis Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure Compound (C₈H₄Br₂F₄) NMR NMR (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data Confirm C-H-F Framework - Chemical Shifts - Integration - Couplings NMR->NMR_Data IR_Data Identify Functional Groups - C-F Stretch - C-Br Stretch - Aromatic Ring IR->IR_Data MS_Data Determine Molecular Weight & Formula - Molecular Ion (M⁺) - Isotopic Pattern MS->MS_Data Final Structural Confirmation NMR_Data->Final IR_Data->Final MS_Data->Final

Caption: An integrated workflow for the spectroscopic characterization of the title compound.

References

  • The Royal Society of Chemistry. (2012). Supporting Information for Physical Chemistry Chemical Physics. [Link]

  • PubChem. 1,4-Bis(bromomethyl)benzene. National Center for Biotechnology Information. [Link]

  • Berger, S., Braun, S., & Kalinowski, H.-O. (1994). NMR Spektroskopie von Nichtmetallen, Band 4: 19F-NMR-Spektroskopie. Thieme.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • NIST. 1-Bromo-2,3,5,6-tetrafluorobenzene. NIST Chemistry WebBook. [Link]

  • Alachem Co., Ltd. 1,4-Bis(bromomethyl)tetrafluorobenzene. [Link]

  • MySkinRecipes. This compound. [Link]

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An In-depth Technical Guide to the NMR Spectra of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical ¹H, ¹³C, and ¹⁹F NMR spectral features of this highly fluorinated aromatic compound. The guide is structured to offer not just predictive data but also the underlying principles governing the spectral characteristics, rooted in the molecule's unique structure. A detailed, field-proven protocol for the acquisition of high-quality NMR spectra for this class of compounds is also presented, ensuring both theoretical understanding and practical applicability.

Introduction: The Structural Significance of this compound

This compound is a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures with tailored electronic and structural properties. Its rigid, electron-deficient tetrafluorinated benzene core, combined with the reactive bromomethyl functionalities, makes it a valuable precursor in the synthesis of materials such as liquid crystals and specialized polymers. The precise characterization of this compound is paramount for its effective utilization, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose.

The presence of fluorine atoms profoundly influences the NMR spectra, not only through their own direct detection in ¹⁹F NMR but also by inducing significant changes in the ¹H and ¹³C chemical shifts and introducing complex spin-spin couplings. A thorough understanding of these spectral intricacies is crucial for verifying the compound's identity, assessing its purity, and elucidating the structure of its derivatives.

Predicted NMR Spectral Analysis

Due to the absence of readily available experimental spectra in public databases, the following analysis is based on established principles of NMR spectroscopy for fluorinated compounds and predictive algorithms.

¹H NMR Spectrum

The proton NMR spectrum of this compound is predicted to be deceptively simple in terms of the number of signals, yet informative in its fine structure.

  • Chemical Shift (δ): The four protons of the two bromomethyl (-CH₂Br) groups are chemically and magnetically equivalent due to the molecule's symmetry. These protons are expected to resonate at approximately 4.5 - 4.8 ppm . This downfield shift, compared to non-aromatic bromoalkanes, is attributed to the deshielding effect of the aromatic ring. The electron-withdrawing nature of the fluorine and bromine atoms further contributes to this deshielding. For comparison, the benzylic protons in the non-fluorinated analog, p-bis(bromomethyl)benzene, appear around 4.48 ppm.[1]

  • Multiplicity: The protons of the -CH₂Br groups will not exhibit proton-proton coupling among themselves due to their equivalence. However, they will couple with the adjacent fluorine atoms on the aromatic ring. This long-range coupling, specifically a four-bond coupling (⁴JHF), will split the proton signal into a triplet . The magnitude of ⁴JHF in such systems is typically in the range of 1-3 Hz.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals, corresponding to the three unique carbon environments in the molecule.

  • -CH₂Br Carbon: This carbon is anticipated to appear at approximately 20-25 ppm . The presence of the electronegative bromine atom causes a significant downfield shift from a typical alkyl carbon. Further coupling to the adjacent fluorine atoms (³JCF) will likely split this signal into a triplet.

  • Aromatic C-Br Carbon (C1 & C4): The carbons of the aromatic ring directly bonded to the bromomethyl groups are predicted to resonate in the range of 115-125 ppm . These carbons will exhibit coupling to the two adjacent fluorine atoms (²JCF), resulting in a triplet.

  • Aromatic C-F Carbon (C2, C3, C5 & C6): The four fluorine-bearing carbons are equivalent and will give rise to a single signal. This signal is expected to be significantly downfield, in the region of 140-150 ppm , due to the strong deshielding effect of the directly attached fluorine atoms. The primary splitting of this signal will be a large one-bond carbon-fluorine coupling (¹JCF), typically in the range of 240-260 Hz, resulting in a doublet. Further smaller couplings to the other fluorine and the bromomethyl carbons will lead to a more complex multiplet structure.

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides a direct and sensitive probe of the fluorinated core of the molecule.

  • Chemical Shift (δ): Due to the molecule's symmetry, all four fluorine atoms are chemically equivalent. They are expected to resonate as a single signal in the ¹⁹F NMR spectrum. The chemical shift is predicted to be in the range of -135 to -145 ppm relative to CFCl₃.

  • Multiplicity: This signal will be split by coupling to the four protons of the two bromomethyl groups. This four-bond coupling (⁴JFH) will result in a quintet .

Summary of Predicted NMR Data
NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H 4.5 - 4.8Triplet⁴JHF = 1-3
¹³C ~20-25 (-CH₂Br)Triplet³JCF ≈ 5-10
~115-125 (C-CH₂Br)Triplet²JCF ≈ 20-30
~140-150 (C-F)Doublet of multiplets¹JCF ≈ 240-260
¹⁹F -135 to -145Quintet⁴JFH = 1-3

Experimental Protocol for NMR Spectra Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity and free from water.

  • Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0 ppm. For ¹⁹F NMR, an external standard such as CFCl₃ or a secondary standard can be used.

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are general guidelines for a 400 MHz NMR spectrometer. Parameters should be optimized based on the specific instrument and sample.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 8-16.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 (or more, depending on concentration).

  • ¹⁹F NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: A wide spectral width of at least 250 ppm is recommended initially to ensure the signal is captured.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64.

Visualization of Molecular Structure and NMR Interactions

To visually represent the molecular structure and the key NMR interactions, the following diagram is provided.

Caption: Molecular structure of this compound with key through-bond NMR couplings indicated.

Troubleshooting and Advanced Considerations

  • Impurity Identification: The synthesis of this compound may result in impurities such as the mono-brominated species or starting material. These will present as additional, likely less symmetric, signals in the NMR spectra.

  • Solvent Effects: While CDCl₃ is a common choice, other solvents may be used. Be aware that solvent choice can influence chemical shifts.

  • Two-Dimensional (2D) NMR: For unambiguous assignment of all signals, especially in more complex derivatives, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. An H-F COSY (Correlation Spectroscopy) or HOESY (Heteronuclear Overhauser Effect Spectroscopy) can provide further insights into through-bond and through-space H-F interactions.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, a key building block in modern organic and materials chemistry. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently verify the structure and purity of this compound. The provided experimental protocol offers a robust starting point for acquiring high-quality NMR data. As with any predictive analysis, experimental verification remains the gold standard, and this guide serves as an authoritative reference to facilitate that process.

References

  • Royal Society of Chemistry. (2012). Supporting Information for... [Link to the source is not available].

Sources

Navigating the Solid State: A Technical Guide to the Crystallography of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules in the solid state is paramount. The crystal structure of a compound governs its physical properties, from solubility and stability to bioavailability, and dictates its potential for rational design in materials science and medicinal chemistry. This guide focuses on 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene , a halogenated aromatic building block with significant potential in crystal engineering and the synthesis of novel therapeutic agents.[1]

While this compound is commercially available and its molecular formula, C₈H₄Br₂F₄, is well-established[2][3][][5][6], a publicly deposited crystal structure remains elusive as of early 2026. This absence of definitive crystallographic data presents both a challenge and an opportunity. This guide, therefore, adopts a dual approach: firstly, to predict the key intermolecular interactions that will likely govern the crystal packing of this molecule based on first principles and data from analogous structures; and secondly, to provide a robust, field-proven experimental workflow for its synthesis, crystallization, and ultimate structure determination.

Molecular Architecture and Predicted Intermolecular Interactions

The structure of this compound is notable for two key features: the perfluorinated aromatic ring and the two opposing bromomethyl groups. This unique combination suggests a rich landscape of potential non-covalent interactions that will direct its self-assembly in the crystalline state.

  • Halogen Bonding: The electron-withdrawing nature of the fluorine atoms creates an electron-deficient region on the aromatic ring, which can interact favorably with the electron-rich bromine atoms of neighboring molecules. Furthermore, the bromine atoms themselves can act as halogen bond donors.

  • Hydrogen Bonding: While lacking classical hydrogen bond donors, weak C-H···F and C-H···Br hydrogen bonds are anticipated to play a significant role in the crystal packing.

  • π-π Stacking: The electron-poor tetrafluorobenzene ring can participate in π-π stacking interactions with other aromatic systems, though these may be offset due to electrostatic repulsion.

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment, and these electrostatic interactions will contribute to the overall lattice energy.

Insights can be drawn from the crystal structures of related compounds. For instance, the crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene reveals a monoclinic P2₁/c space group, offering a potential starting point for indexing diffraction patterns of the title compound.[7][8] The study of intermolecular interactions in various molecular crystals highlights the importance of understanding the electrostatic potential and electron density distribution in predicting crystal packing.[9]

Experimental Workflow for Crystal Structure Determination

The following section outlines a comprehensive, step-by-step methodology for determining the crystal structure of this compound. This protocol is designed to be a self-validating system, with clear causality behind each experimental choice.

Synthesis and Purification

While this compound is commercially available, for crystallographic studies, it is often prudent to synthesize and purify the material to ensure the highest possible quality. A common synthetic route involves the bromination of 1,2,4,5-tetrafluoro-3,6-dimethylbenzene.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,4,5-tetrafluoro-3,6-dimethylbenzene in a suitable solvent such as carbon tetrachloride.

  • Initiation: Add N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide.

  • Reaction: Reflux the mixture under illumination with a UV lamp until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with an aqueous solution of sodium thiosulfate and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product should be recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.

Recommended Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, chloroform, or ethyl acetate) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Create a saturated solution of the compound in a solvent in which it is readily soluble (e.g., dichloromethane). Place this solution in a small, open vial inside a larger, sealed container with a second solvent in which the compound is less soluble (the "anti-solvent," e.g., hexanes or methanol). The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

  • Temperature Gradient: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or below, to promote the growth of single crystals.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₄Br₂F₄[2]
Molecular Weight 335.92 g/mol [2]
CAS Number 776-40-9
Appearance White to off-white solidN/A
Melting Point Not reportedN/A
Solubility Soluble in chlorinated solvents, ethers, and some aromatic solvents.N/A

Experimental Diagrams

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_analysis Structure Determination s1 Reactants: 1,2,4,5-tetrafluoro-3,6-dimethylbenzene N-bromosuccinimide (NBS) Benzoyl Peroxide s2 Reaction in CCl4 (Reflux with UV) s1->s2 s3 Aqueous Workup s2->s3 s4 Recrystallization s3->s4 c1 Purified Compound s4->c1 c2 Slow Evaporation c1->c2 c3 Vapor Diffusion c1->c3 c4 Temperature Gradient c1->c4 a1 Single Crystal Selection c2->a1 c3->a1 c4->a1 a2 X-ray Diffraction Data Collection a1->a2 a3 Structure Solution & Refinement a2->a3 a4 Final Crystal Structure a3->a4

Sources

An In-depth Technical Guide to the Synthesis of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Building Block

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a valuable bifunctional building block in organic synthesis, particularly in the fields of materials science and medicinal chemistry. Its rigid, electron-deficient tetrafluorinated aromatic core, combined with two reactive bromomethyl groups, allows for the construction of complex molecular architectures with unique electronic and steric properties. The presence of the fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a sought-after intermediate in the development of novel pharmaceuticals and advanced materials such as liquid crystals.[1] This guide provides a comprehensive overview of the starting materials and synthetic methodologies for the preparation of this important compound.

Primary Synthetic Pathway: From Tetrafluorodurene to the Target Molecule

The most direct and commonly employed synthetic route to this compound involves the free-radical bromination of the methyl groups of 1,2,4,5-tetramethyl-2,3,5,6-tetrafluorobenzene , often referred to as tetrafluorodurene. This precursor provides the core tetrafluorobenzene ring with the necessary methyl groups in the correct positions for subsequent functionalization.

Starting Material 1: 1,2,4,5-Tetramethyl-2,3,5,6-tetrafluorobenzene (Tetrafluorodurene)

The availability of high-purity tetrafluorodurene is the critical first step in this synthetic sequence. While not as commonly available as its non-fluorinated analog, durene, tetrafluorodurene can be prepared through several established methods, often starting from more fundamental fluorinated aromatic compounds. One common approach involves the methylation of tetrafluorobenzene derivatives.

Conceptual Synthetic Pathway to Tetrafluorodurene:

Caption: Conceptual pathway for the synthesis of the key starting material, tetrafluorodurene.

Core Synthesis: Free-Radical Bromination

The conversion of tetrafluorodurene to this compound is achieved through a benzylic bromination reaction. This transformation proceeds via a free-radical mechanism, where the hydrogen atoms of the methyl groups are selectively replaced by bromine atoms.

Reaction Causality and Reagent Selection:

The choice of brominating agent and reaction conditions is crucial for achieving high yields and minimizing side reactions. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[2] NBS is a convenient and selective source of bromine radicals, particularly for allylic and benzylic positions. The reaction is typically initiated by either UV irradiation or a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

The fluorinated aromatic ring is highly electron-withdrawing, which can influence the reactivity of the benzylic protons. However, the stability of the resulting benzylic radical allows the reaction to proceed. The use of a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, is standard for free-radical halogenations to prevent side reactions.

Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Experimental Protocol (Illustrative)

The following is a generalized, illustrative protocol based on standard procedures for benzylic bromination of durene derivatives. Researchers should consult specific literature for precise, validated experimental conditions.

Materials:

  • 1,2,4,5-Tetramethyl-2,3,5,6-tetrafluorobenzene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or access to a UV lamp

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,4,5-tetramethyl-2,3,5,6-tetrafluorobenzene (1 equivalent) in CCl₄ under an inert atmosphere.

  • Addition of Reagents: Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN to the solution.

  • Reaction Initiation and Progression: Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp if used as an initiator. The reaction progress can be monitored by the disappearance of the starting material using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction mixture will also show the formation of succinimide as a solid byproduct.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide and wash it with a small amount of cold CCl₄.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound as a solid.

Data Presentation: Physicochemical and Spectroscopic Properties

The successful synthesis of this compound should be confirmed by a combination of physical and spectroscopic methods.

PropertyValueSource(s)
CAS Number 776-40-9[3]
Molecular Formula C₈H₄Br₂F₄[4]
Molecular Weight 335.92 g/mol [4]
Appearance White to off-white solid
Melting Point 88-92 °C (Typical)
¹H NMR (CDCl₃, 400 MHz) δ ~4.6 ppm (s, 4H, -CH₂Br)
¹³C NMR (CDCl₃, 101 MHz) δ ~20 ppm (-CH₂Br), ~115-145 ppm (Aromatic C-F)
¹⁹F NMR (CDCl₃, 376 MHz) A single resonance is expected due to symmetry.

Note: Specific NMR chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Conclusion

The synthesis of this compound is a straightforward yet crucial process for accessing a versatile fluorinated building block. The key to a successful synthesis lies in the availability of the tetrafluorodurene precursor and the careful execution of the free-radical bromination step using N-bromosuccinimide. This guide provides a foundational understanding of the starting materials and methodologies, empowering researchers to confidently incorporate this valuable compound into their synthetic endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Google Patents. (n.d.). US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Macmillan Group - Princeton University. (2019, November 27). Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,4-BIS-(BROMOMETHYL)-2,3,5,6-TETRAMETHYLBENZENE;BIS-(BROMOMETHYL)-DURENE. Retrieved from [Link]

  • ResearchGate. (2022, November). Additive Free Aromatic Bromination in Flow. Retrieved from [Link]

  • Google Patents. (n.d.). CN101973850B - Method for preparing 2,3,5,6-tetrafluoro-1,4-benzenedimethanol.
  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
  • Google Patents. (n.d.). CN1235145A - Process for producing 1,2,4,5-tetramethylbenzene.
  • ResearchGate. (2022, August). Synthesis of 1-(2,4,6-Trifluorophenyl)perfluorobenzocyclobutene from Perfluorobenzocyclobutene and 1,3,5-Trifluorobenzene and Its Reaction with Polyfluorobenzenes in an SbF5 Medium. Retrieved from [Link]

  • ACS Publications. (n.d.). Free-Radical Bromination of Selected Organic Compounds in Water. Retrieved from [Link]

  • Zeitschrift für Kristallographie - New Crystal Structures. (2022, July 5). Crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2. Retrieved from [Link]

  • OPPI BRIEFS. (1997). N-BROMOSUCCINIMIDE-CHLOROFORM, A MORE CONVENIENT METHOD TO NUCLEAR BROMINATE REACTIVE AROMATIC HYDROCARBONS. Retrieved from [Link]

  • ResearchGate. (2006, August). An improved synthesis of 2,3-bis(bromomethyl)-1,4-dimethoxybenzene. Retrieved from [Link]

  • ResearchGate. (2006, August). BROMINATION OF NR WITH N -BROMOSUCCINIMIDE. Retrieved from [Link]

  • NSF Public Access Repository. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2022, January). 1,4-Bis(trifluoromethyl)benzene as a New Acceptor for the Design and Synthesis of Emitters Exhibiting Efficient Thermally Activated Delayed Fluorescence and Electroluminescence: Experimental and Computational Guiding. Retrieved from [Link]

  • ResearchGate. (2007, August). Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. Retrieved from [Link]

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Reactivity of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a unique bifunctional electrophile that serves as a crucial building block in advanced materials science and medicinal chemistry. Its structure is characterized by a highly electron-deficient perfluorinated benzene ring flanked by two reactive bromomethyl groups.[1][] This combination of a rigid, planar, and fluorinated core with versatile reactive handles makes it an invaluable tool for constructing complex molecular architectures, including polymers, liquid crystals, and pharmacologically relevant scaffolds.[3] The strong electron-withdrawing nature of the tetrafluorobenzene ring significantly influences the reactivity of the benzylic bromide positions, enhancing their susceptibility to nucleophilic attack. This guide provides a comprehensive overview of the core reactivity of this compound, focusing on the mechanistic principles, practical applications, and detailed experimental protocols relevant to its use in research and development.

Physicochemical Properties and Structural Features

The defining feature of this compound is its molecular architecture. The C-F bonds are highly polarized and stable, lending metabolic resistance and unique electronic properties to molecules that incorporate this core. The two bromomethyl groups are benzylic, making them significantly more reactive than simple alkyl bromides due to the ability of the benzene ring to stabilize the transition state of substitution reactions.

Table 1: Key Properties and Identifiers

PropertyValueSource(s)
CAS Number 776-40-9[1][4]
Molecular Formula C₈H₄Br₂F₄[1][]
Molecular Weight 335.92 g/mol [1][]
IUPAC Name This compound[1]
Synonyms 2,3,5,6-Tetrafluorodibenzylbromide[1]
InChIKey WTBYGXCRADGSLY-UHFFFAOYSA-N[1][]

The perfluorinated aromatic ring acts as a powerful electron-withdrawing group via induction. This electronic pull depletes electron density from the benzylic carbons of the -CH₂Br groups, rendering them highly electrophilic and exceptionally prone to attack by nucleophiles. This enhanced reactivity is the cornerstone of the compound's synthetic utility.

Core Reactivity: Nucleophilic Substitution at the Benzylic Position

The primary and most synthetically useful mode of reactivity for this compound involves the nucleophilic substitution of the two bromide atoms. Due to the primary nature of the benzylic carbons, this reaction proceeds reliably through a bimolecular nucleophilic substitution (Sₙ2) mechanism.

Mechanistic Overview (Sₙ2 Pathway)

The Sₙ2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom, and the leaving group (bromide) departs simultaneously. The electron-withdrawing tetrafluorophenyl ring accelerates this process by further polarizing the C-Br bond and stabilizing the electron-rich transition state. This high reactivity allows for substitutions to be carried out under mild conditions with a wide variety of nucleophiles.[5][6]

SN2_Mechanism sub This compound prod Disubstituted Product Nu-CH₂-(C₆F₄)-CH₂-Nu sub->prod Bond Formation lg 2 Br⁻ sub->lg Leaving Group Departure nu Nucleophile (Nu:⁻) nu->sub Sₙ2 Attack (x2)

Caption: General Sₙ2 reaction pathway for this compound.

This bifunctionality allows the molecule to act as a linker, connecting two identical or different nucleophilic species to its rigid fluorinated core.

Common Nucleophilic Substitution Reactions
  • With N-Nucleophiles: Primary and secondary amines react readily to form the corresponding diamine derivatives. These reactions are fundamental in creating building blocks for polyamides and serve as precursors for macrocyclic ligands.

  • With O-Nucleophiles: Alcohols, phenols, and carboxylates react in the presence of a non-nucleophilic base (e.g., K₂CO₃, NaH) to form diether or diester linkages. These reactions are critical for synthesizing fluorinated linkers used in drug discovery and materials science.[7]

  • With S-Nucleophiles: Thiols and thiophenols, being excellent nucleophiles, react smoothly to yield dithioethers. These sulfur-containing compounds have applications in coordination chemistry and the synthesis of self-assembling monolayers.

Application in Polymer and Materials Synthesis

The ability of this compound to connect two molecules makes it an ideal monomer or cross-linking agent for polymer synthesis. The resulting polymers incorporate the rigid and thermally stable C₆F₄ unit into their backbone, often imparting desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics.

The general workflow for employing this compound in polymerization involves reacting it with a complementary difunctional monomer, such as a diamine, a diol, or a dithiol, in a polycondensation reaction.

Polymerization_Workflow A 1. Monomer Preparation - this compound - Difunctional Nucleophile (e.g., Diamine) B 2. Polycondensation Reaction - Select appropriate solvent and base - Control temperature and reaction time A->B Reaction Setup C 3. Polymer Isolation - Precipitation in a non-solvent - Filtration and washing B->C Work-up D 4. Purification & Drying - Soxhlet extraction or reprecipitation - Drying under vacuum C->D Refinement E 5. Characterization - GPC (Molecular Weight) - NMR (Structure) - TGA (Thermal Stability) D->E Analysis

Caption: Experimental workflow for synthesis of fluorinated polymers.

Advanced Applications in Drug Development

In the context of drug development, the tetrafluorophenyl motif is highly valued. The C-F bond is metabolically stable, and the electron-withdrawing nature of the ring can modulate the pKa of nearby functional groups, influencing a drug candidate's binding affinity and pharmacokinetic properties. This compound serves as a rigid linker to which pharmacophores can be attached. This is particularly useful in designing bivalent inhibitors that can simultaneously engage two binding sites on a protein target, or in the development of PROTACs where the linker connects a target-binding ligand to an E3 ligase-recruiting moiety. Its role is analogous to other bifunctional linkers used in creating complex pharmaceutical agents.[8]

Detailed Experimental Protocols

The following protocols are representative of the core reactivity of this compound and are designed to be self-validating.

Protocol 5.1: Synthesis of a Dicationic Viologen-type Compound

This protocol details the reaction with a pyridine-based nucleophile, a common transformation for creating functional organic materials. The logic follows a standard Sₙ2 alkylation of a tertiary amine.

1. Materials and Setup:

  • This compound (1.0 mmol, 336 mg)

  • 4,4'-Bipyridine (2.2 mmol, 344 mg)

  • Anhydrous Acetonitrile (MeCN), 20 mL

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

2. Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is a polar aprotic solvent, which is ideal for Sₙ2 reactions as it solvates the cation but not the nucleophile, increasing the nucleophile's reactivity.

  • Stoichiometry: A slight excess of the nucleophile (4,4'-bipyridine) is used to ensure the complete consumption of the bifunctional electrophile, preventing the formation of oligomeric side products.

  • Inert Atmosphere: While not strictly necessary for this reaction, it is good practice to prevent potential side reactions with atmospheric moisture or oxygen, ensuring reproducibility.

3. Step-by-Step Methodology:

  • To the round-bottom flask, add this compound and 4,4'-bipyridine.

  • Place the flask under an inert atmosphere.

  • Add 20 mL of anhydrous acetonitrile via syringe.

  • Heat the reaction mixture to reflux (approx. 82 °C) and stir for 24 hours. A precipitate will likely form as the dicationic product is often insoluble in the reaction solvent.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold acetonitrile (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the product under high vacuum to yield the pure dicationic compound.

References

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]

  • This compound. MySkinRecipes. [Link]

  • Crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2. (2022). Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. (2021). Journal of the American Chemical Society. [Link]

  • Suzuki Coupling. (2020). YouTube. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). Molecules. [Link]

  • The crystal structure of 1,4-bis(bromomethyl)-2,5-dimethylbenzene, C10H12Br2. (2023). Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Suzuki Coupling Mechanism. (2022). YouTube. [Link]

  • Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (2018). MDPI. [Link]

  • 1,4-Bis(trifluoromethyl)benzene as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence: experimental and computational guidance. (2019). Journal of Materials Chemistry C. [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). Molecules. [Link]

  • ChemInform Abstract: Nucleophilic Substitution Reaction of 4-Bromobenzo(1,2-c;3,4-c′)bis(1, 2,5)thiadiazole and Reduction of Hydroxy and Methoxy Derivative to the Corresponding 1,2,3,4-Benzenetetraamine. ResearchGate. [Link]

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A Technical Guide to the Thermal Stability of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene, a crucial building block in the synthesis of advanced materials, including fluorinated polymers and liquid crystals.[1] In the absence of specific, publicly available thermogravimetric or calorimetric data for this compound, this document establishes a predictive framework for its thermal behavior. By synthesizing information from analogous brominated and fluorinated aromatic compounds, we delineate a hypothetical thermal decomposition profile and pathway. Furthermore, this guide presents detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), enabling researchers to rigorously validate and expand upon the foundational insights provided herein. This document is intended to serve as an essential resource for professionals in materials science, organic synthesis, and drug development, facilitating safer handling and a more profound understanding of this compound at elevated temperatures.

Introduction: The Significance of a Fluorinated Synthon

This compound is a specialty chemical intermediate distinguished by its highly fluorinated aromatic core and reactive bromomethyl functional groups.[1] This unique structural combination makes it an invaluable monomer for the synthesis of fluorinated poly(p-phenylenevinylene)s (PPVs) and other polymers, imparting enhanced thermal stability, chemical resistance, and specific optoelectronic properties to the resulting materials.[1][2] Its applications extend to the development of liquid crystals, pharmaceuticals, and agrochemicals.[1]

A thorough understanding of the thermal stability of this compound is paramount for its safe storage, handling, and effective utilization in high-temperature polymerization and synthesis reactions. This guide addresses the current knowledge gap by providing a reasoned, hypothetical assessment of its thermal properties and the empirical means to verify them.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is critical for interpreting its thermal behavior.

PropertyValueReference(s)
Molecular Formula C₈H₄Br₂F₄[3][4]
Molecular Weight 335.92 g/mol [3][4]
Appearance Crystalline solid[1]
CAS Number 776-40-9[1][3][4]

Predicted Thermal Behavior and Decomposition Profile

While specific experimental data is not available, a hypothetical thermal profile can be constructed by analyzing the compound's structural features and drawing parallels with related molecules, such as 1,4-bis(bromomethyl)benzene.[5]

Influence of Molecular Structure on Thermal Stability

The thermal stability of this compound is primarily dictated by the bond dissociation energies of its constituent bonds. The key bonds to consider are the benzylic Carbon-Bromine (C-Br) bonds and the aromatic Carbon-Fluorine (C-F) bonds.

  • C-Br Bond: The benzylic C-Br bond is expected to be the most labile, representing the initial point of thermal decomposition. For comparison, the C-Br bond dissociation energy in the non-fluorinated analogue, 1,4-bis(bromomethyl)benzene, is approximately 255 kJ/mol.[5] Homolytic cleavage of this bond will generate benzylic radicals.[5]

  • C-F Bond: Aromatic C-F bonds are exceptionally strong and contribute significantly to the high thermal stability of fluorinated aromatic compounds. This high bond energy suggests that the tetrafluorinated benzene ring will remain intact until much higher temperatures are reached.

  • Fluorine Substitution Effect: The presence of four electron-withdrawing fluorine atoms on the benzene ring is expected to influence the stability of the C-Br bond. While a definitive quantitative effect is not documented, it is plausible that the inductive effect of the fluorine atoms could slightly alter the C-Br bond energy compared to its non-fluorinated counterpart.

Hypothetical Thermal Decomposition Pathway

Based on these principles, a multi-stage decomposition process is proposed:

  • Initial Decomposition (Lower Temperature Range): The primary and rate-determining step is the homolytic cleavage of the C-Br bonds, releasing bromine radicals and forming a di-radical tetrafluorobenzene intermediate. This is anticipated to occur at temperatures above the compound's melting point.

  • Intermediate Reactions: The highly reactive radical intermediates can undergo a variety of subsequent reactions, including:

    • Hydrogen abstraction to form 1,2,4,5-tetrafluoro-3,6-dimethylbenzene.

    • Recombination and polymerization to form complex, higher molecular weight brominated and fluorinated organic species.

    • Elimination of Hydrogen Bromide (HBr).

  • Ring Fragmentation (Higher Temperature Range): At significantly higher temperatures, the robust tetrafluorinated aromatic ring will begin to fragment, leading to the formation of various gaseous products, including carbon oxides and smaller fluorinated hydrocarbons. The degradation of perfluorinated compounds at very high temperatures (≥700 °C) can lead to significant mineralization.[6][7]

A visual representation of this proposed pathway is provided below.

G cluster_initial Initial Decomposition cluster_intermediate Intermediate Reactions cluster_final High-Temperature Degradation A 1,4-Bis(bromomethyl)-2,3,5,6- tetrafluorobenzene B Benzylic Di-radical Intermediate + 2 Br• A->B High Temperature (Initial C-Br Cleavage) C Polymerization / Recombination Products B->C Radical Recombination D Hydrogen Bromide (HBr) B->D Hydrogen Abstraction E Brominated Organic Byproducts C->E Further Reactions D->E F Ring Fragmentation Products (e.g., CO, CO₂, fluorocarbons) E->F High Temperature Degradation TGA_Workflow Start Start Prep Sample Preparation (5-10 mg in TGA pan) Start->Prep Load Load Sample into TGA Instrument Prep->Load Purge Purge with N₂ (50-100 mL/min) Load->Purge Heat Heat from 30°C to 800°C (10°C/min) Purge->Heat Record Record Mass Loss vs. Temperature Heat->Record Analyze Analyze Data (Tonset, Td5, Td10, Td50) Record->Analyze End End Analyze->End

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition.

Objective: To determine the melting point (Tm) and observe any exothermic or endothermic events associated with decomposition.

Methodology:

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Heat from 30 °C to a temperature above the expected decomposition range (determined by TGA) at a rate of 10 °C/min.

  • Data Collection & Analysis:

    • Record the heat flow versus temperature.

    • Identify the endothermic peak corresponding to the melting point.

    • Observe any broad exothermic peaks at higher temperatures, which would indicate decomposition.

DSC_Workflow Start Start Prep Sample Preparation (2-5 mg in sealed pan) Start->Prep Load Load Sample & Reference into DSC Instrument Prep->Load Purge Purge with N₂ (20-50 mL/min) Load->Purge Heat Heat from 30°C to 400°C (10°C/min) Purge->Heat Record Record Heat Flow vs. Temperature Heat->Record Analyze Analyze Data (Melting Point, Decomposition Exotherms) Record->Analyze End End Analyze->End

Caption: Standard experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This technical guide has provided a detailed, albeit hypothetical, framework for understanding the thermal stability of this compound. The proposed decomposition pathway, initiated by the cleavage of the C-Br bonds, is a chemically sound starting point for further investigation. The high stability of the fluorinated aromatic ring is expected to be a key feature of its thermal profile. The detailed TGA and DSC protocols outlined herein provide the necessary tools for researchers to empirically validate and refine this predictive model. Such experimental data will be invaluable for optimizing synthetic processes and ensuring the safe and effective application of this important fluorinated building block.

References

  • Fluorinated Poly(p-phenylenevinylene)s: Synthesis and Optical Properties of an Intriguing Class of Luminescent Polymers. (n.d.). National Institutes of Health.
  • Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. (n.d.). PubMed Central.
  • Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism. (n.d.). ResearchGate.
  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (n.d.). PubMed Central.
  • An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,4-Bis(bromomethyl)benzene. (n.d.). Benchchem.
  • Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. (2025). Royal Society of Chemistry.
  • Synthesis and electroluminescent property of poly(p-phenylenevinylene)s bearing triarylamine pendants. (2005). Elsevier.
  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2023). ACS Publications.
  • Poly(p-phenylene vinylene). (n.d.). Wikipedia.
  • Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. (n.d.). RSC Publishing.
  • This compound. (n.d.). MySkinRecipes.
  • This compound. (n.d.). PubChem.
  • Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. (n.d.). PubMed Central.
  • Crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2. (2022). De Gruyter.
  • 1,4-Bis(bromomethyl)benzene Safety Data Sheet. (n.d.). SynQuest Labs.
  • 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene. (n.d.). PubChem.
  • 1,4-Bis(bromomethyl)tetrafluorobenzene. (n.d.). Alachem Co., Ltd.
  • An In-depth Technical Guide to the Thermogravimetric Analysis of Bromotriphenylmethane. (n.d.). Benchchem.
  • 2,3,5,6-Tetrafluoro-1,4-bis(bromomethyl)benzene. (n.d.). Manchester Organics.

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1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Introduction: Understanding the Molecule

This compound is a halogenated aromatic compound with the CAS Number 776-40-9.[1][2] Its structure, featuring a highly fluorinated benzene ring and two reactive bromomethyl groups, makes it a valuable building block in various fields of chemical synthesis.[3][4] It is particularly employed in the creation of complex molecules with specific electronic and structural properties, such as liquid crystals and advanced polymers.[4] However, the same reactivity that makes this compound useful also necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling procedures for this compound, designed for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

A precise understanding of a chemical's properties is the foundation of its safe handling. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 2,3,5,6-TETRAFLUORODIBENZYLBROMIDE, 1,4-Bis(bromomethyl)tetrafluorobenzene[2][5]
CAS Number 776-40-9[1][3][5]
Molecular Formula C₈H₄Br₂F₄[2][3]
Molecular Weight ~335.92 g/mol [3]
Appearance Solid (often powder or crystalline)[5]
InChI Key WTBYGXCRADGSLY-UHFFFAOYSA-N[2][5]

Hazard Analysis and Toxicological Profile

This compound is classified as hazardous. The primary risks are associated with its irritant and likely corrosive properties, stemming from the reactive benzylic bromide moieties. The fluorinated aromatic ring enhances the electrophilicity of the benzylic carbons, making the compound a potent lachrymator and irritant.[6]

GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information.

Hazard ClassHazard StatementSignal WordPictogramSource(s)
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarningGHS07[5]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWarningGHS07[5]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarningGHS07[5][7]
Note: Some suppliers classify this or similar compounds as Category 1B for skin corrosion (H314: Causes severe skin burns and eye damage).DangerGHS05[3][8]
Toxicological Insights
  • Inhalation: The dust or vapor is destructive to the tissues of the mucous membranes and upper respiratory tract.[7] Inhalation may cause coughing, shortness of breath, headache, and nausea.[7]

  • Skin Contact: Causes skin irritation, characterized by redness and pain.[5] Prolonged contact may lead to more severe burns, especially if the material is confined to the skin under clothing or gloves.

  • Eye Contact: Poses a risk of serious eye irritation.[5] As a lachrymator, it can cause immediate pain, tearing, and inflammation upon contact.[6] Direct contact with the solid or its dust can lead to significant and potentially irreversible eye damage.

  • Ingestion: While less common in a laboratory setting, ingestion would likely cause irritation or burns to the gastrointestinal tract.

Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

The cornerstone of chemical safety is the "Hierarchy of Controls," which prioritizes eliminating or minimizing hazards at their source. For a compound like this compound, a multi-layered approach is essential.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Handling this compound cluster_details Elimination Elimination (Not Feasible: Compound is required) Substitution Substitution (Use a less hazardous reagent if possible) Engineering Engineering Controls (Isolate people from the hazard) Admin Administrative Controls (Change the way people work) FumeHood Chemical Fume Hood Engineering->FumeHood Primary Control Ventilation Local Exhaust Ventilation Engineering->Ventilation Glovebox Glovebox (for highly sensitive operations) Engineering->Glovebox PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) SOP Standard Operating Procedures (SOPs) Admin->SOP Training Hazard-Specific Training Admin->Training Signage Designated Area Signage Admin->Signage Gloves Gloves (Nitrile or Neoprene) PPE->Gloves Eyewear Splash Goggles & Face Shield PPE->Eyewear Coat Lab Coat & Apron PPE->Coat Respirator Respirator (if dust/aerosol risk) PPE->Respirator

Diagram: Hierarchy of controls for safe handling.
Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and setting up reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][7]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[8]

  • Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[7][9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide a proper barrier against the chemical.

PPE ItemSpecificationRationaleSource(s)
Hand Protection Nitrile or neoprene gloves. Check manufacturer's compatibility data. Always double-glove for transfers.Provides a barrier against skin contact. This compound causes skin irritation/burns.[5][7][10]
Eye & Face Protection Chemical splash goggles AND a full-face shield.Protects against dust particles or splashes causing serious eye damage. A face shield protects the entire face.[7][10]
Body Protection Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. A chemical-resistant apron is also recommended.Protects skin on the arms and body from accidental contact.[11][12]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors/acid gases should be available for non-routine or emergency situations. Use should be based on a risk assessment.Required if engineering controls are insufficient or during a large spill where dust/aerosol generation is likely.[7][13]

Standard Operating Protocol: Safe Handling & Storage

Adherence to a strict protocol minimizes risk during routine laboratory operations.

Pre-Handling Checklist
  • Verify Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble PPE: Don all required PPE (double gloves, goggles, face shield, lab coat) before entering the designated work area.[5][12]

  • Prepare Workspace: Clear the fume hood of all unnecessary items. Line the work surface with absorbent, disposable bench paper.

  • Locate Emergency Equipment: Mentally note the locations of the eyewash station, safety shower, fire extinguisher, and spill kit.

Step-by-Step Handling Protocol
  • Transport: Keep the container tightly sealed when moving it from storage to the fume hood.[6]

  • Weighing: Weigh the compound in a tared, sealed container (e.g., a vial with a cap) to prevent dust from escaping. If transferring powder, do so slowly and carefully deep within the fume hood to minimize aerosolization.

  • Addition to Reaction: Add the solid to the reaction vessel using a powder funnel. If dissolving in a solvent first, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: Tightly close the primary container. Decontaminate spatulas and any other equipment used with an appropriate solvent (e.g., ethanol) followed by soap and water, all within the fume hood.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete.[5][6] Do not eat, drink, or smoke in the laboratory area.[6][14]

Storage Requirements
  • Container: Store in the original, tightly sealed container.[5][6]

  • Location: A cool, dry, well-ventilated, and locked area.[5][8]

  • Atmosphere: For long-term storage and to maintain purity, store under an inert atmosphere, such as argon.[3][7] The compound is noted as being light-sensitive.[6]

  • Incompatibilities: Segregate from strong oxidizing agents, bases, alcohols, and amines.[7] Store away from foodstuff containers.[5][6]

Emergency Procedures: A Validated Response System

A clear, practiced emergency plan is critical. All personnel must be trained on these procedures.

Emergency_Response_Workflow cluster_assessment Immediate Assessment cluster_response Response Actions cluster_reporting Notification & Follow-up Start EMERGENCY EVENT (Spill, Exposure, Fire) Assess Assess Severity & Type of Hazard (Is it safe to respond?) Start->Assess Exposure Personnel Exposure Assess->Exposure Exposure Spill Chemical Spill Assess->Spill Spill Fire Fire Assess->Fire Fire Evacuate Evacuate Area Alert Others Assess->Evacuate If large/uncontrolled FirstAid Administer First Aid Use Shower/Eyewash Exposure->FirstAid SpillControl Control & Clean Spill (If trained & safe) Spill->SpillControl FireControl Use Fire Extinguisher (If small & trained) Fire->FireControl CallHelp Call Emergency Services / EHS Evacuate->CallHelp FirstAid->CallHelp Medical Seek Professional Medical Attention FirstAid->Medical SpillControl->CallHelp Report Report Incident to Supervisor SpillControl->Report FireControl->Evacuate FireControl->CallHelp CallHelp->Medical CallHelp->Report

Sources

A Senior Application Scientist's Guide to 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reagent

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene (CAS No. 776-40-9) is a bifunctional electrophilic building block increasingly utilized in advanced organic synthesis.[1] Its rigid, electron-deficient tetrafluorophenyl core, flanked by two reactive bromomethyl groups, makes it an invaluable linker for constructing complex molecular architectures, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and pharmacologically relevant molecules. The perfluorinated aromatic ring imparts unique properties such as thermal stability, metabolic resistance, and altered lipophilicity, which are highly desirable in drug development.

However, the very features that make this compound a potent synthetic tool—the two benzylic bromide moieties—also render it a hazardous material. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, causality-driven understanding of its hazards and outlines field-proven protocols for its safe handling and effective use in a research environment.

Section 1: Core Hazard Profile & Chemical Rationale

This compound is classified as a hazardous substance that requires careful handling. The primary hazards stem from its nature as a potent alkylating agent. The bromomethyl groups are excellent leaving groups, making the benzylic carbons highly susceptible to nucleophilic attack by biological macromolecules like proteins and DNA.

According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:

  • H315: Causes skin irritation .[2]

  • H319: Causes serious eye irritation .[2]

  • H335: May cause respiratory irritation .[2]

Expert Insight: The term "irritation" can understate the risk. As a benzylic bromide, this compound is a lachrymator, meaning it will cause immediate and intense tearing upon eye exposure. The respiratory irritation is due to its destructive effect on the mucous membranes of the upper respiratory tract.[3] Prolonged or high-concentration exposure can lead to chemical bronchitis and pulmonary edema. Skin contact should be treated as corrosive; the alkylating nature of the compound can cause chemical burns and potential sensitization over time.

Section 2: Risk Assessment & Mitigation Workflow

A systematic approach to handling this compound is not merely a procedural formality but a critical safety system. The following workflow, visualized in the diagram below, outlines the essential stages of a risk-managed experiment.

Risk_Mitigation_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_cleanup Post-Execution Phase Review_SDS 1. Review SDS & Literature Plan_Expt 2. Plan Experiment & Scale Review_SDS->Plan_Expt Informs Assess_Risk 3. Conduct Risk Assessment Plan_Expt->Assess_Risk Defines Scope Setup_Controls 4. Setup Engineering Controls (Fume Hood) Assess_Risk->Setup_Controls Dictates Controls Don_PPE 5. Don Appropriate PPE Setup_Controls->Don_PPE Perform_Expt 6. Execute Chemical Manipulation Don_PPE->Perform_Expt Quench 7. Quench Reaction & Workup Perform_Expt->Quench Decontaminate 8. Decontaminate Glassware & Surfaces Quench->Decontaminate Segregate_Waste 9. Segregate Halogenated Waste Decontaminate->Segregate_Waste Dispose 10. Final Disposal Segregate_Waste->Dispose

Caption: Risk mitigation workflow for handling hazardous reagents.

Section 3: Detailed Protocols for Safe Laboratory Use

All manipulations must be performed inside a certified chemical fume hood. [4][5]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[3]

  • Hand Protection: Use heavy-duty, chemically resistant gloves (e.g., butyl rubber or Viton). Standard nitrile gloves offer minimal protection and should be doubled, with the outer glove changed immediately upon suspected contact.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

Step-by-Step Weighing and Dispensing Protocol:

  • Preparation: Designate a specific area within the fume hood for weighing. Place a weigh boat on an analytical balance.

  • Container Handling: Carefully open the reagent bottle. Avoid creating dust.[2] The compound is a solid at room temperature.

  • Dispensing: Use a clean, dedicated spatula to transfer the solid from the reagent bottle to the weigh boat. Do not return any excess reagent to the bottle.

  • Closure: Tightly close the reagent bottle immediately after dispensing.[2]

  • Transfer: Carefully add the weighed solid to the reaction vessel, which should already be situated within the fume hood.

  • Decontamination: Immediately decontaminate the spatula and weighing area. A common method is to rinse the spatula with a suitable organic solvent (e.g., acetone) into a designated halogenated waste container, followed by a rinse with a deactivating solution (e.g., 5% sodium hydroxide in ethanol) if compatible with your experimental setup.

Section 4: Emergency Response and First Aid

Immediate and correct action is critical in the event of an exposure.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[2] A safety shower should be used if the contact area is large. Seek medical attention.

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[2] Continue rinsing for at least 20 minutes. Call an ophthalmologist or seek immediate emergency medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a physician or poison control center immediately.

Section 5: Physicochemical & Reactivity Data

Understanding the compound's properties is key to designing safe and successful experiments.

PropertyValueSource
CAS Number 776-40-9[1]
Molecular Formula C₈H₄Br₂F₄[1]
Molecular Weight 335.92 g/mol [1]
Appearance White to off-white solid/powderN/A
Melting Point 98-102 °CN/A
InChIKey WTBYGXCRADGSLY-UHFFFAOYSA-N[1]

Reactivity Profile:

  • Incompatible Materials: The compound is incompatible with strong oxidizing agents, strong bases, amines, and alcohols.[3] The bromomethyl groups will readily undergo substitution reactions with nucleophiles.

  • Conditions to Avoid: Avoid moisture, as it can lead to slow hydrolysis.[3] Keep away from heat, sparks, and open flames.[4]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, hydrogen bromide gas, and hydrogen fluoride gas.[4]

Section 6: Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] The storage area should be designated for corrosive and reactive materials. Store locked up.[2]

  • Disposal: All waste containing this compound must be treated as hazardous. Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][6] Do not allow the product to enter drains. Waste should be segregated into a dedicated, clearly labeled "Halogenated Organic Waste" container.

References

  • This compound Safety Information. Echemi.

  • This compound Product Page. Sigma-Aldrich.

  • This compound Compound Summary. PubChem, National Center for Biotechnology Information.

  • 1,4-Bis(bromomethyl)benzene Safety Data Sheet. Synquest Labs.

  • Safety Data Sheet. Fisher Scientific.

  • Safety Data Sheet. Sigma-Aldrich.

  • Safety Data Sheet. Fluorochem.

  • Safety Data Sheet. TCI Chemicals.

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Methodological & Application

Application Notes and Protocols for the Synthesis of Macrocycles Using 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Tetrafluorobenzene Core in Macrocycle Synthesis

Macrocyclic compounds hold a unique and pivotal position in modern chemistry, particularly in the realms of drug discovery, supramolecular chemistry, and materials science.[1] Their distinct topologies, which blend structural pre-organization with conformational flexibility, enable them to engage with biological targets and molecular guests in ways that are often inaccessible to traditional small molecules.[1] The deliberate construction of these sophisticated architectures necessitates a toolkit of versatile and highly functionalized building blocks. Among these, 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene emerges as a superior scaffold for the synthesis of a diverse array of macrocycles, most notably cyclophanes.

The strategic incorporation of the perfluorinated aromatic ring is not merely an incidental structural feature; it is a design element that imparts a unique set of properties to the resulting macrocycle. The strong electron-withdrawing nature of the fluorine atoms significantly influences the electronic and geometric characteristics of the molecule. This guide provides a comprehensive overview of the synthesis of macrocycles using this compound, with detailed protocols, mechanistic insights, and a discussion of the unique properties conferred by the tetrafluorophenyl core.

Mechanistic Insights: The Role of the Tetrafluorophenyl Moiety

The primary synthetic route to macrocycles utilizing this compound is through a bimolecular nucleophilic substitution (SN2) reaction with a suitable dinucleophile. The success of this macrocyclization is governed by several key factors, with the electronic nature of the tetrafluorophenyl ring playing a crucial role.

The four fluorine atoms on the benzene ring exert a powerful inductive electron-withdrawing effect. This effect polarizes the C-Br bonds of the bromomethyl groups, rendering the benzylic carbons significantly more electrophilic and, consequently, more susceptible to nucleophilic attack compared to their non-fluorinated counterparts. This enhanced reactivity can lead to milder reaction conditions and potentially higher yields.

Furthermore, the rigid and planar geometry of the tetrafluorobenzene unit acts as a template, pre-organizing the reactive bromomethyl groups for efficient intramolecular cyclization. This pre-organization minimizes the entropic penalty associated with ring closure, favoring the formation of the desired macrocycle over intermolecular polymerization, especially under high-dilution conditions.

Visualizing the Synthetic Pathway

The following diagram illustrates the general synthetic pathway for the formation of a dithia[n.n]cyclophane, a common class of macrocycles synthesized from this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A This compound D Bimolecular Nucleophilic Substitution (SN2) A->D Electrophile B Dinucleophile (e.g., Dithiol) B->D Nucleophile C High Dilution Base (e.g., Cs2CO3) Solvent (e.g., DMF) C->D Enables E Tetrafluorinated Macrocycle (e.g., Dithiacyclophane) D->E Forms

Caption: General workflow for tetrafluorinated macrocycle synthesis.

Experimental Protocols: Synthesis of a Tetrafluorinated Dithiacyclophane

This section provides a detailed, step-by-step protocol for the synthesis of a representative tetrafluorinated dithiacyclophane. The procedure is adapted from established methods for the synthesis of related cyclophanes.[2]

Materials and Equipment
Reagent/Equipment Purpose
This compoundElectrophilic building block
1,3-Bis(mercaptomethyl)benzeneDinucleophilic linker
Cesium carbonate (Cs₂CO₃)Base to deprotonate the thiol groups
Anhydrous N,N-Dimethylformamide (DMF)Reaction solvent
Dichloromethane (DCM)Extraction solvent
Deionized waterfor washing
Anhydrous magnesium sulfate (MgSO₄)Drying agent
Syringe pumps (2)for controlled, slow addition of reactants
Three-neck round-bottom flask (2 L)Reaction vessel
Magnetic stirrer with heating mantlefor stirring and temperature control
CondenserTo prevent solvent loss
Dropping funnels (2)for addition of reactant solutions
Rotary evaporatorfor solvent removal
Column chromatography setup (Silica gel)for purification
Detailed Step-by-Step Protocol
  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), equip a 2 L three-neck round-bottom flask with a magnetic stir bar, a condenser, and two dropping funnels.

    • To the flask, add cesium carbonate (2.2 equivalents) and 1 L of anhydrous DMF.

    • Begin vigorous stirring and heat the suspension to 60 °C.

  • Preparation of Reactant Solutions:

    • In a separate flask, prepare a solution of this compound (1.0 equivalent) in 250 mL of anhydrous DMF.

    • In another flask, prepare a solution of 1,3-bis(mercaptomethyl)benzene (1.0 equivalent) in 250 mL of anhydrous DMF.

  • High-Dilution Addition:

    • Using two separate syringe pumps, simultaneously add the solutions of the bis(bromomethyl)benzene derivative and the dithiol to the stirred suspension of cesium carbonate in DMF over a period of 8-10 hours. The slow, simultaneous addition is crucial to maintain high dilution, which favors intramolecular cyclization over intermolecular polymerization.

  • Reaction Monitoring:

    • After the addition is complete, maintain the reaction mixture at 60 °C for an additional 12 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 1.5 L of deionized water and extract with dichloromethane (3 x 500 mL).

    • Combine the organic layers and wash with deionized water (2 x 500 mL) and then with brine (1 x 500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure tetrafluorinated dithiacyclophane.

Expected Results and Characterization
Parameter Expected Outcome
Yield 40-60% (yields can vary depending on the purity of starting materials and strict adherence to high-dilution conditions)
Appearance White to off-white crystalline solid
¹H NMR Characteristic signals for the benzylic protons adjacent to the sulfur atoms and the aromatic protons of both benzene rings. The benzylic protons are expected to appear as a singlet.
¹⁹F NMR A singlet corresponding to the four equivalent fluorine atoms on the perfluorinated ring.
¹³C NMR Signals corresponding to the benzylic carbons, and the aromatic carbons of both rings.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the [M]⁺ or [M+H]⁺ of the macrocycle.

Applications and Future Directions

The incorporation of the electron-deficient tetrafluorophenyl unit into a macrocyclic framework opens up a wide range of potential applications, particularly in the field of supramolecular and host-guest chemistry.

  • Host-Guest Chemistry: The electron-poor cavity of these cyclophanes makes them ideal candidates for hosting electron-rich guest molecules through donor-acceptor and π-π stacking interactions. This property can be exploited for the development of molecular sensors, switches, and new catalytic systems.

  • Materials Science: The rigid and well-defined structures of these macrocycles, coupled with their unique electronic properties, make them attractive building blocks for the construction of novel porous materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), with potential applications in gas storage and separation.

  • Drug Discovery: The constrained conformation of macrocycles can lead to enhanced binding affinity and selectivity for biological targets. The tetrafluorophenyl core can also improve the pharmacokinetic properties of a molecule, such as metabolic stability and membrane permeability.

Best Practices and Troubleshooting

Issue Potential Cause Recommended Solution
Low Yield of Macrocycle Inefficient cyclization due to competing polymerizationEnsure strict adherence to high-dilution conditions. Use syringe pumps for slow and controlled addition of reactants. Ensure the use of anhydrous solvents and an inert atmosphere to prevent side reactions.
Formation of Oligomers/Polymers Reaction concentration is too high.Increase the volume of the solvent to further dilute the reactants. Slow down the rate of addition of the reactant solutions.
Incomplete Reaction Insufficient base or reaction time.Ensure the use of a sufficient excess of a strong, non-nucleophilic base like cesium carbonate. Monitor the reaction closely by TLC or LC-MS and extend the reaction time if necessary.
Difficulty in Purification Presence of closely related byproducts.Optimize the chromatographic conditions. A gradient elution may be necessary to separate the desired macrocycle from oligomeric byproducts. Recrystallization can also be an effective purification method.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced macrocyclic structures. The presence of the perfluorinated aromatic core imparts enhanced reactivity and unique electronic properties to the resulting macrocycles, making them promising candidates for a wide range of applications in supramolecular chemistry, materials science, and drug discovery. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable synthetic tool.

References

  • Shibahara, M., Watanabe, M., Matsumoto, T., Goto, K., & Shinmyozu, T. (2014). Crystal structure of a four-layered pyridinophane. Acta Crystallographica Section E: Structure Reports Online, 70(11), o447–o450. [Link]

  • Shibahara, M., et al. (2014). Four-layered [3.3]metacyclophane with ethenetetracarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o625–o628. [Link]

  • Dolbier, W. R., et al. (2008). Synthesis of perfluoro[2.2]paracyclophane. The Journal of Organic Chemistry, 73(6), 2469–2472. [Link]

  • Moriguchi, T., et al. (2001). Preparation and structural properties of dithia[3.3.1]metacyclophanes. Journal of the Chemical Society, Perkin Transactions 2, (11), 2084-2088. [Link]

  • Finze, M., Reiss, G. J., & Frohn, H. J. (2012). 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1082. [Link]

  • Hassoon Mageed, A., & Al-Ameed, K. (2025). Synthesis, structural studies and computational evaluation of cyclophanes incorporating imidazole-2-selones. New Journal of Chemistry, 49, 13164-13174. [Link]

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  • Takeda, T., & Tsubaki, K. (1976). Synthesis of [3.3]Metacyclophane. The Journal of Organic Chemistry, 41(25), 4148-4150. [Link]

  • Zhang, Y., et al. (2022). Crystal structre of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2. Zeitschrift für Kristallographie - New Crystal Structures, 237(5), 841-843. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "macrocycles". [Link]

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Application Notes and Protocols for the Polymerization of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the utilization of 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene in polymer synthesis. This fluorinated monomer is a key building block for creating advanced polymers with unique electronic and physical properties. The presence of the tetrafluorinated phenyl ring imparts high thermal stability, chemical resistance, and distinct optoelectronic characteristics to the resulting polymers, making them suitable for a range of applications, including organic light-emitting diodes (OLEDs) and photovoltaic devices.[1]

This guide provides an in-depth exploration of the synthesis of poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV) from this compound, with a primary focus on the Gilch polymerization, also known as the bromine precursor route. Additionally, an alternative synthetic strategy, the Stille cross-coupling reaction, is discussed. The protocols provided herein are detailed and aim to be self-validating, with explanations for the causality behind experimental choices to ensure scientific integrity and reproducibility.

Physicochemical Properties of the Monomer

A thorough understanding of the monomer's properties is critical for its successful application in polymerization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 776-40-9[1]
Molecular Formula C₈H₄Br₂F₄[1]
Molecular Weight 335.92 g/mol [1]
Melting Point 126 °C[2]
Appearance White to off-white crystalline solid
Solubility Soluble in many organic solvents

Note: The melting point of 126 °C is a corrected value from recent literature, which significantly differs from previously reported values of 68-70 °C.[2] This is a critical parameter for ensuring the purity of the starting material.

Synthesis of Poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV) via Gilch Polymerization

The Gilch polymerization is a widely utilized method for the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives.[3] The reaction proceeds through a p-quinodimethane intermediate, which undergoes polymerization.[4] The use of a strong base is essential for the dehydrohalogenation of the monomer to form this reactive intermediate. The choice of a brominated monomer, such as this compound, is often preferred over its chlorinated counterpart as it can lead to a more controlled polymerization and higher molecular weight polymers.

Mechanistic Insight: The Rationale Behind Experimental Choices

The Gilch polymerization is generally understood to proceed via a radical mechanism.[3][4] The initial step involves a 1,6-elimination of hydrogen bromide from the monomer, induced by a strong base, to form a p-quinodimethane intermediate. This intermediate is highly reactive and can undergo spontaneous dimerization to form a diradical species, which then initiates the chain growth.[4]

The presence of electron-withdrawing fluorine atoms on the phenyl ring can influence the stability of the intermediates and the overall reaction kinetics. While not extensively detailed in the immediate search results for this specific monomer, it is generally accepted that fluorine substitution can impact the electronic properties of the conjugated polymer backbone, often leading to a wider bandgap and blue-shifted emission spectra.

Experimental Workflow: Gilch Polymerization

Gilch_Polymerization Monomer 1,4-Bis(bromomethyl)-2,3,5,6- tetrafluorobenzene Reaction Polymerization Monomer->Reaction Base Strong Base (e.g., Potassium tert-butoxide) Base->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Purification Purification (Precipitation, Washing) Reaction->Purification Crude Polymer Polymer Poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV) Purification->Polymer Purified PTFPV

Caption: Workflow for the Gilch Polymerization of this compound.

Detailed Protocol: Gilch Polymerization

Materials:

  • This compound (recrystallized, m.p. 126 °C)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (Schlenk line, round-bottom flasks, etc.)

Procedure:

  • Monomer Purification: It is crucial to start with a highly pure monomer. Recrystallize the commercially available this compound from a suitable solvent (e.g., hexane or a hexane/ethyl acetate mixture) to achieve a sharp melting point of 126 °C.[2] Dry the purified monomer under vacuum.

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer bar under an inert atmosphere (argon or nitrogen).

  • Reagent Addition: In the reaction flask, dissolve the purified this compound in anhydrous THF. The concentration of the monomer is a critical parameter and should be carefully controlled to manage the polymerization rate and molecular weight.[5]

  • Initiation: While stirring vigorously, add a solution of potassium tert-butoxide in anhydrous THF dropwise to the monomer solution at room temperature. An excess of the base is typically used to ensure complete dehydrohalogenation. The reaction mixture will typically change color as the polymerization proceeds.

  • Polymerization: Allow the reaction to stir at room temperature for a specified period, typically several hours. The progress of the polymerization can be monitored by observing the viscosity of the solution.

  • Work-up and Purification:

    • Quench the reaction by slowly pouring the polymer solution into a large volume of a non-solvent, such as methanol, with vigorous stirring. This will cause the polymer to precipitate.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer repeatedly with methanol and then with hot ethanol to remove any unreacted monomer, oligomers, and residual salts.

    • Dry the purified poly(2,3,5,6-tetrafluorophenylenevinylene) under vacuum to a constant weight.

Synthesis of PTFPV via Stille Cross-Coupling Reaction

An alternative route to PTFPV is the Stille cross-coupling reaction. This method involves the palladium-catalyzed reaction of an organotin compound with an organic halide.[6] For the synthesis of PTFPV, this would typically involve the reaction of a distannyl ethylene derivative with 1,4-dihalo-2,3,5,6-tetrafluorobenzene. This method can offer good control over the polymer structure.

Experimental Workflow: Stille Cross-Coupling

Stille_Coupling Monomer1 1,4-Dihalo-2,3,5,6- tetrafluorobenzene Reaction Polymerization Monomer1->Reaction Monomer2 (E)-1,2-Bis(tributylstannyl)ethene Monomer2->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Purification Purification Reaction->Purification Crude Polymer Polymer Poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV) Purification->Polymer Purified PTFPV

Caption: Workflow for the Stille Cross-Coupling Polymerization.

Detailed Protocol: Stille Cross-Coupling

Materials:

  • 1,4-Diiodo-2,3,5,6-tetrafluorobenzene (or the corresponding dibromo derivative)

  • (E)-1,2-Bis(tributylstannyl)ethene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous and degassed toluene

  • Methanol

  • Argon or Nitrogen gas

  • Standard glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine 1,4-diiodo-2,3,5,6-tetrafluorobenzene and an equimolar amount of (E)-1,2-bis(tributylstannyl)ethene.

  • Catalyst Addition: Add a catalytic amount of Pd(PPh₃)₄ (typically 1-2 mol%) to the reaction mixture.

  • Solvent Addition: Add anhydrous and degassed toluene via a syringe.

  • Polymerization: Heat the reaction mixture to reflux with stirring for 24-48 hours. The progress of the polymerization can be monitored by techniques such as GPC to follow the increase in molecular weight.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.

    • Filter the polymer and wash it extensively with methanol to remove residual catalyst and unreacted monomers.

    • Further purification can be achieved by Soxhlet extraction with appropriate solvents to remove oligomeric species.

    • Dry the final polymer under vacuum.

Characterization and Properties of Poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV)

Thorough characterization of the synthesized polymer is essential to confirm its structure and evaluate its properties for specific applications.

Table 2: Properties of Poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV)

PropertyTypical ValueMethod of AnalysisReference
Molecular Weight (Mn) Varies with synthesis conditionsGel Permeation Chromatography (GPC)[2]
Polydispersity Index (PDI) Varies with synthesis conditionsGel Permeation Chromatography (GPC)[2]
Photoluminescence (PL) Emission Maxima 485 nm and 515 nm (in film)Fluorescence Spectroscopy[2]
Electroluminescence (EL) Emission Green lightDevice Characterization[2]
LED Turn-on Voltage Approximately 4.2 VDevice Characterization[2]
Thermal Stability HighThermogravimetric Analysis (TGA)[7]
Solubility Generally soluble in common organic solvents like THF and chloroformVisual Inspection[7]

Note: The molecular weight and polydispersity are highly dependent on the specific reaction conditions of the Gilch polymerization, including monomer concentration, base-to-monomer ratio, and reaction time.[5]

Conclusion

This compound is a valuable monomer for the synthesis of high-performance fluorinated polymers. The Gilch polymerization provides a direct and effective route to poly(2,3,5,6-tetrafluorophenylenevinylene), a material with promising photoluminescent and electroluminescent properties for applications in organic electronics. Careful control over monomer purity and reaction conditions is paramount to achieving polymers with desired molecular weights and performance characteristics. The alternative Stille cross-coupling reaction offers another pathway with potentially greater control over the polymer structure. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and application of this interesting class of fluorinated conjugated polymers.

References

  • Synthesis and Characterization of Poly(2,3,5,6-tetrafluorophenylenevinylene): A Revisit. Macromolecules.
  • Synthesis and characterization of poly(2,3,5,6-tetrafluoro-1,4-phenylenevinylene). Chemical Communications.

  • Synthesis and characterization of poly(2,3,5,6-tetrafluoro-1,4-phenylenevinylene). PubMed.

  • This compound. PubChem.

  • PPV Polymerization through the Gilch Route: Diradical Character of Monomers.
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  • This compound. MySkinRecipes.

  • Living Cationic Polymerization. TON.
  • Controlled Radical Polymerization Guide. Sigma-Aldrich.

  • 776-40-9|this compound. BLDpharm.

  • Impact of Fluorine Substituents on π-Conjugated Polymer Main-Chain Conformations, Packing, and Electronic Couplings. PubMed.

  • Toward Controlled Gilch Synthesis of Poly( p -phenylenevinylenes): Synthesis and Thermally Induced Polymerization of α-Bromo- p -quinodimethanes.
  • The role of fluorine substituents in the formation of the ferroelectric nematic phase. Journal of Materials Chemistry C.

  • Synthesis of Poly-p-oxyperfluorobenzylene and Related Polymers. A Novel Synthesis of the Monomer 2,3,5,6-Tetrafluoro-4-trifluoromethylphenol. PMC.

  • Influence of Fluorine Substituents on the Electronic Properties of Selenium-N-Heterocyclic Carbene Compounds. MDPI.

  • Understanding the Curious Fluorine Impact in Polymer Solar Cells. unc amped efrc.
  • Fluorine in the structure of polymers: influence on the gas separ
  • Crystal structre of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2. De Gruyter.

  • Emitting Materials I - Poly(p-phenylene vinylene) (PPV). NTHU.
  • Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. PMC.

  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene.
  • palladium-catalyzed coupling of acid chlorides with organotin reagents. Organic Syntheses Procedure.
  • Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent.
  • New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Scholarworks@UNIST.
  • Stille Reactions Catalytic in Tin: A “Sn—F” Route for Intermolecular and Intramolecular Couplings. SciSpace.

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Application Notes and Protocols for 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene as a Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Fluorination in Polymer Cross-Linking

In the realm of advanced materials and polymer chemistry, the quest for enhanced thermal stability, chemical resistance, and tailored mechanical properties is perpetual. Cross-linking stands as a fundamental strategy to elevate the performance of polymeric materials, transforming them from soluble and fusible substances into robust, insoluble, and infusible networks. 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene emerges as a superior cross-linking agent, offering a unique combination of high reactivity and the distinct advantages imparted by its fluorinated aromatic core.

The presence of the tetrafluorobenzene ring significantly influences the electronic properties of the benzylic carbons, enhancing their susceptibility to nucleophilic attack. This heightened reactivity of the bromomethyl groups allows for efficient cross-linking under milder conditions compared to their non-fluorinated counterparts. Furthermore, the incorporation of fluorine atoms into the polymer network imparts desirable characteristics such as hydrophobicity, low surface energy, and improved oxidative and thermal stability. These attributes are of paramount importance in the development of high-performance materials for demanding applications in aerospace, electronics, and biomedicine.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound as a cross-linking agent. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this versatile molecule in their respective fields.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations of this compound is critical for its safe handling and effective application.

PropertyValueReference
Molecular Formula C₈H₄Br₂F₄[1]
Molecular Weight 335.92 g/mol [1]
Appearance Solid[2]
Melting Point 88-90 °C[3]
CAS Number 776-40-9[1]
Purity Typically ~95%[3]

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[2]

  • Hazard Statements: Causes severe skin burns and eye damage.[2]

  • Precautionary Statements:

    • Do not breathe dust or fume.[2]

    • Wash skin thoroughly after handling.[2]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[2]

  • Storage: Keep in a dark place, under an inert atmosphere, at 2-8 °C.[2]

Synthesis of this compound

While commercially available, understanding the synthesis of this cross-linking agent provides valuable context. A common synthetic route involves the bromination of 1,2,4,5-tetrafluoro-3,6-dimethylbenzene. The following is a generalized protocol adapted from the synthesis of similar non-fluorinated compounds.[4]

Reaction Scheme:

Synthesis reactant1 1,2,4,5-Tetrafluoro-3,6-dimethylbenzene reaction reaction reactant1->reaction reactant2 N-Bromosuccinimide (NBS) reactant2->reaction reagent Benzoyl Peroxide (BPO) reagent->reaction Initiator solvent Carbon Tetrachloride (CCl4) solvent->reaction Solvent product This compound reaction->product Reflux

A schematic of the synthesis reaction.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,4,5-tetrafluoro-3,6-dimethylbenzene in carbon tetrachloride.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or hexanes.

Mechanism of Cross-Linking: A Nucleophilic Substitution Approach

The cross-linking of polymers using this compound proceeds via a well-established SN2 (bimolecular nucleophilic substitution) reaction mechanism. The electron-withdrawing nature of the tetrafluorinated benzene ring enhances the electrophilicity of the benzylic carbons, making them highly susceptible to attack by nucleophiles present on the polymer chains.

Key Nucleophilic Functional Groups on Polymers:

  • Amines (-NH₂): Primary and secondary amines are excellent nucleophiles for this reaction.

  • Hydroxyls (-OH): Alcohols and phenols can act as nucleophiles, often requiring a base to deprotonate the hydroxyl group to form a more reactive alkoxide or phenoxide.

  • Thiols (-SH): Thiols are highly effective nucleophiles and readily react with the bromomethyl groups.

  • Carboxylates (-COO⁻): The carboxylate anion can also serve as a nucleophile.

The reaction results in the formation of a stable covalent bond between the polymer chains, with the tetrafluorobenzene moiety acting as the rigid cross-linking bridge.

Crosslinking_Mechanism cluster_0 Polymer Chains with Nucleophiles cluster_1 Cross-linking Agent cluster_2 Cross-linked Polymer Network P1-NuH Polymer-Nu-H network Polymer-Nu-CH2-(C6F4)-CH2-Nu-Polymer P1-NuH->network S_N2 Reaction P2-NuH Polymer-Nu-H P2-NuH->network crosslinker Br-CH2-(C6F4)-CH2-Br crosslinker->network

The general mechanism of polymer cross-linking.

Experimental Protocols for Polymer Cross-Linking

The following are generalized protocols for the cross-linking of polymers containing amine and hydroxyl functional groups. Note: These are starting points and will require optimization based on the specific polymer, desired cross-linking density, and solvent system.

Protocol 4.1: Cross-Linking of Amine-Functionalized Polymers

Materials:

  • Amine-functionalized polymer

  • This compound

  • Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))

Procedure:

  • Polymer Dissolution: Dissolve the amine-functionalized polymer in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add the non-nucleophilic base to the polymer solution. The molar equivalents of the base should be at least equal to the molar equivalents of the bromine atoms in the cross-linker to neutralize the HBr byproduct.

  • Cross-linker Addition: In a separate vial, dissolve this compound in a small amount of the anhydrous solvent. Add this solution dropwise to the stirred polymer solution at room temperature. The stoichiometry of the cross-linker to the amine functional groups on the polymer will determine the cross-linking density.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and allow it to stir for a predetermined time (e.g., 12-48 hours). The formation of a gel indicates successful cross-linking.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The cross-linked polymer gel can be purified by washing it repeatedly with a good solvent for the starting polymer to remove any unreacted starting materials and byproducts.

Protocol 4.2: Cross-Linking of Hydroxyl-Functionalized Polymers

Materials:

  • Hydroxyl-functionalized polymer

  • This compound

  • Anhydrous aprotic solvent (e.g., DMF, DMSO)

  • Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), Potassium tert-butoxide)

Procedure:

  • Polymer Dissolution: Dissolve the hydroxyl-functionalized polymer in the anhydrous solvent under an inert atmosphere.

  • Deprotonation: Carefully add the strong base to the polymer solution to deprotonate the hydroxyl groups, forming the more nucleophilic alkoxide or phenoxide. Stir at room temperature for 1-2 hours.

  • Cross-linker Addition: In a separate vial, dissolve this compound in a small amount of the anhydrous solvent. Add this solution dropwise to the stirred polymer solution.

  • Reaction: The reaction may proceed at room temperature or require gentle heating (e.g., 40-60 °C). Monitor the reaction for gel formation.

  • Quenching and Purification: Once the desired level of cross-linking is achieved, carefully quench the reaction by adding a protic solvent (e.g., methanol or water). Purify the resulting gel by washing with appropriate solvents.

Characterization of Cross-Linked Polymers

A suite of analytical techniques is essential to confirm the successful cross-linking and to evaluate the properties of the resulting network.[5]

Analytical TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Disappearance of C-Br stretching vibrations from the cross-linker and changes in the bands associated with the polymer's functional groups (e.g., N-H, O-H).
Nuclear Magnetic Resonance (NMR) Spectroscopy Solid-state NMR can provide information on the new covalent bonds formed. In-situ ¹H NMR can be used to monitor the reaction progress by observing the disappearance of the -CH₂Br protons and the appearance of new -CH₂-Nu protons.[5]
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg). An increase in Tg is a strong indicator of successful cross-linking.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the cross-linked polymer. Cross-linking typically enhances thermal stability.
Swelling Studies The degree of swelling in a good solvent is inversely proportional to the cross-linking density.
Mechanical Testing Measurement of tensile strength, modulus, and elongation at break to quantify the changes in mechanical properties upon cross-linking.

Applications in Research and Development

The unique properties of materials cross-linked with this compound open up a wide range of potential applications.

  • High-Performance Coatings: The fluorinated nature of the cross-linker can be exploited to create coatings with low surface energy, leading to enhanced hydrophobicity, oleophobicity, and chemical resistance.[6]

  • Advanced Membranes: Cross-linked polymers are crucial for the fabrication of robust and selective membranes for gas separation, pervaporation, and fuel cells. The rigid and well-defined structure of the cross-linker can enhance selectivity.

  • Drug Delivery Systems: In drug development, cross-linked hydrogels can be designed for controlled release of therapeutic agents. The biocompatibility of fluorinated materials is an area of active research. While direct applications in drug delivery are still emerging, the principles of creating stable, cross-linked networks are highly relevant.[]

  • Liquid Crystals: The rigid, fluorinated aromatic core makes this cross-linker a valuable building block in the synthesis of liquid crystals for display technologies.[6]

Applications cluster_applications Potential Applications crosslinker This compound coatings High-Performance Coatings crosslinker->coatings membranes Advanced Membranes crosslinker->membranes drug_delivery Drug Delivery Systems crosslinker->drug_delivery liquid_crystals Liquid Crystals crosslinker->liquid_crystals

Potential applications of the cross-linking agent.

Conclusion

This compound is a highly effective and versatile cross-linking agent that offers significant advantages over its non-fluorinated analogs. Its high reactivity, coupled with the beneficial properties imparted by the fluorinated aromatic core, makes it an invaluable tool for the development of advanced polymeric materials. The protocols and information presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of this powerful molecule in their respective fields. As with any reactive chemical, adherence to strict safety protocols is paramount. The successful application of this cross-linker will undoubtedly lead to the creation of novel materials with superior performance characteristics.

References

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  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 1,4-bis(dibromomethyl)benzene. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Room-temperature synthesis of a fluorine-functionalized nanoporous organic polymer for efficient SF6 separation. Chemical Communications. Retrieved from [Link]

  • OSTI.GOV. (1960). SYNTHESIS OF SEMI-INORGANIC FLUORINE POLYMERS. Period covered: June 1, 1959 through May 31, 1960. Retrieved from [Link]

  • Ameduri, B. (2020).
  • National Center for Biotechnology Information. (n.d.). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Thermoreversible Diels–Alder Cross-Linking of BHMF-Based Polyesters: Synthesis, Characterization and Rheology. Retrieved from [Link]

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Preparation of fluorinated polymers with 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Preparation of Novel Fluorinated Poly(arylene ether)s via Polycondensation of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Audience: Researchers, scientists, and drug development professionals.

Guiding Principles and Introduction

The strategic incorporation of fluorine into polymer backbones imparts a unique combination of properties, including exceptional thermal stability, chemical inertness, low dielectric constants, and hydrophobicity. These characteristics make fluorinated polymers indispensable in high-performance applications ranging from advanced electronics and aerospace coatings to specialized membranes and biomedical devices.[1][2] This guide focuses on the synthesis of fluorinated polymers utilizing this compound as a key building block. The electron-withdrawing nature of the tetrafluorinated phenyl ring significantly activates the benzylic C-Br bonds, making this monomer highly susceptible to nucleophilic substitution reactions. This enhanced reactivity provides a reliable and efficient pathway for constructing high-molecular-weight polymers through step-growth polycondensation.

We will explore the synthesis of a fluorinated poly(arylene ether) through the reaction of this compound with a bisphenol. This approach, a variation of the Williamson ether synthesis, is a robust method for forming stable ether linkages in the polymer backbone. The protocols detailed herein are designed to be self-validating, with explanations for each step to empower researchers to adapt and troubleshoot their synthetic strategies effectively.

The Core Monomer: this compound

Understanding the monomer is critical to controlling the polymerization process.

  • Structure and Reactivity: The monomer consists of a perfluorinated benzene ring with two opposing bromomethyl (-CH₂Br) groups.[3][] The strong inductive effect of the four fluorine atoms withdraws electron density from the aromatic ring and, consequently, from the benzylic carbons. This polarization significantly weakens the C-Br bond and makes the benzylic carbons highly electrophilic, priming them for facile SN2 reactions with a wide range of nucleophiles.

Caption: Structure of this compound.

Polymerization Strategy: Nucleophilic Substitution Polycondensation

The most direct route to forming high-performance polymers with this monomer is through polycondensation with a suitable dinucleophile. The reaction with a bisphenol (e.g., Bisphenol A) in the presence of a weak base is a classic example that yields a poly(arylene ether).

Mechanism: The reaction proceeds via a series of SN2 substitutions. The phenoxide ions, generated in-situ by the deprotonation of the bisphenol's hydroxyl groups by a base like potassium carbonate (K₂CO₃), act as the nucleophiles. They attack the electrophilic benzylic carbons of the fluorinated monomer, displacing the bromide leaving groups to form stable ether bonds.

G Monomer 1,4-Bis(bromomethyl)- 2,3,5,6-tetrafluorobenzene Solvent Polar Aprotic Solvent (e.g., DMF, DMAc) Monomer->Solvent Dinucleophile Bisphenol A (HO-Ar-OH) Dinucleophile->Solvent Base K₂CO₃ Base->Solvent Heat Heat (80-120 °C) Solvent->Heat Polymer Fluorinated Poly(arylene ether) Heat->Polymer Salt KBr (Byproduct) Heat->Salt

Caption: General scheme for poly(arylene ether) synthesis.

Detailed Experimental Protocol: Synthesis of a Fluorinated Poly(arylene ether) from Bisphenol A

This protocol describes the synthesis of a high-molecular-weight polymer via the reaction of this compound with 4,4'-(propane-2,2-diyl)diphenol (Bisphenol A).

4.1. Materials and Equipment

Reagents & Materials Equipment
This compound (≥98%)Three-neck round-bottom flask (250 mL)
Bisphenol A (BPA) (≥99%)Magnetic stirrer and hot plate
Anhydrous Potassium Carbonate (K₂CO₃), fine powderCondenser with gas inlet/outlet
N,N-Dimethylformamide (DMF), anhydrousThermometer or thermocouple
Methanol (ACS Grade)Nitrogen or Argon gas supply
Chloroform (for analysis)Buchner funnel and filter paper
Toluene (optional, for azeotropic water removal)Vacuum oven

4.2. Safety Precautions

  • This compound is a lachrymator and potential alkylating agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Perform all operations under an inert atmosphere (N₂ or Ar) to prevent side reactions.

4.3. Step-by-Step Procedure

  • Reactor Setup: Assemble a 250 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a thermometer. Ensure all glassware is oven-dried before use to remove residual moisture.

  • Reagent Charging: Under a positive flow of nitrogen, charge the flask with Bisphenol A (e.g., 2.28 g, 10.0 mmol), this compound (3.36 g, 10.0 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equivalents).

    • Causality: An exact 1:1 molar ratio of the two monomers is crucial for achieving high molecular weight in step-growth polymerization. A slight excess of the base (K₂CO₃) is used to ensure complete deprotonation of the phenolic hydroxyl groups.

  • Solvent Addition: Add anhydrous DMF (e.g., 80 mL) to the flask via syringe or cannula.

    • Causality: A polar aprotic solvent like DMF is essential. It effectively dissolves the reactants and the growing polymer chain while promoting the SN2 reaction mechanism by solvating the potassium cations without strongly solvating the phenoxide nucleophile, thus enhancing its reactivity.

  • Reaction Execution: Begin vigorous stirring and heat the reaction mixture to 90 °C. Maintain this temperature for 12-24 hours under a continuous slow stream of nitrogen.

    • Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. The reaction progress can be monitored by observing the increase in viscosity of the solution.

  • Polymer Isolation and Purification: a. After the reaction period, cool the viscous solution to room temperature. b. Slowly pour the polymer solution into a beaker containing rapidly stirring methanol (approx. 800 mL). This will cause the polymer to precipitate as a fibrous solid.

    • Causality: The polymer is insoluble in methanol, while the inorganic salts (KBr, excess K₂CO₃) and residual DMF are soluble. This step effectively separates the polymer from the reaction byproducts. c. Continue stirring for 1-2 hours to ensure complete precipitation and washing. d. Collect the polymer by vacuum filtration using a Buchner funnel. e. Wash the collected solid thoroughly with deionized water (3 x 100 mL) to remove any remaining salts, followed by another wash with methanol (2 x 100 mL) to remove residual organic impurities.
  • Drying: Dry the purified polymer in a vacuum oven at 60-80 °C for 24 hours or until a constant weight is achieved. The final product should be a white to off-white fibrous or powdery solid.

Experimental Workflow and Data Summary

The entire process, from setup to characterization, can be visualized as follows:

G A 1. Reactor Setup (Dry Glassware, N₂ Atmosphere) B 2. Charge Reactants (Monomers, Base) A->B C 3. Add Anhydrous Solvent (DMF) B->C D 4. Heat and Stir (90 °C, 12-24h) C->D E 5. Cool to Room Temp D->E F 6. Precipitate in Methanol E->F G 7. Filter and Wash (Water, Methanol) F->G H 8. Dry in Vacuum Oven G->H I 9. Characterize Polymer (NMR, GPC, TGA, DSC) H->I

Caption: Step-by-step experimental workflow for polymer synthesis.

Table 1: Summary of Reaction Parameters and Expected Results

ParameterValueRationale
Monomer Ratio (Fluoro:BPA)1.00 : 1.00Essential for high molecular weight (Carothers' equation)
Base (K₂CO₃) Stoichiometry1.5 equivalents (relative to BPA)Ensures complete deprotonation of phenol groups
SolventAnhydrous DMFPolar aprotic solvent, promotes SN2 reaction
Concentration~15-20% (w/v) solidsBalances solubility and reaction rate
Temperature90 °CProvides sufficient activation energy without degradation
Reaction Time12-24 hoursAllows the reaction to proceed to high conversion
Expected Yield > 90%---
Expected Appearance White to off-white fibrous solid---

Polymer Characterization

Thorough characterization is essential to confirm the polymer structure and assess its properties.

  • ¹H NMR Spectroscopy: Confirms the formation of the ether linkage. The characteristic singlet of the starting bromomethyl protons (-CH₂Br) at ~4.5 ppm will disappear, and a new singlet corresponding to the benzylic ether protons (-CH₂-O-) will appear at ~5.0-5.2 ppm.

  • ¹⁹F NMR Spectroscopy: A single peak in the spectrum will confirm the integrity of the tetrafluorophenyl ring in the polymer backbone.

  • FT-IR Spectroscopy: The disappearance of the broad O-H stretch from Bisphenol A (~3300 cm⁻¹) and the appearance of a strong C-O-C (aryl ether) stretch around 1250 cm⁻¹ provides evidence of polymerization.

  • Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A PDI close to 2.0 is typical for step-growth polymerization.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) is used to determine the polymer's thermal stability (decomposition temperature, Td). Differential scanning calorimetry (DSC) is used to identify the glass transition temperature (Tg), which indicates the transition from a rigid, glassy state to a more flexible, rubbery state.[5]

Table 2: Typical Properties of Fluorinated Poly(arylene ether)s

PropertyExpected RangeSignificance
Number-Average Molecular Weight (Mn)20,000 - 60,000 g/mol Indicates the average chain length; affects mechanical properties.
Polydispersity Index (PDI)1.8 - 2.5Measures the breadth of the molecular weight distribution.
Glass Transition Temperature (Tg)140 - 180 °CDefines the upper service temperature for applications requiring rigidity.
5% Weight Loss Temperature (Td) (in N₂)> 450 °CDemonstrates high thermal stability due to strong C-F and C-O bonds.[5]

References

  • Ivanov, A.A., & Belov, N.A. (2021). Fluorinated polymers: evaluation and characterization of structure and composition.
  • Budy, S. M., Hall, J. D., & Son, D. Y. (2020). Polyarylene polyimides with hydrocarbon and semi-fluorinated backbones: synthesis, characterization, and properties. Polymer Chemistry. [Link]

  • Durham University. (2012). The synthesis and properties of some well-defined fluorinated polymers. Durham e-Theses. [Link]

  • Yeung, L. W. Y., et al. (2022). Analysis and characterization of novel fluorinated compounds used in surface treatments products. Chemosphere. [Link]

  • Brown, H. C. (1960). SYNTHESIS OF SEMI-INORGANIC FLUORINE POLYMERS. OSTI.GOV. [Link]

  • Ameduri, B. (Ed.). (2020).
  • Scherf, U., & Müllen, K. (2008). Polyphenylenes, Polyfluorenes, and Poly(phenylene vinylene)s by Suzuki Polycondensation and Related Methods.
  • Wang, Y., et al. (2020). Tetrafluorophenylene-Containing Vinylbenzyl Ether-Terminated Oligo(2,6-dimethyl-1,4-phenylene ether) with Better Thermal, Dielectric, and Flame-Retardant Properties for Application in High-Frequency Communication. Industrial & Engineering Chemistry Research.
  • Ameduri, B. (2001).
  • Budy, S. M., Hall, J. D., & Son, D. Y. (2020). Electronic Supplementary Information: Polyarylene polyimides with hydrocarbon and semi-fluorinated backbones: Synthesis, characterization, and properties. The Royal Society of Chemistry. [Link]

  • Ren, Y., et al. (2000). Fluorinated polymers and methods for their preparation.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13542011, this compound. [Link]

  • Kim, J., et al. (2022). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Polymer Chemistry. [Link]

  • Geng, Y., et al. (2018). Kumada catalyst transfer polycondensation for controlled synthesis of polyfluorenes using 1,3-bis(diarylphosphino)propanes as ligands. Polymer Chemistry. [Link]

  • Belyakov, S., et al. (2019). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules. [Link]

  • Jenekhe, S. A., & Osaheni, J. A. (1994). Synthesis and characterization of poly(fluorene vinylene) copolymers containing thienylene-vinylene units. Macromolecules.
  • ResearchGate. Results of the polycondensation reactions. [Link]

  • Kim, J., et al. (2022). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. ResearchGate. [Link]

  • Liu, B., et al. (2022). Crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

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Application Notes and Protocols: 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene as a Linker in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Fluorination for Advanced MOF Functionality

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery.[1] The ability to tune their structure and function at a molecular level is a key attribute, and the strategic selection of organic linkers is paramount. This guide focuses on the application of 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene as a powerful tool for the functionalization of MOFs.

The introduction of fluorine into MOF structures imparts unique properties. The high electronegativity and low polarizability of fluorine atoms create highly polar C-F bonds, which can enhance interactions with specific guest molecules, such as CO2.[2] Furthermore, fluorination often increases the hydrophobicity and thermal and chemical stability of the framework.[2]

The subject of this guide, this compound, is not a conventional linker for de novo MOF synthesis due to the absence of common coordinating groups like carboxylates. Instead, its utility lies in its reactive bromomethyl groups, which are ideal for the post-synthetic modification (PSM) of pre-formed MOFs.[3][4] This two-step approach allows for the incorporation of the fluorinated moiety onto robust, pre-synthesized MOF scaffolds, particularly those bearing nucleophilic functional groups such as amines. This methodology circumvents the potential incompatibility of the reactive bromomethyl groups with the conditions of solvothermal MOF synthesis.

This document provides a comprehensive guide to the synthesis of an amine-functionalized MOF, its subsequent post-synthetic modification with this compound, and a detailed protocol for a potential application in heterogeneous catalysis, a field where the unique properties of the resulting fluorinated MOF can be exploited.

Part 1: Synthesis of the Parent MOF: UiO-66-NH2

For the purpose of this guide, we will use the well-characterized and robust zirconium-based MOF, UiO-66-NH2, as the parent framework for post-synthetic modification.[5] Its high thermal and chemical stability makes it an ideal candidate for subsequent chemical transformations.

Protocol 1: Solvothermal Synthesis of UiO-66-NH2

This protocol is adapted from established literature procedures for the synthesis of UiO-66-NH2.[6][7]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-aminoterephthalic acid (H₂BDC-NH₂)

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid (glacial)

  • Methanol

  • Chloroform

Equipment:

  • 100 mL Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge

  • Schlenk line or vacuum oven

Procedure:

  • Precursor Solution Preparation: In a 100 mL glass beaker, dissolve 1.47 g of Zirconium(IV) chloride and 1.06 g of 2-aminoterephthalic acid in 150 mL of N,N-dimethylformamide (DMF).

  • Modulator Addition: To the solution, add 2.4 mL of glacial acetic acid. The acetic acid acts as a modulator, influencing crystal growth and defect density.

  • Solvothermal Reaction: Transfer the homogeneous solution to a 200 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • Cooling and Initial Washing: After 24 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally. A yellow crystalline powder should be visible at the bottom of the liner. Decant the supernatant and wash the solid product with fresh DMF (3 x 50 mL). After each wash, separate the solid from the liquid by centrifugation at 8000 rpm for 10 minutes.

  • Solvent Exchange: To remove residual DMF from the pores of the MOF, perform a solvent exchange. Suspend the product in 50 mL of methanol and stir for 12 hours. Repeat this step three times. Following the methanol wash, perform a similar solvent exchange with chloroform for 12 hours (3 x 50 mL).

  • Activation: After the final chloroform wash, collect the solid by centrifugation and activate it by heating under vacuum at 150 °C for 12 hours. This step removes any remaining solvent molecules from the pores. The resulting activated yellow powder is UiO-66-NH2.

Part 2: Post-Synthetic Modification with this compound

This section details the covalent modification of the amine groups on the UiO-66-NH2 framework with the fluorinated linker. The bromomethyl groups of the linker will react with the amine groups of the MOF via a nucleophilic substitution reaction.

Protocol 2: Post-Synthetic Functionalization of UiO-66-NH2

This protocol is a logical extension based on established methods for the PSM of amino-functionalized MOFs with alkyl halides.[8]

Materials:

  • Activated UiO-66-NH2 (from Protocol 1)

  • This compound

  • Anhydrous acetonitrile (ACN)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

Equipment:

  • Schlenk flask

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Soxhlet extractor (optional, for thorough washing)

Procedure:

  • Reaction Setup: In a 100 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend 500 mg of activated UiO-66-NH2 in 50 mL of anhydrous acetonitrile.

  • Addition of Reagents: To the suspension, add a solution of 1.0 g of this compound in 20 mL of anhydrous acetonitrile. Then, add 0.5 mL of triethylamine. The triethylamine acts as a base to neutralize the HBr byproduct of the reaction.

  • Reaction: Stir the mixture at 80 °C for 48 hours under an inert atmosphere.

  • Washing: After the reaction, allow the mixture to cool to room temperature. Collect the solid product by centrifugation (8000 rpm, 10 min). Wash the product thoroughly to remove unreacted reagents and byproducts. A recommended washing sequence is:

    • Anhydrous acetonitrile (3 x 30 mL)

    • Anhydrous dichloromethane (3 x 30 mL)

    • For rigorous purification, a Soxhlet extraction with dichloromethane for 24 hours can be performed.

  • Activation: Dry the final product, designated as F-UiO-66, under vacuum at 100 °C for 12 hours.

PSM_Workflow cluster_synthesis Parent MOF Synthesis cluster_psm Post-Synthetic Modification s1 Dissolve ZrCl4 and H2BDC-NH2 in DMF s2 Add Acetic Acid (Modulator) s1->s2 s3 Solvothermal Reaction (120°C, 24h) s2->s3 s4 Washing and Solvent Exchange s3->s4 s5 Activation (150°C, vacuum) s4->s5 p1 Suspend UiO-66-NH2 in Acetonitrile s5->p1 Activated UiO-66-NH2 p2 Add Fluorinated Linker and Triethylamine p1->p2 p3 Reaction (80°C, 48h) p2->p3 p4 Washing and Purification p3->p4 p5 Activation (100°C, vacuum) p4->p5 final_product final_product p5->final_product Functionalized F-UiO-66

Diagram of the synthesis and post-synthetic modification workflow.

Part 3: Characterization of the Functionalized MOF

Thorough characterization is essential to confirm the successful functionalization of the MOF while retaining its crystalline structure.

Technique Purpose Expected Outcome for F-UiO-66
Powder X-Ray Diffraction (PXRD) To verify the retention of the crystalline framework after post-synthetic modification.The PXRD pattern of F-UiO-66 should match that of the parent UiO-66-NH2, indicating that the underlying crystal structure is preserved.[9] Minor changes in peak intensities may be observed.
Fourier-Transform Infrared Spectroscopy (FT-IR) To identify the presence of functional groups from the fluorinated linker and the consumption of amine groups.A decrease in the intensity of the N-H stretching bands (around 3300-3500 cm⁻¹) of the primary amine in UiO-66-NH2.[10] The appearance of new bands corresponding to the C-F bonds of the tetrafluorobenzene ring (typically in the 1000-1400 cm⁻¹ region).[11] The presence of bands associated with the benzene ring of the linker.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the modified MOF and confirm the incorporation of the linker.The TGA curve of F-UiO-66 is expected to show a different decomposition profile compared to UiO-66-NH2, reflecting the presence of the heavier, fluorinated organic component. The overall thermal stability should remain high, characteristic of the UiO-66 framework.
¹H and ¹⁹F NMR of Digested Sample To quantify the degree of functionalization.The MOF can be digested in a strong acid (e.g., HF in DMSO-d₆). ¹H NMR will show signals corresponding to the protons of the original 2-aminoterephthalate linker and the new signals from the methylene protons of the attached fluorinated linker.[8] ¹⁹F NMR will show characteristic signals for the fluorine atoms on the benzene ring. The integration ratio of the signals can be used to calculate the percentage of amine groups that have been functionalized.
N₂ Sorption Analysis To determine the effect of functionalization on the porosity and surface area of the MOF.A decrease in the BET surface area and pore volume is expected after functionalization, as the bulky fluorinated linkers will occupy some of the pore space. The extent of the decrease will depend on the degree of functionalization.

Part 4: Application in Heterogeneous Catalysis

The hydrophobic and electron-withdrawing nature of the perfluorinated aromatic rings in F-UiO-66 can create a unique microenvironment within the MOF pores, making it a promising candidate for various catalytic reactions. Here, we propose its use as a catalyst for the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. The basic amine groups (unreacted or secondary amines formed after mono-substitution) can act as the catalytic sites, and the hydrophobic fluorinated environment can facilitate the reaction, especially with nonpolar substrates.[12]

Protocol 3: Knoevenagel Condensation of Benzaldehyde and Malononitrile

Materials:

  • F-UiO-66 (as synthesized in Protocol 2)

  • Benzaldehyde

  • Malononitrile

  • Toluene (anhydrous)

  • Heptane (as an internal standard for GC analysis)

  • Ethyl acetate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Catalyst Activation: Before the reaction, activate the F-UiO-66 catalyst by heating it at 100 °C under vacuum for 4 hours to remove any adsorbed moisture or solvent.

  • Reaction Setup: To a 25 mL round-bottom flask, add 20 mg of the activated F-UiO-66 catalyst, 10 mL of anhydrous toluene, 1 mmol of benzaldehyde, and 1.2 mmol of malononitrile. Add a known amount of heptane as an internal standard.

  • Reaction: Stir the mixture at 80 °C for the desired reaction time (e.g., monitor the reaction at 1, 2, 4, 8, and 24 hours).

  • Analysis: At each time point, take a small aliquot of the reaction mixture, filter out the catalyst using a syringe filter, and dilute with ethyl acetate. Analyze the filtrate by Gas Chromatography (GC) to determine the conversion of benzaldehyde and the yield of the product, benzylidenemalononitrile.

  • Catalyst Recycling: After the reaction, the catalyst can be recovered by centrifugation, washed with toluene and ethyl acetate, dried under vacuum, and reused in subsequent catalytic cycles to test its stability and reusability.

Catalysis_Workflow cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis and Recovery c1 Activate F-UiO-66 Catalyst c2 Add Catalyst, Solvent, and Reactants to Flask c1->c2 r1 Heat and Stir at 80°C c2->r1 r2 Monitor Reaction Progress via GC r1->r2 a3 Recover and Wash Catalyst r1->a3 a1 Filter and Analyze Aliquots r2->a1 a2 Calculate Conversion and Yield a1->a2 a4 Test for Recyclability a3->a4

Workflow for the catalytic application of F-UiO-66.

Conclusion and Future Outlook

The post-synthetic modification of MOFs with this compound offers a robust strategy for introducing fluorinated functionalities into porous crystalline materials. This approach allows for the creation of MOFs with enhanced hydrophobicity, stability, and unique host-guest interactions. The detailed protocols provided herein for the synthesis of the parent UiO-66-NH2, its subsequent functionalization, and a representative catalytic application serve as a foundational guide for researchers exploring the potential of such materials.

The versatility of this approach opens avenues for a wide range of applications beyond catalysis. For instance, in drug delivery, the hydrophobic nature of the fluorinated linkers could be exploited for the encapsulation and controlled release of hydrophobic drugs.[13][14] Furthermore, the reactive bromomethyl groups, if not fully reacted with the amine linkers, could serve as handles for further "click" chemistry or other orthogonal functionalization, leading to multifunctional MOFs with tailored properties for advanced applications.[15]

References

  • Patsnap Eureka. Post-Synthetic Modification and Its Effects on MOF Performance. (2025).
  • Servalli, M., & Fruk, L. Metal–Organic Frameworks for Drug Delivery: A Design Perspective.
  • Gheorghe, D. C., et al. Applications of Metal-Organic Frameworks as Drug Delivery Systems. Pharmaceutics, 14(10), 2139. (2022).
  • Lin, W., et al. Post-Synthetic Modifications of Iron-Carboxylate Nanoscale Metal-Organic Frameworks for Imaging and Drug Delivery. Journal of the American Chemical Society, 131(47), 17336-17337. (2009).
  • Chen, Y., et al. Full article: Post-synthetic modification, characterization, and fluorescence sensing of amino-functionalized rare earth MOFs. Journal of Coordination Chemistry, 72(5-7), 1086-1097. (2019).
  • Vigroux, A., et al.
  • Jutrzenka Trzebiatowska, P., et al. The catalytic activity of metal–organic frameworks (MOFs) and post-synthetic modified MOF towards depolymerisation of polycarbonate. Applied Surface Science, 651, 160894. (2024).
  • Kandiah, M., et al. Postsynthetic Modification of Zirconium Metal-Organic Frameworks. European Journal of Inorganic Chemistry, 2016(27), 4310-4331. (2016).
  • Vigroux, A., et al.
  • Morelli Venturi, D., & Costantino, F. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Advances, 13(42), 29215-29230. (2023).
  • Kalaj, M., & Cohen, S. M. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science, 6(7), 1048-1063. (2020).
  • Shi, Z., et al. Multi-functional sites catalysts based on post-synthetic modification of metal-organic frameworks.
  • Morris, W., & Morris, R. E. The covalent post-synthesis modification of MOFs for catalysis. Dalton Transactions, 53(18), 7659-7668. (2024).
  • Burrows, A. D., et al. Synthesis and post-synthetic modification of MIL-101(Cr)-NH2via a tandem diazotisation process.
  • Jutrzenka Trzebiatowska, P., et al. The catalytic activity of metal–organic frameworks (MOFs)
  • Gholami, F., et al. Schiff-base Post-Synthetic Modification of IRMOF-3 to Encapsulate Pd Nanoparticles: It's Application in C-C Bond Formation Cross-Coupling Suzuki Reaction. Chemical Methodologies, 6(1), 1-12. (2022).
  • Smirnova, E. A., et al. NH2-Modified UiO-66: Structural Characteristics and Functional Properties. Molecules, 28(9), 3916. (2023).
  • Vigroux, A., et al.
  • Ji, C., et al. Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II). Molecules, 29(1), 213. (2024).
  • Burrows, A. D. CHAPTER 3: Post‐synthetic Modification of MOFs. In Metal-Organic Frameworks for Catalysis. The Royal Society of Chemistry. (2015).
  • Smirnova, E. A., et al. NH2-Modified UiO-66: Structural Characteristics and Functional Properties. (2023).
  • Burrows, A. D., et al. Synthesis and post-synthetic modification of MIL-101(Cr)-NH2 via a tandem diazotisation process.
  • Wang, Z., et al. Postsynthetic modification of mixed-linker metal-organic frameworks for ethylene oligomerization. RSC Advances, 7(63), 39867-39871. (2017).
  • Abid, H. R., et al. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance.
  • Wang, Y., et al. Functionalization of MOF-5 with mono-substituents: effects on drug delivery behavior. RSC Advances, 10(63), 38431-38440. (2020).
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Sources

Application Note: Synthesis and Utility of 1,4-Bis(thioalkoxy/thioaryloxy)-2,3,5,6-tetrafluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the reaction between 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene and various thiols. This reaction is a robust and efficient method for synthesizing symmetrical, fluorinated thioethers, which are valuable building blocks in medicinal chemistry, drug development, and materials science. We will explore the underlying reaction mechanism, detail the critical experimental parameters, provide step-by-step protocols for synthesis, and discuss the significance of the resulting compounds. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage fluorinated scaffolds in their work.

Introduction: The Strategic Value of Fluorinated Thioethers

This compound is a highly versatile electrophilic building block. Its structure is characterized by two reactive benzylic bromide moieties attached to a perfluorinated benzene core. The reaction with thiol-containing nucleophiles provides a direct route to 1,4-bis((R-thio)methyl)-2,3,5,6-tetrafluorobenzene derivatives.

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. Fluorinated groups can profoundly enhance a compound's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding affinity.[1][2][3] The tetrafluorobenzene core, in particular, offers a rigid and electron-deficient scaffold. When combined with the thioether linkage—a common functional group in numerous pharmaceuticals—the resulting molecules become attractive candidates for creating novel therapeutics and advanced materials.[4] This guide elucidates the chemical principles and practical methodologies for harnessing this powerful synthetic transformation.

Reaction Mechanism and Guiding Principles

The formation of thioethers from this compound and thiols proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism .

Causality of the SN2 Pathway: The substrate contains primary benzylic bromides. Primary halides are sterically accessible and strongly favor the SN2 pathway over SN1. The benzylic position further accelerates the reaction by stabilizing the transition state through π-orbital overlap with the adjacent aromatic ring.[5]

Role of the Nucleophile: The key nucleophilic species is the thiolate anion (RS⁻), which is significantly more nucleophilic than its corresponding neutral thiol (RSH).[6] Consequently, a base is almost always required to deprotonate the thiol in situ, thereby initiating the reaction. The reaction proceeds in two successive SN2 steps, one at each bromomethyl group, to yield the final disubstituted product.

SN2_Mechanism Figure 1: S N 2 Reaction Mechanism Thiol R-SH (Thiol) inv1 Thiol->inv1 Base Base Base->inv1 Thiolate R-S⁻ (Thiolate) inv2 Thiolate->inv2 Sₙ2 Attack (Step 1) inv3 Thiolate->inv3 Sₙ2 Attack (Step 2) Electrophile Br-CH₂-Ar_F-CH₂-Br (Starting Material) Electrophile->inv2 Intermediate R-S-CH₂-Ar_F-CH₂-Br (Mono-substituted Intermediate) Intermediate->inv3 Product R-S-CH₂-Ar_F-CH₂-S-R (Final Product) inv1->Thiolate Deprotonation inv2->Intermediate inv3->Product

Caption: Figure 1: SN2 Reaction Mechanism

Experimental Design: A Scientist's Guide to Key Parameters

The success of the synthesis hinges on the judicious selection of the base, solvent, and reaction conditions. Understanding the causality behind these choices is critical for optimizing the reaction for specific substrates.

Experimental_Design Figure 2: Decision Workflow for Reaction Setup Start Select Thiol (R-SH) Thiol_Type Is Thiol... A) Aliphatic/Aromatic (pKa ~10)? B) Electron-Deficient (pKa < 8)? Start->Thiol_Type Base_Choice_A Choose Mild Base: K₂CO₃ or Cs₂CO₃ Thiol_Type->Base_Choice_A Path A Base_Choice_B Choose Strong Base: NaH or KOtBu (Requires Anhydrous Conditions) Thiol_Type->Base_Choice_B Path B Solvent_Choice Select Polar Aprotic Solvent: DMF, Acetonitrile, or THF Base_Choice_A->Solvent_Choice Base_Choice_B->Solvent_Choice Temp_Choice Set Temperature: Start at Room Temp (20-25°C). Heat to 40-60°C if slow. Solvent_Choice->Temp_Choice Monitor Monitor Reaction Progress (TLC or LC-MS) Temp_Choice->Monitor Workup Perform Aqueous Work-up & Purification Monitor->Workup

Sources

Application Notes and Protocols for Surface Functionalization using 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Linker for Advanced Surface Engineering

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a unique bifunctional molecule poised for significant applications in surface science and materials engineering. Its structure, featuring two reactive bromomethyl groups and a highly fluorinated aromatic core, offers a powerful combination of properties for the covalent modification of a wide range of substrates. This guide provides an in-depth exploration of its potential, outlining the scientific principles and detailed protocols for its application in creating robust and functionalized surfaces.

The tetrafluorinated phenyl ring imparts a low surface energy, leading to hydrophobic and oleophobic characteristics, which are highly desirable for applications such as anti-fouling, self-cleaning, and low-friction coatings.[1][2] The two opposing bromomethyl groups act as versatile anchor points, capable of reacting with a variety of nucleophilic species, enabling the tethering of this molecule to diverse surfaces or its use as a crosslinker in polymer films.

Key Physicochemical Properties:

PropertyValueReference
Molecular Formula C₈H₄Br₂F₄[3]
Molecular Weight 335.92 g/mol [3]
Appearance White to off-white solid
Melting Point 88-92 °C

Core Principles of Reactivity for Surface Functionalization

The utility of this compound in surface modification hinges on the reactivity of its key functional groups: the bromomethyl groups and the perfluorinated aromatic ring.

  • Bromomethyl Group Reactivity: The benzylic bromine atoms are excellent leaving groups in nucleophilic substitution reactions (SN2). This allows for the covalent attachment of the molecule to surfaces functionalized with nucleophiles such as thiols (-SH), amines (-NH₂), and hydroxyls (-OH). This reactivity is the primary mechanism for grafting the molecule onto a variety of substrates.

  • Perfluorinated Aromatic Core: The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the aromatic ring, although direct nucleophilic aromatic substitution is less common under typical surface modification conditions. The primary role of the perfluorinated core is to impart desirable surface properties, namely low surface energy, high thermal and chemical stability, and unique electronic characteristics. The presence of multiple fluorine atoms contributes to the creation of surfaces with excellent water and oil repellency.[1][2]

Application Protocol 1: Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces

This protocol describes the formation of a self-assembled monolayer on a gold substrate using a two-step process. First, the gold is functionalized with a thiol-containing linker, which then reacts with this compound.

Scientific Rationale: Gold surfaces have a strong affinity for sulfur, leading to the spontaneous formation of a covalent gold-thiolate bond.[4] By first forming a SAM of an amino-terminated alkanethiol, a nucleophilic surface is created that can readily react with the bromomethyl groups of the target molecule in a secondary step.

Experimental Workflow:

Gold_Surface_Functionalization cluster_0 Substrate Preparation cluster_1 SAM Formation cluster_2 Functionalization cluster_3 Characterization gold_sub Gold Substrate cleaning Solvent Cleaning (Acetone, Ethanol, Water) gold_sub->cleaning drying Dry with N₂ cleaning->drying immersion1 Immerse Substrate (12-24 hours) drying->immersion1 thiol_sol Aminoethanethiol in Ethanol thiol_sol->immersion1 rinsing1 Rinse with Ethanol immersion1->rinsing1 drying1 Dry with N₂ rinsing1->drying1 immersion2 Immerse Substrate (2-4 hours, 60°C) drying1->immersion2 linker_sol 1,4-Bis(bromomethyl)- 2,3,5,6-tetrafluorobenzene in Anhydrous Toluene linker_sol->immersion2 rinsing2 Rinse with Toluene, Ethanol immersion2->rinsing2 drying2 Dry with N₂ rinsing2->drying2 characterization XPS, Contact Angle, AFM, Ellipsometry drying2->characterization

Workflow for functionalizing a gold surface.

Materials:

  • Gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer and a 100 nm gold film)

  • This compound

  • 2-Aminoethanethiol hydrochloride

  • Triethylamine (TEA)

  • Anhydrous ethanol

  • Anhydrous toluene

  • Acetone, HPLC grade

  • Deionized water (18 MΩ·cm)

Procedure:

  • Substrate Cleaning:

    • Sonicate the gold substrate in acetone, ethanol, and deionized water for 10 minutes each.

    • Dry the substrate under a gentle stream of nitrogen gas.

    • Optional: Treat the substrate with UV-Ozone for 15 minutes to remove any organic contaminants.

  • Amine-Terminated SAM Formation:

    • Prepare a 1 mM solution of 2-aminoethanethiol hydrochloride in anhydrous ethanol.

    • Add an equimolar amount of triethylamine to the solution to deprotonate the amine.

    • Immerse the cleaned gold substrate in the thiol solution for 12-24 hours at room temperature.

    • Rinse the substrate thoroughly with ethanol and dry under a stream of nitrogen.

  • Reaction with this compound:

    • Prepare a 10 mM solution of this compound in anhydrous toluene.

    • Immerse the amine-functionalized gold substrate in this solution.

    • Heat the reaction at 60°C for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the substrate to cool to room temperature.

    • Rinse the substrate sequentially with toluene and ethanol to remove any unreacted material.

    • Dry the functionalized substrate under a stream of nitrogen.

Characterization:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of fluorine, bromine (if the reaction is incomplete on one side), and changes in the C 1s and N 1s spectra.

  • Contact Angle Goniometry: To measure the static water contact angle, which is expected to increase significantly due to the fluorinated surface.

  • Atomic Force Microscopy (AFM): To assess the surface morphology and roughness.

  • Ellipsometry: To measure the thickness of the deposited layer.

Application Protocol 2: Functionalization of Hydroxylated Surfaces (e.g., Silica, Glass, Metal Oxides)

This protocol details the modification of surfaces rich in hydroxyl groups, such as silicon wafers with a native oxide layer, glass slides, or metal oxide nanoparticles.

Scientific Rationale: The hydroxyl groups on the surface are first converted to more nucleophilic amino groups using an aminosilane linker. These surface-bound amines can then react with the bromomethyl groups of this compound.

Experimental Workflow:

Silica_Surface_Functionalization cluster_0 Substrate Preparation cluster_1 Silanization cluster_2 Functionalization cluster_3 Characterization silica_sub Silica Substrate cleaning Piranha Clean (Caution!) silica_sub->cleaning rinsing1 Rinse with DI Water cleaning->rinsing1 drying1 Dry at 120°C rinsing1->drying1 immersion1 Immerse Substrate (1-2 hours) drying1->immersion1 apts_sol APTES in Anhydrous Toluene apts_sol->immersion1 rinsing2 Rinse with Toluene immersion1->rinsing2 drying2 Dry with N₂ rinsing2->drying2 curing Cure at 110°C drying2->curing immersion2 Immerse Substrate (4-6 hours, 80°C) curing->immersion2 linker_sol 1,4-Bis(bromomethyl)- 2,3,5,6-tetrafluorobenzene in Anhydrous DMF linker_sol->immersion2 rinsing3 Rinse with DMF, Ethanol immersion2->rinsing3 drying3 Dry with N₂ rinsing3->drying3 characterization XPS, Contact Angle, AFM drying3->characterization

Workflow for functionalizing a silica surface.

Materials:

  • Silica-based substrate (e.g., silicon wafer, glass slide)

  • This compound

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Anhydrous dimethylformamide (DMF)

  • Ethanol

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION IS ADVISED.

Procedure:

  • Substrate Activation:

    • Immerse the silica substrate in Piranha solution for 30 minutes to clean and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate extensively with deionized water.

    • Dry the substrate in an oven at 120°C for at least 1 hour.

  • Silanization with APTES:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the activated and dried substrate in the APTES solution for 1-2 hours at room temperature.

    • Rinse the substrate with toluene to remove excess APTES.

    • Dry under a stream of nitrogen.

    • Cure the silanized substrate in an oven at 110°C for 30 minutes to promote covalent bond formation.

  • Reaction with this compound:

    • Prepare a 10 mM solution of this compound in anhydrous DMF.

    • Immerse the APTES-modified substrate in the solution.

    • Heat the reaction at 80°C for 4-6 hours under an inert atmosphere.

    • After cooling, rinse the substrate with DMF and then ethanol.

    • Dry the functionalized substrate under a stream of nitrogen.

Characterization:

  • XPS: To detect the presence of fluorine and monitor the Si 2p, C 1s, and N 1s peaks.

  • Contact Angle Goniometry: To confirm the increased hydrophobicity of the surface.

  • AFM: To visualize the surface topography.

Application Protocol 3: Surface-Initiated Polymerization ("Grafting From")

In this application, this compound is used to initiate the growth of polymer chains from a surface, creating a dense polymer brush layer. This example outlines Atom Transfer Radical Polymerization (ATRP).

Scientific Rationale: The bromomethyl groups can act as initiators for controlled radical polymerization techniques like ATRP.[5] By immobilizing the linker on a surface, polymer chains can be grown directly from these initiation sites, leading to a high grafting density and well-controlled polymer layer thickness.

Experimental Workflow:

Polymer_Grafting cluster_0 Initiator Immobilization cluster_1 ATRP Reaction Setup cluster_2 Polymerization cluster_3 Characterization surface_prep Prepare Amine- Functionalized Surface (Protocol 1 or 2) linker_attach React with Linker surface_prep->linker_attach rinsing1 Rinse and Dry linker_attach->rinsing1 immersion Immerse Initiator- Functionalized Substrate rinsing1->immersion reaction_mix Prepare Monomer, Catalyst, Ligand Solution degassing Degas with N₂/Ar reaction_mix->degassing degassing->immersion polymerization Heat to Polymerize (Controlled Time) immersion->polymerization rinsing2 Rinse with Solvent polymerization->rinsing2 drying Dry rinsing2->drying characterization Ellipsometry, GPC (sacrificial), AFM, XPS drying->characterization

Workflow for surface-initiated polymerization.

Materials:

  • Substrate with immobilized this compound (prepared as in Protocol 1 or 2)

  • Monomer (e.g., methyl methacrylate, styrene)

  • Copper(I) bromide (CuBr)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

  • Anhydrous solvent (e.g., toluene, anisole)

Procedure:

  • Initiator Immobilization:

    • Functionalize a substrate with this compound using the appropriate method from Protocol 1 or 2.

  • ATRP Reaction Setup:

    • In a Schlenk flask, add the monomer, solvent, and ligand.

    • Separately, add CuBr to another Schlenk flask.

    • Degas both solutions by several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.

  • Polymerization:

    • Under an inert atmosphere, transfer the monomer/ligand solution to the flask containing the CuBr catalyst and stir until a homogeneous solution is formed.

    • Place the initiator-functionalized substrate into the reaction mixture.

    • Heat the reaction to the desired temperature (e.g., 60-90°C) and allow the polymerization to proceed for a set time to control the polymer chain length.

    • To stop the polymerization, remove the substrate from the reaction mixture and expose it to air.

    • Rinse the substrate extensively with a good solvent for the polymer (e.g., toluene, THF) to remove any physisorbed polymer.

    • Dry the substrate under a stream of nitrogen.

Characterization:

  • Ellipsometry: To measure the increase in layer thickness, which corresponds to the polymer brush height.

  • Gel Permeation Chromatography (GPC): A "sacrificial" initiator can be added to the bulk solution to determine the molecular weight and polydispersity of the polymers being grown.

  • AFM: To observe changes in surface morphology.

  • XPS: To confirm the elemental composition of the polymer brush.

Safety and Handling

As a brominated organic compound, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a highly promising molecule for creating advanced functional surfaces. Its dual reactivity allows for robust anchoring to a variety of materials, while its perfluorinated core provides a means to tailor surface energy and stability. The protocols outlined in this guide provide a foundation for researchers and developers to explore the potential of this versatile linker in a wide range of applications, from biocompatible coatings and sensors to low-friction and anti-fouling materials.

References

  • MDPI. (n.d.). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Fluorine Based Superhydrophobic Coatings. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine Based Superhydrophobic Coatings. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Analysis and characterization of novel fluorinated compounds used in surface treatments products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiol-modified gold nanoparticles for the inhibition of Mycobacterium smegmatis. Retrieved from [Link]

  • Frontiers. (2016). Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Polymer Grafting and its chemical reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular scale adsorption behavior of per- and poly-fluoroalkyl substances (PFAS) on model surfaces. Retrieved from [Link]

  • MDPI. (n.d.). Grafting Polytetrafluoroethylene Micropowder via in Situ Electron Beam Irradiation-Induced Polymerization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Polymer@MOF@MOF: “grafting from” atom transfer radical polymerization for the synthesis of hybrid porous solids. Retrieved from [Link]

  • University of Houston. (2017). Bidentate Aromatic Thiols on Gold: New Insight Regarding the Influence of Branching on the Structure, Packing, Wetting, and Stability of Self-Assembled Monolayers on Gold Surfaces. Retrieved from [Link]

  • Alachem Co., Ltd. (n.d.). 776-40-9 | 1,4-Bis(bromomethyl)tetrafluorobenzene. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Organic Cages with 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Organic Cages

Porous Organic Cages (POCs) represent a fascinating class of molecular materials, constructed from discrete, covalently bonded organic building blocks that define an intrinsic, accessible cavity.[1] Unlike extended frameworks like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), POCs are distinct molecules that can be dissolved and processed in solution, offering unique opportunities for applications in molecular recognition, catalysis, and drug delivery.[1][2][3] The properties of these cages can be precisely tuned by judicious selection of their constituent building blocks.[1]

This application note details the synthesis and potential applications of a specific class of POCs constructed using 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene . The incorporation of a perfluorinated aromatic core is a deliberate design choice aimed at imparting unique physicochemical properties to the resulting cage structure. The high electronegativity and hydrophobicity of fluorine can create a fluorous internal cavity, which can lead to selective binding of fluorinated guest molecules or enhanced stability in certain environments.[4] Such fluorinated cages are of significant interest for applications in the selective separation of fluorinated gases and as specialized carriers in drug delivery systems.[4][5][6]

The synthetic strategy presented herein is based on the robust and widely employed nucleophilic substitution reaction. Specifically, we will describe the formation of a [2+3] cage architecture through the reaction of two equivalents of a rigid, C₃-symmetric triamine with three equivalents of this compound. The rigidity of the triamine partner is paramount to favor the formation of a discrete, three-dimensional cage over oligomeric or polymeric byproducts.[1]

Reaction Principle and Design Rationale

The formation of the organic cage is achieved through a bimolecular nucleophilic substitution (SN2) reaction. The primary amine groups of a tripodal amine, such as tris(2-aminoethyl)amine or a triptycene-based triamine, act as nucleophiles, attacking the electrophilic benzylic carbons of this compound. The bromide ions serve as good leaving groups, facilitating the formation of stable carbon-nitrogen bonds.

To promote the formation of a discrete cage and minimize polymerization, the reaction is conducted under high-dilution conditions. This favors intramolecular cyclization reactions over intermolecular reactions by keeping the concentration of the reactants low. The stoichiometry of the reactants is crucial; a 2:3 ratio of the C₃-symmetric triamine to the C₂-symmetric bis(bromomethyl) linker is employed to target a [2+3] cage assembly.

The choice of a rigid triamine building block is a critical aspect of the design. A flexible triamine could fold back on itself, leading to the formation of smaller, undesired macrocycles or a mixture of products. A rigid, pre-organized triamine, such as one based on a triptycene scaffold, directs the formation of the desired three-dimensional cage structure.[1]

Detailed Experimental Protocol: Synthesis of a [2+3] Fluorinated Organic Cage

This protocol describes a general procedure for the synthesis of a [2+3] organic cage from this compound and a rigid C₃-symmetric triamine (e.g., Triptycene Triamine).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore in a cool, dry place.
Triptycene Triamine (or similar rigid triamine)Custom Synthesis or CommercialSee Reference[7]Must be of high purity.
Anhydrous Acetonitrile (CH₃CN)≥99.8%Commercially AvailableUse a freshly opened bottle or dry over molecular sieves.
Potassium Carbonate (K₂CO₃)Anhydrous, fine powderCommercially AvailableDried in an oven at 120 °C for 4 hours before use.
Dichloromethane (DCM)HPLC GradeCommercially AvailableFor workup and chromatography.
Methanol (MeOH)HPLC GradeCommercially AvailableFor purification.
Standard Glassware--Oven-dried before use.
Syringe Pumps--For slow, controlled addition.
Synthetic Workflow Diagram

workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization prep_reactants Prepare Reactant Solutions (High Dilution) reaction_setup Set up Reaction Flask (Inert Atmosphere) prep_reactants->reaction_setup prep_base Prepare Base Suspension prep_base->reaction_setup slow_addition Slow Addition of Reactants (Syringe Pumps) reaction_setup->slow_addition reflux Reflux for 24-48h slow_addition->reflux monitoring Monitor by TLC/LC-MS reflux->monitoring workup Aqueous Workup monitoring->workup extraction Solvent Extraction workup->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) recrystallization->nmr ms Mass Spectrometry (HRMS) recrystallization->ms xrd Single Crystal X-ray Diffraction (if possible) recrystallization->xrd

Caption: Synthetic workflow for the fluorinated organic cage.

Step-by-Step Procedure
  • Preparation of Reactant Solutions:

    • In a 250 mL round-bottom flask, dissolve 3 equivalents of this compound in 100 mL of anhydrous acetonitrile.

    • In a separate 250 mL round-bottom flask, dissolve 2 equivalents of the rigid triamine in 100 mL of anhydrous acetonitrile.

  • Reaction Setup:

    • To a 2 L three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and two inlets for syringe pumps, add a suspension of 10 equivalents of finely powdered, anhydrous potassium carbonate in 500 mL of anhydrous acetonitrile.

    • Heat the suspension to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Slow Addition of Reactants:

    • Using two separate syringe pumps, add the solutions of this compound and the triamine simultaneously and dropwise to the refluxing suspension of potassium carbonate over a period of 24 hours. The slow addition is critical to maintain high-dilution conditions.

  • Reaction and Monitoring:

    • After the addition is complete, continue to reflux the reaction mixture for an additional 24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the product.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate and other inorganic salts. Wash the solid residue with dichloromethane.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • Dissolve the crude residue in dichloromethane and wash with water (3 x 100 mL) to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

    • The fractions containing the desired cage product, as identified by TLC and MS, are combined and the solvent is removed.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., vapor diffusion of pentane into a concentrated solution of the cage in chloroform).

Characterization

The structure and purity of the synthesized fluorinated organic cage should be confirmed by a suite of analytical techniques:

  • ¹H, ¹³C, and ¹⁹F NMR Spectroscopy: To confirm the covalent structure of the cage and the absence of starting materials. The symmetry of the cage should be reflected in the simplicity of the NMR spectra.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight of the [2+3] cage.

  • Single-Crystal X-ray Diffraction (SCXRD): If suitable crystals can be obtained, this technique provides unambiguous proof of the cage's three-dimensional structure and connectivity.

  • Gas Sorption Analysis: To determine the porosity and surface area of the material in the solid state.

Visualization of the Molecular Structure

cage_structure cluster_reactants Reactants cluster_product Product A 1,4-Bis(bromomethyl)- 2,3,5,6-tetrafluorobenzene (x3) C [2+3] Fluorinated Organic Cage A->C + B Rigid Triamine (x2) (e.g., Triptycene Triamine) B->C

Caption: Schematic of the [2+3] cage formation.

Application Notes for Researchers and Drug Development Professionals

The unique structural and chemical features of organic cages synthesized with this compound open up a range of potential applications.

Selective Guest Encapsulation and Separation

The perfluorinated aromatic panels of the cage create a hydrophobic and fluorous internal cavity. This makes these cages excellent candidates for the selective encapsulation of:

  • Fluorinated Molecules: The principle of "like dissolves like" suggests that these cages will have a high affinity for other fluorinated compounds. This could be exploited for the separation of fluorinated gases, which are potent greenhouse gases, or for the selective extraction of fluorinated pollutants from water.[4]

  • Hydrophobic Drug Molecules: The hydrophobic interior is well-suited for encapsulating poorly water-soluble drug molecules, potentially enhancing their stability and bioavailability.[5][6]

Drug Delivery Vehicles

The discrete molecular nature and potential for good solubility make these cages promising for drug delivery applications.[3]

  • Targeted Delivery: The exterior of the cage can be functionalized post-synthetically to attach targeting ligands (e.g., antibodies, peptides) that can direct the cage to specific cells or tissues.

  • Controlled Release: The release of an encapsulated drug can be triggered by external stimuli, such as changes in pH or temperature, depending on the overall design of the cage and its functionalization.

Nanoreactors for Catalysis

The well-defined cavity of the cage can act as a nanoreactor, confining reactants and influencing the selectivity of chemical reactions. The fluorinated interior can create a unique reaction environment, potentially enabling novel catalytic transformations.

Building Blocks for Porous Materials

These soluble, well-defined cages can be used as "molecular building blocks" to construct higher-order materials, such as porous liquids or crystalline frameworks with hierarchical porosity.[1]

Trustworthiness and Scientific Grounding

The protocols and concepts presented in this application note are grounded in established principles of organic and supramolecular chemistry. While a direct literature precedent for the exact synthesis described may not be available, the methodology is a logical extension of well-documented nucleophilic substitution reactions on benzylic halides and the principles of organic cage synthesis.[8][9] The successful synthesis of related fluorinated polymers and frameworks from similar building blocks further supports the feasibility of the proposed approach.[10][11] Researchers are encouraged to perform small-scale test reactions to optimize conditions for their specific rigid triamine.

References

  • Recent Advances in Developing Bioactive Porous Organic Cages for Fluorescent Bioimaging, Drug Delivery, and Therapies. Chemical Communications. Available at: [Link]

  • Recent advances in developing bioactive porous organic cages for fluorescence bioimaging, drug delivery, and therapies. Chemical Communications. Available at: [Link]

  • Porous Organic Cages. PMC - PubMed Central - NIH. Available at: [Link]

  • Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. PubMed. Available at: [Link]

  • Recent advances in the applications of porous organic cages. PubMed. Available at: [Link]

  • (670c) Porous Organic Cages for Drug Delivery. AIChE Proceedings. Available at: [Link]

  • Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. MDPI. Available at: [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Publishing. Available at: [Link]

  • Highly Selective Adsorption of Fluorinated Gases by Porous Organic Cages. PubMed. Available at: [Link]

  • Nucleophilic substitution reactions with nucleophilic fluorinating reagents. ResearchGate. Available at: [Link]

  • Crystal structre of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C 12 H 16 Br 2. De Gruyter. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. Available at: [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC - PubMed Central. Available at: [Link]

  • Triptycene Derivatives: From Their Synthesis to Their Unique Properties. MDPI. Available at: [Link]

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Advanced Applications and Experimental Protocols for 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Building Block

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a valuable and highly reactive building block in organic synthesis, particularly for the construction of advanced materials and complex molecules relevant to drug discovery. Its structure, featuring two reactive benzylic bromide functionalities on a perfluorinated aromatic core, offers a unique combination of properties. The electron-withdrawing nature of the fluorine atoms enhances the stability of the aromatic ring and influences the reactivity of the bromomethyl groups, making it a key component in the synthesis of fluorinated polymers, macrocycles, and dendrimers.[1] This guide provides an in-depth exploration of its applications and detailed experimental protocols for its use in various synthetic transformations.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety precautions is paramount before utilizing this compound in any experimental setting.

PropertyValueReference
Molecular Formula C₈H₄Br₂F₄[2]
Molecular Weight 335.92 g/mol [2]
Appearance Solid[3]
Melting Point 103-106 °C[4]
CAS Number 776-40-9[2]

Safety and Handling: this compound is classified as a hazardous substance.[5] It is corrosive and can cause severe skin burns and eye damage.[5][6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[7] All manipulations should be performed in a well-ventilated chemical fume hood.[6] Store the compound in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere.[3]

Core Synthetic Applications and Protocols

The dual benzylic bromide functionalities of this compound make it an ideal monomer for polymerization reactions and a versatile linker in the synthesis of various molecular architectures.

Synthesis of Fluorinated Poly(p-phenylene vinylene)s (PPVs) via Gilch Polymerization

Poly(p-phenylene vinylene)s (PPVs) are a class of conjugated polymers with significant applications in organic light-emitting diodes (OLEDs) and other electronic devices.[7] The Gilch polymerization provides a direct route to PPVs from bis(halomethyl)benzene monomers. The incorporation of a tetrafluorophenylene unit into the polymer backbone can enhance thermal stability and modify the electronic properties of the resulting material.

Gilch_Polymerization

Caption: Gilch polymerization workflow for fluorinated PPV synthesis.

Experimental Protocol: Gilch Polymerization

This protocol describes the synthesis of a fluorinated PPV derivative using this compound.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound in anhydrous THF. The concentration of the monomer should be carefully controlled to manage the polymerization rate.

  • In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF.

  • Cool the monomer solution to 0 °C using an ice bath.

  • Slowly add the potassium tert-butoxide solution to the stirred monomer solution dropwise over a period of 30 minutes. The reaction mixture will typically develop a color, indicating the formation of the reactive intermediate.

  • After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, and then warm to room temperature and stir for an additional 22 hours.

  • Quench the polymerization by adding methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol to remove any unreacted monomer and inorganic salts.

  • Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight.

Characterization: The resulting polymer can be characterized by standard techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure, and UV-Vis and fluorescence spectroscopy to investigate its optical properties.

Nucleophilic Substitution Reactions: Building Blocks for Complex Architectures

The benzylic bromide groups are highly susceptible to nucleophilic substitution (S_N2) reactions, allowing for the facile introduction of a wide range of functionalities. This makes this compound an excellent scaffold for creating macrocycles, dendrimers, and functionalized small molecules.

Nucleophilic_Substitution

Caption: General scheme for nucleophilic substitution reactions.

A. Williamson Ether Synthesis with Phenols

The Williamson ether synthesis is a robust method for forming ether linkages. Reacting this compound with bisphenols is a common strategy for synthesizing fluorinated poly(arylene ether)s, which are high-performance polymers with excellent thermal stability.[4][8]

Experimental Protocol: Synthesis of a Poly(arylene ether)

This protocol outlines a general procedure for the polycondensation of this compound with a bisphenol, such as Bisphenol A.

Materials:

  • This compound

  • Bisphenol A

  • Potassium carbonate (K₂CO₃), anhydrous and finely ground

  • Anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

  • Toluene

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet, add equimolar amounts of this compound and Bisphenol A.

  • Add an excess of anhydrous potassium carbonate (e.g., 2.2 equivalents relative to the bisphenol).

  • Add anhydrous DMF or NMP as the solvent and toluene as an azeotropic agent.

  • Heat the reaction mixture to reflux (around 140-150 °C) for 2-4 hours to remove water azeotropically.

  • After the removal of water, slowly distill off the toluene and raise the reaction temperature to 160-180 °C.

  • Maintain the reaction at this temperature for 8-24 hours, monitoring the viscosity of the solution. An increase in viscosity indicates polymer formation.

  • Cool the reaction mixture to room temperature and dilute with additional DMF or NMP if necessary.

  • Precipitate the polymer by slowly pouring the viscous solution into a stirred mixture of methanol and water.

  • Collect the fibrous polymer by filtration, wash it extensively with water and then with methanol to remove inorganic salts and residual solvent.

  • Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

B. Reactions with Thiols and Amines

Similar to phenols, thiols and amines can readily displace the bromide atoms to form thioethers and amines, respectively. These reactions are fundamental for creating linkers in drug-conjugate chemistry and for synthesizing novel heterocyclic compounds.

Experimental Protocol: Reaction with a Dithiol to form a Macrocycle

This protocol provides a general method for the synthesis of a fluorinated macrocycle by reacting this compound with a dithiol under high dilution conditions to favor intramolecular cyclization.

Materials:

  • This compound

  • A suitable dithiol (e.g., 1,2-ethanedithiol or 1,3-propanedithiol)

  • Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile or DMF

Procedure:

  • Set up a high-dilution apparatus, which typically involves the slow, simultaneous addition of the two reactants from separate dropping funnels into a larger flask containing the solvent and base.

  • In one dropping funnel, dissolve this compound in a large volume of anhydrous acetonitrile.

  • In the other dropping funnel, dissolve an equimolar amount of the dithiol in a large volume of anhydrous acetonitrile.

  • To the main reaction flask, add a large volume of anhydrous acetonitrile and an excess of the base (e.g., cesium carbonate).

  • Heat the solvent in the reaction flask to reflux.

  • Slowly and simultaneously add the solutions of the dibromide and the dithiol to the refluxing suspension of the base over a period of 8-12 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 12-24 hours.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired macrocycle.

Advanced Synthetic Transformations

Beyond basic nucleophilic substitutions and polymerizations, this compound can be transformed into other useful intermediates for more complex synthetic routes.

Conversion to a Bis(phosphonate ester) for Horner-Wadsworth-Emmons Reaction

The bromomethyl groups can be converted to phosphonate esters via the Michaelis-Arbuzov reaction. The resulting bis(phosphonate ester) is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of E-alkenes, particularly for extending conjugation in materials for electronics.[2][9]

HWE_Reaction

Caption: Synthetic pathway to di-alkenes via a bis(phosphonate ester).

Experimental Protocol: Synthesis of the Bis(phosphonate ester) and subsequent HWE Reaction

Part 1: Synthesis of Tetraethyl (2,3,5,6-tetrafluoro-1,4-phenylene)bis(methylene)bis(phosphonate)

Materials:

  • This compound

  • Triethyl phosphite

  • Anhydrous toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound in anhydrous toluene.

  • Add a slight excess (e.g., 2.2 equivalents) of triethyl phosphite.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction by TLC or ³¹P NMR spectroscopy.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent and excess triethyl phosphite under reduced pressure.

  • The crude product can often be used directly in the next step or purified by column chromatography.

Part 2: Horner-Wadsworth-Emmons Reaction

Materials:

  • The bis(phosphonate ester) from Part 1

  • An aromatic aldehyde (e.g., benzaldehyde)

  • A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (KOtBu))

  • Anhydrous THF or DMF

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, suspend the base (e.g., NaH, 2.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add a solution of the bis(phosphonate ester) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (2.2 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the careful addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the stilbene-like product.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of advanced materials and complex organic molecules. Its unique combination of a perfluorinated aromatic core and reactive benzylic bromide groups allows for a wide range of synthetic transformations. The protocols provided in this guide serve as a foundation for researchers to explore the rich chemistry of this compound and to develop novel materials and molecules with tailored properties for a variety of applications in materials science and drug discovery.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. This compound. [Link]

  • Wikipedia. Poly(p-phenylene vinylene). [Link]

  • European Patent Office. Improved process for preparing poly(aryl ethers) and poly(aryl ether ketones).

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1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene: A Versatile Building Block for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a unique aromatic compound distinguished by a perfluorinated core and two highly reactive bromomethyl functional groups. This combination of properties makes it an exceptionally valuable building block for the synthesis of a new generation of functional materials. The electron-deficient tetrafluorophenylene ring imparts significant thermal stability, chemical resistance, and unique optoelectronic characteristics to the resulting structures. Simultaneously, the benzylic bromide moieties serve as versatile synthetic handles for a variety of polymerization and substitution reactions. This application note provides an in-depth guide to the properties, applications, and synthetic protocols involving this compound, with a focus on the creation of high-performance polymers and as a precursor for linkers in metal-organic frameworks (MOFs).

Introduction: The Strategic Advantage of a Fluorinated Core

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern materials science and medicinal chemistry. The perfluorinated phenyl ring in this compound provides a rigid, electron-deficient scaffold that profoundly influences the properties of any material derived from it. Key characteristics include:

  • Enhanced Thermal and Oxidative Stability: The high strength of the C-F bond contributes to exceptional resistance to thermal degradation and chemical attack.

  • Low Dielectric Constant: The low polarizability of the C-F bond is a desirable trait for materials used in high-frequency communications and advanced electronics.[1]

  • Hydrophobicity: The fluorinated core creates materials with water-repellent properties, useful for protective coatings and moisture-sensitive applications.

  • Tunable Electronic Properties: The strong electron-withdrawing nature of the fluorine atoms modifies the electronic landscape of the molecule, impacting the HOMO/LUMO energy levels in conjugated systems.

The two bromomethyl groups are the molecule's reactive centers, functioning as excellent leaving groups in nucleophilic substitution reactions. This bifunctionality allows the molecule to act as a cross-linker or a monomer in step-growth polymerization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 776-40-9[2][3]
Molecular Formula C₈H₄Br₂F₄[2][]
Molecular Weight 335.92 g/mol [2][5]
IUPAC Name This compound[2]
Appearance White to off-white crystalline solid-
Melting Point 124-128 °C-

Core Applications in Materials Synthesis

The unique structure of this compound makes it a prime candidate for constructing a variety of advanced materials.

High-Performance Fluorinated Polymers

This monomer is an ideal precursor for synthesizing fluorinated poly(p-phenylene vinylene) (PPV) derivatives.[6][7] These polymers are of significant interest for applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. The fluorinated backbone enhances stability and can be used to tune the emission color, often leading to deep blue fluorescence.[6] A common synthetic route is the Wittig or Wittig-Horner reaction, where the bromomethyl groups are first converted to phosphonium or phosphonate salts, which then react with a dialdehyde in a polycondensation reaction.

Polymerization_Scheme monomer 1,4-Bis(bromomethyl)- 2,3,5,6-tetrafluorobenzene reagents + Reagents (e.g., PPh₃, Base) monomer->reagents polymer Poly(tetrafluorophenylene vinylene) [-C₆F₄-CH=CH-]n reagents->polymer Polymerization

Caption: General scheme for polymerization.

The resulting polymers exhibit properties that are highly desirable for electronic applications, including improved solubility (when side chains are introduced) and higher resistance to degradation compared to their non-fluorinated counterparts.[1]

Precursor for Fluorinated Linkers in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) built from fluorinated organic linkers have demonstrated enhanced performance in gas storage, separation, and catalysis.[8][9] The fluorinated surfaces can create preferential binding sites for specific molecules and improve the overall stability of the framework.[10][11]

While this compound cannot be used directly as a linker, it is an excellent starting material for the synthesis of bifunctional linkers, such as 2,3,5,6-tetrafluoroterephthalic acid. The synthesis involves the conversion of the bromomethyl groups into carboxylic acid functionalities, typically through oxidation or via a nitrile intermediate followed by hydrolysis.

MOF_Linker_Synthesis start 1,4-Bis(bromomethyl)- 2,3,5,6-tetrafluorobenzene step1 Step 1: Nucleophilic Substitution (e.g., + NaCN) start->step1 intermediate 1,4-Bis(cyanomethyl)- 2,3,5,6-tetrafluorobenzene step1->intermediate step2 Step 2: Hydrolysis (e.g., H₃O⁺, Δ) intermediate->step2 linker 2,3,5,6-Tetrafluoro- terephthalic Acid (MOF Linker) step2->linker

Caption: Synthesis of a fluorinated MOF linker.

This resulting dicarboxylate linker can then be reacted with various metal ions or clusters to assemble novel MOFs with tailored pore environments and functionalities.

Experimental Protocols and Methodologies

Safety and Handling Precautions

This compound is an irritant and should be handled with care.[12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]

  • Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of any dust or fumes.[12][13]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[12][14]

  • Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[12]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[15]

    • Inhalation: Move the person to fresh air.[12]

Protocol: Synthesis of a Poly(tetrafluorophenylene vinylene) Derivative via Wittig Polycondensation

This protocol describes a representative synthesis. Researchers should adapt it based on the specific co-monomer and desired polymer properties.

Materials and Reagents:

  • This compound (Monomer A)

  • Triphenylphosphine (PPh₃)

  • Terephthaldicarboxaldehyde (Monomer B)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium tert-butoxide (KOtBu)

  • Methanol

  • Argon or Nitrogen gas (for inert atmosphere)

Workflow:

Caption: Experimental workflow for polymer synthesis.

Detailed Procedure:

  • Phosphonium Salt Formation:

    • In a round-bottom flask dried under flame and cooled under argon, combine this compound (1.0 eq) and triphenylphosphine (2.1 eq).

    • Add anhydrous DMF via syringe and stir the mixture to dissolve the reactants.

    • Heat the reaction mixture at 80°C under an inert atmosphere for 24 hours. A white precipitate should form.

    • Cool the mixture to room temperature. Pour the suspension into a large volume of anhydrous THF to ensure complete precipitation.

    • Collect the white solid by vacuum filtration, wash thoroughly with THF, and dry under high vacuum. This is the bis(phosphonium) salt.

  • Wittig Polycondensation:

    • In a separate, dry Schlenk flask under argon, suspend the bis(phosphonium) salt (1.0 eq) and terephthaldicarboxaldehyde (1.0 eq) in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath with vigorous stirring.

    • In another flask, prepare a solution of potassium tert-butoxide (2.2 eq) in anhydrous THF.

    • Add the potassium tert-butoxide solution dropwise to the cooled monomer suspension over 1 hour. The mixture will typically turn yellow or orange, indicating the formation of the ylide.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 48 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a small amount of 1M HCl.

    • Slowly pour the reaction mixture into a large beaker of methanol with rapid stirring to precipitate the crude polymer.

    • Collect the polymer by filtration and wash with methanol.

    • To remove oligomers and catalyst residues, purify the polymer using Soxhlet extraction. Sequentially extract with methanol, acetone, and finally chloroform (or another suitable solvent in which the polymer is soluble).

    • The purified polymer is recovered from the chloroform fraction by precipitation into methanol.

    • Collect the final product by filtration and dry in a vacuum oven at 60°C overnight.

Characterization of Synthesized Materials

Proper characterization is essential to confirm the structure and properties of the final material.

Table 2: Key Characterization Techniques

TechniquePurposeExpected Result for TF-PPV Polymer
¹H, ¹⁹F, ³¹P NMR Structural verification and purity assessmentDisappearance of bromomethyl and aldehyde peaks; appearance of vinylene and aromatic signals. ¹⁹F NMR confirms the fluorinated ring. ³¹P NMR confirms consumption of phosphonium salt.
FT-IR Spectroscopy Identification of functional groupsAbsence of C=O stretch from aldehyde; presence of C=C stretch from vinylene bond.
Gel Permeation Chromatography (GPC) Determination of molecular weight (Mn, Mw) and polydispersity index (PDI)Provides information on the length of the polymer chains and the breadth of the molecular weight distribution.
Thermogravimetric Analysis (TGA) Assessment of thermal stabilityHigh decomposition temperature (Td), typically >400°C, indicating excellent thermal stability.
UV-Vis & Photoluminescence Spectroscopy Investigation of optoelectronic propertiesDetermines the absorption and emission maxima, providing insight into the polymer's color and potential for light-emitting applications.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for creating advanced functional materials. Its rigid, perfluorinated core provides a direct route to materials with enhanced thermal stability, chemical resistance, and specific electronic properties. The protocols and applications outlined here for high-performance polymers and MOF linkers represent just a fraction of its potential. Future research will likely explore its use in constructing complex macromolecular architectures, novel organic semiconductors, and functional coatings, further solidifying its role as a key component in the materials scientist's toolbox.

References

  • Dalton Transactions (RSC Publishing). Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temperature-induced phase transition. Retrieved from [Link]

  • Semantic Scholar. Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temperature-induced phase transition. Retrieved from [Link]

  • RSC Publishing. (2023, April 17). Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temperature-induced phase transition. Retrieved from [Link]

  • RSC Publishing. (2023, October 5). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). Retrieved from [Link]

  • ResearchGate. (2016, August 10). Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs). Retrieved from [Link]

  • MySkinRecipes. This compound. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • ChemSupply. (2022, September 16). Safety Data Sheet for 1,4-Bis(bromomethyl)benzene. Retrieved from [Link]

  • ACS Publications. (2022, July 22). Tetrafluorophenylene-Containing Vinylbenzyl Ether-Terminated Oligo(2,6-dimethyl-1,4-phenylene ether) with Better Thermal, Dielectric, and Flame-Retardant Properties for Application in High-Frequency Communication. Retrieved from [Link]

  • MDPI. 1-(4-Bromo-2,3,5,6-tetrafluoropheyl)-3-(3-phenylbenzyl)-4-methylimidazolium Bromide. Retrieved from [Link]

  • Alachem Co., Ltd. 1,4-Bis(bromomethyl)tetrafluorobenzene. Retrieved from [Link]

  • De Gruyter. (2022, July 5). Crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2. Retrieved from [Link]

  • PubChem. 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene. Retrieved from [Link]

  • ResearchGate. (2008, August 9). Synthesis and Characterization of New Poly(terphenylene vinylene) Derivative as Blue Emitting Material. Retrieved from [Link]

  • Taylor & Francis. Poly(p-phenylene vinylene) – Knowledge and References. Retrieved from [Link]

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Polycondensation reactions involving 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Polycondensation Reactions with 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene for High-Performance Polymers

Introduction: The Strategic Advantage of Fluorinated Monomers

In the pursuit of advanced materials, the strategic incorporation of fluorine into polymer backbones offers a direct route to enhancing material properties. The tetrafluorophenylene unit, in particular, is a cornerstone for creating polymers with exceptional thermal stability, chemical inertness, low dielectric constants, and inherent hydrophobicity. This compound stands out as a highly versatile and reactive monomer for synthesizing a range of high-performance polymers.[1] Its benzylic bromide functional groups are excellent electrophiles, readily participating in nucleophilic substitution reactions. This reactivity, combined with the robust, electron-deficient aromatic core, makes it an ideal building block for polyethers, polyamines, and other advanced polymer systems.

This guide provides a detailed overview of the principles, protocols, and characterization techniques for the successful polycondensation of this compound. It is designed for researchers in materials science and drug development seeking to leverage fluorinated polymers for demanding applications.

Core Reaction Mechanism: Nucleophilic Substitution Polycondensation

The fundamental chemistry underpinning the polymerization of this compound is a step-growth polycondensation process.[2][3] The reaction proceeds via a series of nucleophilic substitution (SN2) reactions. In this process, a difunctional nucleophile (e.g., a bisphenol or a diamine) attacks the electrophilic benzylic carbons of the monomer, displacing the bromide leaving groups.

The success of the polymerization hinges on several key factors:

  • Stoichiometric Equivalence: A precise 1:1 molar ratio of the electrophilic monomer to the nucleophilic comonomer is crucial for achieving high molecular weights.[3]

  • Reaction Conditions: The choice of solvent, base (if required), temperature, and reaction time must be optimized to ensure complete reaction while minimizing side reactions.

  • Purity of Monomers: Impurities, especially monofunctional ones, can act as chain terminators, limiting the final polymer molecular weight.[3]

Polycondensation_Mechanism cluster_reactants Reactants cluster_process Process cluster_products Products Monomer1 1,4-Bis(bromomethyl)-2,3,5,6- tetrafluorobenzene (Electrophile) Reaction Polycondensation (Step-Growth) Monomer1->Reaction Monomer2 Difunctional Nucleophile (e.g., HO-R-OH, H₂N-R-NH₂) Monomer2->Reaction Polymer High Molecular Weight Fluorinated Polymer Reaction->Polymer Chain Growth Byproduct Byproduct (e.g., KBr, HBr) Reaction->Byproduct Elimination

Caption: General mechanism for polycondensation.

Application Protocol I: Synthesis of Poly(arylene ether)s

The reaction between this compound and bisphenols via a Williamson ether synthesis-type polycondensation is a robust method for producing high-performance poly(arylene ether)s. These polymers are noted for their excellent thermal and oxidative stability.

Causality Behind Experimental Choices
  • Comonomer: Bisphenol A is a common, rigid comonomer that imparts a high glass transition temperature (Tg) to the final polymer.

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl groups to form the more reactive phenoxide nucleophile. It is easily removed by filtration after the reaction.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is used to dissolve the reactants and facilitate the SN2 reaction mechanism.

  • Temperature: A moderately elevated temperature (e.g., 80-100 °C) increases the reaction rate without promoting significant side reactions or solvent decomposition.

  • Inert Atmosphere: An inert atmosphere (Nitrogen or Argon) is essential to prevent oxidation of the phenoxide intermediates, which can lead to colored byproducts and chain termination.

Detailed Step-by-Step Methodology
  • Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet, add Bisphenol A (1.00 eq), this compound (1.00 eq), and anhydrous potassium carbonate (2.20 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a solids concentration of approximately 20% (w/v).

  • Reaction: Purge the flask with nitrogen for 15-20 minutes. Heat the reaction mixture to 90 °C with vigorous stirring. Maintain these conditions for 12-24 hours. The progress of the reaction can be monitored by observing the increase in viscosity of the solution.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous reaction mixture slowly into a beaker containing a rapidly stirred 10-fold excess of a methanol/water mixture (80:20 v/v). This will cause the polymer to precipitate as a fibrous solid.

  • Washing: Filter the precipitate and wash it extensively with deionized water to remove inorganic salts (e.g., KBr) and residual solvent. Follow with a wash using methanol to remove any remaining low-molecular-weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C overnight or until a constant weight is achieved.

Data Summary: Polyether Synthesis
ComonomerSolventTemperature (°C)Time (h)Mn ( g/mol )PDITg (°C)
Bisphenol ADMF901835,0002.1~160
4,4'-BiphenolDMAc1002442,0002.3~195
9,9-Bis(4-hydroxyphenyl)fluoreneNMP1102455,0002.5~240

Note: The values in this table are representative and can vary based on specific reaction conditions and purification efficiency.

Application Protocol II: Synthesis of Fluorinated Polyimides (via Polyamine Condensation)

Reacting this compound with aromatic diamines is a pathway to polymers containing amine linkages. While not forming traditional imides, these materials are precursors or analogues that share high thermal stability.

Causality Behind Experimental Choices
  • Comonomer: Aromatic diamines like 4,4'-oxydianiline (ODA) are used to introduce rigidity and thermal stability into the polymer backbone.

  • Acid Scavenger: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is often added to neutralize the HBr byproduct formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Solvent: Polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) are excellent for dissolving the aromatic diamine and the resulting polymer.

Detailed Step-by-Step Methodology
  • Preparation: In a nitrogen-purged three-necked flask, dissolve an aromatic diamine (e.g., 4,4'-oxydianiline, 1.00 eq) and an acid scavenger (e.g., triethylamine, 2.10 eq) in anhydrous NMP.

  • Monomer Addition: Once the diamine is fully dissolved, slowly add a solution of this compound (1.00 eq) in a small amount of NMP to the flask at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, then slowly heat to 60-80 °C and maintain for 12-24 hours. The formation of triethylammonium bromide salt is often observed as a precipitate.

  • Work-up: Cool the reaction mixture. Precipitate the polymer by pouring the solution into a large volume of stirred methanol.

  • Purification: Filter the polymer and wash thoroughly with methanol and then deionized water to remove the ammonium salt and residual solvent.

  • Drying: Dry the final polymer product in a vacuum oven at 70 °C until a constant weight is obtained.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage A 1. Setup Reactor (Flask, Stirrer, N₂ Inlet) B 2. Charge Reactants (Monomers, Base, Solvent) A->B C 3. Reaction (Heat & Stir under N₂) B->C D 4. Precipitation (Pour into Non-Solvent) C->D E 5. Filtration D->E F 6. Washing (Water & Methanol) E->F G 7. Drying (Vacuum Oven) F->G H Structural Analysis (NMR) G->H Polymer Sample I Molecular Weight (GPC) G->I Polymer Sample J Thermal Properties (TGA/DSC) G->J Polymer Sample

Caption: Workflow for polymer synthesis and analysis.

Polymer Characterization: A Self-Validating System

To ensure the successful synthesis and to understand the properties of the resulting polymer, a suite of characterization techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the incorporation of both monomers. The disappearance of the benzylic -CH₂-Br protons (around 4.7 ppm) and the appearance of new signals for the polymer backbone (e.g., -CH₂-O- around 5.1 ppm for polyethers) is a key indicator of successful polymerization.

    • ¹⁹F NMR: Verifies the integrity of the tetrafluorophenyl ring in the polymer structure. A single peak is typically observed, confirming the symmetric environment.

  • Gel Permeation Chromatography (GPC): This technique is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A high Mn and a PDI value typically around 2.0 are characteristic of a successful step-growth polymerization.

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by identifying the decomposition temperature (Td), which is typically the temperature at which 5% weight loss occurs. Fluorinated polymers are expected to have high Td values, often exceeding 400 °C.

    • Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg), which provides insight into the polymer's amorphous or semi-crystalline nature and its operational temperature range.

References

  • Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Polycondensation. e-PG Pathshala. Available at: [Link]

  • Biomedical applications of polymers derived by reversible addition - fragmentation chain-transfer (RAFT). PubMed. Available at: [Link]

  • Synthesis of Poly-p-oxyperfluorobenzylene and Related Polymers. A Novel Synthesis of the Monomer 2,3,5,6-Tetrafluoro-4-trifluoromethylphenol. National Institutes of Health (NIH). Available at: [Link]

  • Polycondensation reactions. Farabi University. Available at: [Link]

  • Polymerization and polycondensation reactions. MEL Science. Available at: [Link]

  • Effect of Chain Structure on the Various Properties of the Copolymers of Fluorinated Norbornenes with Cyclooctene. MDPI. Available at: [Link]

  • Synthesis of Poly-P-Oxyperfluorobenzylene and Related. Amanote Research. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

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Application Notes and Protocols for 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene in Dynamic Covalent Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Fluorinated Building Block for Robust Dynamic Systems

In the ever-evolving landscape of supramolecular chemistry and materials science, dynamic covalent chemistry (DCC) has emerged as a powerful strategy for the construction of complex molecular architectures.[1] This approach harnesses reversible chemical reactions to allow for "error-checking" and "proof-reading" at the molecular level, leading to the thermodynamic templating of the most stable products. At the heart of this field lies the judicious selection of building blocks that dictate the geometry, stability, and function of the resulting assemblies.

This guide focuses on 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene , a unique and powerful building block for DCC. The presence of a perfluorinated aromatic core and two reactive benzylic bromide functionalities endows this molecule with a distinct set of properties that make it highly attractive for the synthesis of novel macrocycles, cages, and polymers.

The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the benzylic carbons, enhancing their susceptibility to nucleophilic attack. Furthermore, the rigid, planar tetrafluorobenzene scaffold provides a well-defined geometric constraint, guiding the formation of shape-persistent structures. The fluorine atoms also impart unique physicochemical properties to the resulting assemblies, such as increased thermal and chemical stability, hydrophobicity, and the potential for unique non-covalent interactions, including halogen bonding.

These characteristics make this compound a valuable tool for researchers aiming to create robust, functional materials with applications in areas such as molecular recognition, drug delivery, and catalysis.

Fundamental Principles: The Power of Reversible Alkylation in DCC

The primary application of this compound in DCC revolves around its use as a dielectrophilic linker in reactions with dinucleophiles, most commonly primary or secondary diamines. The formation of a C-N bond through the alkylation of an amine with a benzyl bromide is a key reaction. While traditionally considered an irreversible process, under specific conditions, this alkylation can exhibit dynamic behavior, allowing for the exploration of a dynamic covalent library of macrocyclic species.

The reversibility of the C-N bond formation in this context is typically achieved through a process of nucleophilic substitution that can be influenced by factors such as temperature, solvent, and the presence of a base. The benzylic position of the building block is crucial, as it can stabilize a partial positive charge, facilitating both the forward and reverse reactions.

The general principle involves the reaction of this compound with a diamine linker. This reaction can lead to the formation of a variety of cyclic oligomers, such as [2+2], [3+3], and larger macrocycles, as well as linear oligomers. Under thermodynamic control, the system will equilibrate to favor the formation of the most stable macrocyclic species, which is often dictated by the length and geometry of the diamine linker.

G cluster_reactants Reactants cluster_products Dynamic Covalent Library A 1,4-Bis(bromomethyl)- 2,3,5,6-tetrafluorobenzene C [2+2] Macrocycle (Thermodynamic Product) A->C Reaction D [3+3] Macrocycle (Kinetic Product) A->D E Linear Oligomers A->E B Diamine Linker B->C B->D B->E D->C Equilibration E->C Equilibration

Caption: Dynamic covalent formation of macrocycles.

Experimental Protocols

Protocol 1: Synthesis of a [2+2] Diazacyclophane via Dynamic Covalent Bis-alkylation

This protocol describes the synthesis of a [2+2] macrocycle by reacting this compound with a short-chain diamine under high-dilution conditions. High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.[2]

Materials:

  • This compound

  • Ethylenediamine (or other suitable short-chain diamine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (e.g., three-neck round-bottom flask, dropping funnels, condenser)

  • Syringe pumps (recommended for slow addition)

Procedure:

  • Reaction Setup: Assemble a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two dropping funnels under an inert atmosphere (e.g., Argon).

  • Base Suspension: To the flask, add a suspension of anhydrous potassium carbonate (5.0 equivalents relative to the diamine) in 1 L of anhydrous acetonitrile.

  • Heating: Heat the suspension to reflux with vigorous stirring.

  • Reactant Solutions:

    • In one dropping funnel, prepare a solution of this compound (1.0 equivalent) in 200 mL of anhydrous acetonitrile.

    • In the second dropping funnel, prepare a solution of ethylenediamine (1.0 equivalent) in 200 mL of anhydrous acetonitrile.

  • Slow Addition: Simultaneously and dropwise, add the solutions from both dropping funnels to the refluxing suspension over a period of 8-12 hours. The use of syringe pumps is highly recommended for maintaining a slow and constant addition rate.

  • Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture for an additional 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KBr) and wash them with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Dissolve the crude residue in dichloromethane (DCM) and wash with water to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired [2+2] diazacyclophane.

Characterization:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the structure of the macrocycle, including the characteristic signals for the tetrafluorobenzene ring and the diamine linker, and to verify the formation of the benzylic C-N bonds.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight of the [2+2] macrocycle.

G cluster_setup Reaction Setup cluster_reaction Macrocyclization cluster_workup Work-up and Purification A Assemble 3-neck flask with stirrer, condenser, and dropping funnels under Argon B Add K₂CO₃ to anhydrous MeCN A->B C Heat to reflux B->C D Prepare solutions of fluorinated linker and diamine in separate dropping funnels E Slowly and simultaneously add both solutions to the refluxing suspension (8-12 h) D->E F Continue refluxing for 12-24 h and monitor by TLC/LC-MS E->F G Cool to RT and filter off salts H Concentrate filtrate G->H I Dissolve in DCM, wash with water, dry, and concentrate H->I J Purify by column chromatography or recrystallization I->J

Caption: Experimental workflow for macrocyclization.

Data Presentation: Expected Outcomes and Characterization

The reaction of this compound with different diamines is expected to yield a distribution of macrocyclic products. The relative abundance of these products will depend on the length and flexibility of the diamine linker, as well as the reaction conditions. For instance, a reaction with a longer, more flexible diamine might favor the formation of a [3+3] macrocycle over a [2+2] macrocycle.

Table 1: Representative Quantitative Data for Macrocyclization Reactions

EntryDiamine LinkerExpected Major ProductTypical Yield (%)
1Ethylenediamine[2+2] Macrocycle40-60
21,4-Diaminobutane[2+2] Macrocycle50-70
31,6-Diaminohexane[3+3] Macrocycle30-50

Note: Yields are estimates and will vary depending on the precise reaction conditions and purification efficiency.

Table 2: Expected Spectroscopic Data for a [2+2] Macrocycle with Ethylenediamine

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~3.8sAr-CH ₂-N
¹H~2.7sN-CH ₂-CH ₂-N
¹⁹F~ -140mAromatic F
¹³C~140tC -F
¹³C~115tC -CH₂
¹³C~50sAr-C H₂-N
¹³C~48sN-C H₂-C H₂-N

Note: Chemical shifts are approximate and will be influenced by the solvent and other factors.

Applications in Research and Development

The unique properties of macrocycles and other supramolecular structures derived from this compound open up a wide range of potential applications:

  • Host-Guest Chemistry: The rigid, fluorinated cavity of these macrocycles can serve as a host for a variety of guest molecules. The electron-deficient nature of the perfluorinated ring can lead to favorable interactions with electron-rich guests.

  • Drug Delivery: The hydrophobic nature of the fluorinated macrocycles can be exploited for the encapsulation and delivery of hydrophobic drug molecules. The dynamic nature of the covalent bonds could also be utilized for controlled release applications.

  • Materials Science: Incorporation of this fluorinated building block into polymers can lead to materials with enhanced thermal stability, chemical resistance, and unique self-healing properties.

  • Covalent Organic Frameworks (COFs): The rigid and directional nature of this building block makes it an excellent candidate for the bottom-up synthesis of highly ordered, porous COFs for applications in gas storage, separation, and catalysis.

Conclusion

This compound is a versatile and powerful building block for the construction of novel supramolecular architectures through dynamic covalent chemistry. Its unique combination of a rigid, electron-deficient aromatic core and reactive benzylic bromide functionalities allows for the synthesis of robust and shape-persistent macrocycles and polymers with tunable properties. The protocols and data presented in this guide provide a foundation for researchers to explore the exciting possibilities offered by this fluorinated building block in a wide range of scientific disciplines. Careful control over reaction conditions, particularly the use of high-dilution techniques, is paramount for achieving good yields of the desired macrocyclic products.

References

  • Rowan, S. J., Cantrill, S. J., Cousins, G. R., Sanders, J. K., & Stoddart, J. F. (2002). Dynamic Covalent Chemistry. Angewandte Chemie International Edition, 41(6), 898-952. [Link]

  • Lehn, J.-M. (2002). Toward complex matter: Supramolecular chemistry and constitutional dynamic chemistry. Proceedings of the National Academy of Sciences, 99(8), 4763-4768. [Link]

  • Shibahara, F., Irie, R., & Nakano, T. (2016). Synthesis of Dibromo[3.3]paracyclophanes by Coupling Reaction Using (p-Tolylsulfonyl)methyl Isocyanide. The Journal of Organic Chemistry, 81(21), 10736-10742. [Link]

  • Cougnon, F. B. L., Stefankiewicz, A. R., & Ulrich, S. (2024). Dynamic covalent synthesis. Chemical Science, 15(3), 879-895. [Link]

  • Deng, J., Wang, Z., & Wang, W. (2020). Recent advances in covalent organic frameworks for catalysis. Giant, 2, 100013. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth, experience-driven troubleshooting advice and validated protocols.

The primary route to synthesizing this compound involves the free-radical bromination of 1,4-dimethyl-2,3,5,6-tetrafluorobenzene (tetrafluorodurene). This process, while effective, is prone to several side reactions that can impact yield and purity. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yields a significant amount of mono-brominated and tri/tetra-brominated byproducts. How can I improve the selectivity for the desired di-brominated product?

A1: Achieving high selectivity is a common challenge and is primarily controlled by the reaction stoichiometry and conditions. Over-bromination leads to the formation of 1-(bromomethyl)-4-(dibromomethyl)- and 1,4-bis(dibromomethyl) species, while under-bromination results in residual 1-(bromomethyl)-4-methyl-2,3,5,6-tetrafluorobenzene.

Root Cause Analysis: The core of the issue lies in the statistical nature of free-radical halogenation.[1][2] Each benzylic hydrogen on the two methyl groups is susceptible to abstraction by a bromine radical.

Troubleshooting Workflow:

Caption: Workflow for improving di-bromination selectivity.

Detailed Recommendations:

  • Controlled Brominating Agent: Instead of using elemental bromine (Br₂), which can lead to high local concentrations, utilize N-bromosuccinimide (NBS).[3][4] NBS provides a low, steady concentration of bromine, which favors mono-bromination at each methyl group before di-bromination occurs at a single methyl group.[4]

  • Stoichiometry and Addition: Carefully control the stoichiometry. Start with slightly more than 2.0 equivalents of NBS. If using Br₂, add it dropwise to the reaction mixture under irradiation to maintain a low concentration.[5]

  • Initiator Concentration: The amount of radical initiator (e.g., AIBN or benzoyl peroxide) is critical. Too much initiator can lead to a rapid, uncontrolled reaction, decreasing selectivity. A typical starting point is 1-5 mol% relative to the substrate.

  • Reaction Monitoring: Closely monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Quench the reaction once the optimal ratio of di-bromo to mono-bromo and starting material is achieved.

ParameterRecommendation for High SelectivityRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, constant concentration of Br₂.[4]
Equivalents of NBS 2.1 - 2.2 eq.Ensures complete conversion of starting material without excessive over-bromination.
Initiator (AIBN) 1-5 mol%Controls the rate of radical initiation.
Solvent CCl₄ or BenzotrifluorideInert solvents that facilitate radical chain reactions.
Temperature Reflux (typically 77-80°C for CCl₄)Necessary for thermal decomposition of the initiator.
Q2: I am observing the formation of benzylic ethers as a significant byproduct. What is the cause and how can it be prevented?

A2: The formation of benzylic ethers is typically due to the presence of nucleophilic species, such as alcohols or water, in the reaction mixture. The benzylic bromide product is susceptible to nucleophilic substitution.

Root Cause Analysis: Benzylic bromides are reactive electrophiles. If alcohols are used as co-solvents or if the reagents and solvents are not rigorously dried, they can react with the product to form ethers via a Williamson-ether-like synthesis.[6][7][8][9]

Mechanism of Ether Formation:

Caption: Pathway for benzylic ether byproduct formation.

Preventative Measures:

  • Solvent and Reagent Purity: Ensure all solvents (e.g., CCl₄, cyclohexane) and reagents are anhydrous. Dry solvents using appropriate methods (e.g., distillation from a drying agent) and use freshly opened, high-purity NBS and initiator.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Avoid Alcoholic Solvents: Do not use alcohols as solvents or co-solvents in this reaction.

Protocol for Solvent Drying:

  • Setup: Assemble a distillation apparatus that has been oven- or flame-dried.

  • Drying Agent: Add a suitable drying agent to the solvent (e.g., calcium hydride for CCl₄ or sodium/benzophenone for cyclohexane).

  • Distillation: Reflux the solvent over the drying agent for several hours, then distill directly into the reaction flask under an inert atmosphere.

Q3: My final product is contaminated with species that appear to be a result of dehalogenation. How is this happening and what can be done?

A3: Dehalogenation, the replacement of a bromine atom with a hydrogen atom, can occur under radical conditions, especially if a hydrogen donor is present. This leads to the formation of 1-(bromomethyl)-4-methyl-2,3,5,6-tetrafluorobenzene from your desired product.

Root Cause Analysis: The benzylic C-Br bond can be cleaved homolytically or undergo hydrogenolysis.[10][11] Certain impurities or reaction conditions can facilitate the abstraction of the bromine atom, followed by quenching of the resulting benzylic radical with a hydrogen atom.

Potential Sources and Mitigation:

Source of DehalogenationMitigation Strategy
Hydrogen Donors Ensure high purity of solvents. Certain ethers or other solvents can act as hydrogen donors.
Excess Radical Initiator Use the minimum effective amount of initiator. Excess radicals can promote side reactions.
Photochemical Degradation Protect the reaction from excessive or high-energy light, which can promote C-Br bond cleavage.
Reductive Workup Conditions Avoid using reductive agents during the workup process.
Q4: During purification by column chromatography, my product seems to be degrading on the silica gel. What is the best way to purify the crude product?

A4: this compound is susceptible to hydrolysis on acidic silica gel, which can lead to the formation of the corresponding benzyl alcohol and dibenzyl ether. [12]

Purification Recommendations:

  • Recrystallization: This is the preferred method for purification. The crude product is often a solid. A suitable solvent system is a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate or dichloromethane.

  • Neutralized Silica Gel: If chromatography is necessary, use silica gel that has been neutralized. This can be done by preparing a slurry of silica gel in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~1%), and then removing the solvent.

  • Florisil or Alumina: As an alternative to silica, consider using a less acidic stationary phase like Florisil or neutral alumina for chromatography.

Step-by-Step Recrystallization Protocol:

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate or chloroform).

  • Precipitation: Slowly add a non-polar solvent (e.g., hexanes or petroleum ether) until the solution becomes cloudy.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold non-polar solvent, and dry under vacuum.

References

  • Filo. (2024-02-27). The mechanism for the reaction of benzyl bromide with ethanol to give eth...
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]

  • BYJU'S. Mechanism of Free Radical Bromination. Available at: [Link]

  • Indian Academy of Sciences. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Available at: [Link]

  • ResearchGate. (2015-08-06). New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. Available at: [Link]

  • YouTube. (2019-12-27). synthesis & cleavage of benzyl ethers. Available at: [Link]

  • Chemistry LibreTexts. (2023-08-07). 11.10: Benzylic Bromination of Aromatic Compounds. Available at: [Link]

  • YouTube. (2022-01-27). Alkene Reaction Mechanisms (Free Radical Bromination & Acid-Catalyzed Addition). Available at: [Link]

  • RSC Publishing. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Available at: [Link]

  • Chemistry Steps. Benzylic Bromination. Available at: [Link]

  • PrepChem.com. Preparation of 1,4-bis(dibromomethyl)benzene. Available at: [Link]

  • Wikipedia. Dehalogenation. Available at: [Link]

  • University of California, Riverside. Chapter 11 Free Radical Substitution and Addition Reactions. Available at: [Link]

  • Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Available at: [Link]

Sources

Technical Support Center: Purification of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important reagent. The following troubleshooting guides and FAQs are structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.

I. Troubleshooting Common Purification Issues

This section addresses the most frequently encountered problems during the purification of this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: My final product is an off-white or yellowish solid, not the expected white crystalline solid. What are the likely impurities and how can I remove them?

Answer:

An off-white or yellowish color typically indicates the presence of impurities. The most common culprits are residual starting materials, byproducts from the synthesis, or degradation products.

  • Likely Impurities:

    • Unreacted 1,2,4,5-Tetrafluorobenzene: If the initial bromomethylation was incomplete.

    • Mono-bromomethylated species: 1-(Bromomethyl)-2,3,5,6-tetrafluorobenzene is a common byproduct.

    • Oxidation products: Exposure to air and light can lead to the formation of colored impurities.

    • Residual Bromine: If not properly quenched and removed after the reaction, elemental bromine can impart a yellowish or brownish color.

  • Causality and Recommended Solutions: The presence of these impurities is often due to suboptimal reaction conditions, such as incorrect stoichiometry, reaction time, or temperature.[1] Purification is essential to remove these contaminants.

    Primary Recommended Method: Recrystallization

    Recrystallization is a highly effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

    Step-by-Step Recrystallization Protocol:

    • Solvent Selection: The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at cooler temperatures. For this compound, solvents like chloroform, carbon tetrachloride, or a mixture of ethanol and water can be effective.[2][3]

    • Dissolution: In a fume hood, dissolve the crude solid in a minimal amount of the chosen hot solvent to create a saturated solution.

    • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

    • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Question 2: I'm observing a low yield after recrystallization. What factors could be contributing to this, and how can I improve it?

Answer:

A low yield after recrystallization can be frustrating. Several factors can contribute to this issue.

  • Potential Causes:

    • Using too much solvent: This will keep more of your product dissolved even at low temperatures.

    • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

    • Premature crystallization during hot filtration: If the solution cools too much during this step, the product will crystallize along with the impurities.

    • Washing with too much cold solvent: This can dissolve a significant portion of your purified product.

  • Strategies for Yield Improvement:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Slow Cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.

    • Pre-heat Funnel and Filter Paper: To prevent premature crystallization during hot filtration, pre-heat the funnel and filter paper with hot solvent.

    • Minimize Washing: Use a minimal amount of ice-cold solvent to wash the crystals on the filter.

Question 3: I am considering using column chromatography for purification. What are the recommended conditions (stationary phase, mobile phase)?

Answer:

Column chromatography is an excellent alternative for separating compounds with similar polarities.

  • Stationary Phase: Silica gel is the most common and effective stationary phase for the purification of this compound.

  • Mobile Phase (Eluent): A non-polar to moderately polar solvent system is typically used. A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the specific impurities present. It is advisable to first determine the ideal solvent system using Thin Layer Chromatography (TLC).

  • General Protocol:

    • TLC Analysis: Spot the crude product on a TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3) to find the solvent system that provides good separation between the desired product and impurities.

    • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

    • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

    • Elution: Begin eluting with the mobile phase, collecting fractions.

    • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

    • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

II. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when handling this compound?

A1: this compound is a hazardous chemical and must be handled with appropriate safety measures.[4][5][6][7][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][6]

  • Handling: Avoid contact with skin, eyes, and clothing.[4][5] In case of contact, flush the affected area with copious amounts of water.[6][7]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][9] Keep the container tightly closed.[6]

Q2: How can I confirm the purity and identity of my final product?

A2: Several analytical techniques can be used to confirm the purity and identity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show a characteristic singlet for the four equivalent bromomethyl protons (-CH₂Br). The chemical shift will be in the benzylic region.

    • ¹³C NMR: The carbon NMR will show distinct signals for the bromomethyl carbons and the aromatic carbons.

    • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool to confirm the tetrafluorinated benzene ring.

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (335.92 g/mol ).[10][] The isotopic pattern of the two bromine atoms will be a key diagnostic feature.[12]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. The reported melting point can vary, but values around 97-100 °C have been cited.[13][14]

Q3: What are the typical storage conditions for this compound?

A3: Proper storage is crucial to maintain the integrity of the compound.

  • Temperature: It is often recommended to store the compound in a cool place, with some suppliers suggesting storage at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

  • Light: Keep the container in a dark place to avoid light-induced decomposition.

III. Experimental Workflow and Data

Purification Workflow Diagram

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product (Off-white/Yellowish Solid) Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (if necessary) Dissolve->HotFilter Insoluble impurities Cool Slow Cooling (Crystallization) Dissolve->Cool No insoluble impurities HotFilter->Cool VacuumFilter Vacuum Filtration & Washing Cool->VacuumFilter Dry Drying under Vacuum VacuumFilter->Dry Pure Pure Product (White Crystalline Solid) Dry->Pure Analysis Purity & Identity Confirmation (NMR, MS, MP) Pure->Analysis

Caption: General workflow for the recrystallization of this compound.

Quantitative Data Summary
ParameterRecommended Value/ConditionRationale
Recrystallization Solvent Chloroform, Carbon Tetrachloride, Ethanol/WaterGood solubility at high temperature, poor solubility at low temperature.[2][3]
Column Chromatography
Stationary Phase Silica GelStandard adsorbent for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for effective separation of compounds with varying polarities.
Purity (Typical) >97%Standard purity for commercial-grade reagent.[13][15]
Molecular Weight 335.92 g/mol Confirmed by mass spectrometry.[10][][16]

IV. References

  • 1,4-Bis(bromomethyl)benzene Safety Data Sheet - Chemwatch. Available from: [Link]

  • Supporting information - The Royal Society of Chemistry. Available from: [Link]

  • This compound - PubChem. Available from: [Link]

  • Separation of 1,4-Bis(bromomethyl)benzene on Newcrom R1 HPLC column - SIELC Technologies. Available from: [Link]

  • The crystal structure of 1,4-bis(bromomethyl)-2,5-dimethylbenzene, C10H12Br2 - Zeitschrift für Kristallographie - New Crystal Structures. Available from: [Link]

  • 776-40-9 | 1,4-Bis(bromomethyl)tetrafluorobenzene - Alachem Co., Ltd. Available from: [Link]

  • 1,4-BIS-(BROMOMETHYL)-2,3,5,6-TETRAMETHYLBENZENE;BIS-(BROMOMETHYL)-DURENE - SpectraBase. Available from: [Link]

  • This compound - MySkinRecipes. Available from: [Link]

  • This compound, 97% Purity, C8H4Br2F4, 1 gram - Amazon. Available from: [Link]

  • Crystal structre of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2 - De Gruyter. Available from: [Link]

  • Preparation of 1,4-bis(dibromomethyl)benzene - PrepChem.com. Available from: [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. Available from: [Link]

  • Thesis Cosimo Boldrini - University of Groningen Research Portal. Available from: [Link]

Sources

Technical Support Center: Optimizing Reactions with 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet challenging reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve reaction yields and overcome common experimental hurdles.

Introduction to this compound

This compound is a valuable building block in organic synthesis, prized for its ability to introduce a tetrafluorinated p-xylene moiety into molecules. The two reactive bromomethyl groups serve as excellent electrophiles for nucleophilic substitution reactions, while the electron-withdrawing fluorine atoms significantly influence the reactivity of the benzene ring and the properties of the final products.[1] This unique combination of features makes it a key intermediate in the synthesis of polymers, heterocyclic compounds, and materials with enhanced thermal stability and lipophilicity.[1] However, its distinct reactivity profile can also present challenges in the laboratory. This guide will address those challenges directly.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to resolving specific problems you may encounter during your experiments.

Question 1: I am observing a low yield in my nucleophilic substitution reaction. What are the likely causes and how can I improve it?

Low yields in reactions with this compound can stem from several factors, often related to the reactivity of the substrate and the choice of reaction conditions.

Possible Causes & Recommended Solutions:

  • Insufficient Nucleophilicity: While the bromomethyl groups are reactive, a weak nucleophile may not be potent enough for an efficient reaction.

    • Solution: If possible, consider using a stronger nucleophile. For instance, if you are using a neutral amine, its corresponding conjugate base (amide) will be significantly more reactive. For oxygen nucleophiles, an alkoxide will be more effective than an alcohol.

  • Inappropriate Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the desired reaction pathway. This compound has limited solubility in highly polar, protic solvents and is more soluble in organic solvents.[2]

    • Solution: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents are effective at solvating both the electrophile and many common nucleophiles without interfering with the reaction. A solubility test prior to running the reaction on a larger scale is always recommended.

  • Suboptimal Reaction Temperature: Nucleophilic substitutions are often accelerated by heating.

    • Solution: Gradually increase the reaction temperature. Start from room temperature and incrementally raise it, monitoring the reaction progress by TLC or LC-MS. Be cautious of excessively high temperatures which could lead to side reactions or decomposition.

  • Steric Hindrance: A bulky nucleophile may have difficulty accessing the electrophilic carbon of the bromomethyl group.

    • Solution: If steric hindrance is a suspected issue, you may need to increase the reaction time and/or temperature. In some cases, a less sterically hindered nucleophile might be necessary if the desired transformation allows for it.

  • Base Strength and Concentration: For reactions requiring a base to deprotonate the nucleophile, the choice and amount of base are crucial.

    • Solution: Use a non-nucleophilic base to avoid competition with your primary nucleophile. Examples include potassium carbonate, cesium carbonate, or a hindered amine base like diisopropylethylamine (DIPEA). Ensure at least a stoichiometric amount of base is used relative to the nucleophile.

Question 2: My reaction is producing a significant amount of a mono-substituted byproduct. How can I favor the di-substituted product?

The formation of a mono-substituted product is a common challenge when working with bifunctional electrophiles.

Strategies to Promote Di-substitution:

  • Stoichiometry: The most direct way to favor the di-substituted product is to adjust the stoichiometry of your reactants.

    • Solution: Use at least two equivalents of the nucleophile for every one equivalent of this compound. In practice, using a slight excess (e.g., 2.1 to 2.5 equivalents) of the nucleophile can help drive the reaction to completion.

  • Reaction Time and Temperature: The second substitution may be slower than the first due to electronic or steric effects.

    • Solution: Increase the reaction time and/or temperature after the initial formation of the mono-substituted product is observed. Continuous monitoring of the reaction progress is key to finding the optimal conditions.

  • One-Pot, Two-Step Addition: If simple stoichiometric adjustments are not effective, a more controlled addition sequence can be employed.

    • Solution: In a one-pot setup, first, react one equivalent of the nucleophile with one equivalent of the electrophile to form the mono-substituted intermediate. Then, add a second equivalent of the nucleophile (or a different nucleophile for unsymmetrical products) to complete the reaction.

Question 3: I am observing unwanted side products, including what appears to be polymerization. How can I minimize this?

Polymerization can occur when the product of a reaction can further react with the starting materials. In this case, if your nucleophile is also bifunctional, polymerization is a significant risk.

Minimizing Polymerization and Side Reactions:

  • High Dilution Conditions: Running the reaction at a lower concentration can favor intramolecular reactions over intermolecular polymerization.

    • Solution: Use a larger volume of solvent to create high dilution conditions. This can be particularly effective in macrocyclization reactions.

  • Slow Addition: Adding one of the reactants slowly to the reaction mixture can maintain a low instantaneous concentration of that reactant, thereby disfavoring polymerization.

    • Solution: Use a syringe pump to add the this compound solution slowly to a solution of the nucleophile over several hours.

  • Protecting Groups: If your nucleophile has multiple reactive sites, consider using protecting groups to ensure only the desired site reacts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of reactivity for this compound?

The primary mode of reactivity is bimolecular nucleophilic substitution (SN2) at the benzylic carbons. The bromomethyl groups are excellent electrophilic sites for a wide range of nucleophiles. The general mechanism involves the backside attack of a nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide leaving group.[3]

Q2: How do the fluorine atoms on the aromatic ring affect the reactivity of the bromomethyl groups?

The four fluorine atoms are strongly electron-withdrawing. This has two main effects:

  • Activation of the Bromomethyl Groups: The electron-withdrawing nature of the fluorinated ring can slightly increase the electrophilicity of the benzylic carbons, making them more susceptible to nucleophilic attack compared to their non-fluorinated analog, 1,4-bis(bromomethyl)benzene.

  • Deactivation of the Aromatic Ring: The fluorine atoms make the aromatic ring electron-deficient, which deactivates it towards electrophilic aromatic substitution. However, it makes the ring susceptible to nucleophilic aromatic substitution (SNAr), where a strong nucleophile can displace one of the fluorine atoms, though this typically requires more forcing conditions than substitution at the bromomethyl positions.[4]

Q3: What safety precautions should be taken when handling this compound?

This compound is a lachrymator and can cause skin and eye irritation.[5] It is important to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors.

Q4: How should I store this compound?

This compound is sensitive to moisture.[5] It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, bases, amines, and alcohols.[5] Storing it under an inert atmosphere (e.g., nitrogen or argon) can help prolong its shelf life.

Q5: What are some common applications of this reagent?

Due to its unique structure, this compound is used in several areas of chemical synthesis:

  • Polymer Chemistry: It can be used as a monomer or cross-linking agent to create fluorinated polymers with enhanced thermal stability and chemical resistance.[1]

  • Medicinal Chemistry: It serves as a scaffold for the synthesis of complex molecules with potential biological activity. The tetrafluorinated ring can improve metabolic stability and cell permeability of drug candidates.

  • Materials Science: It is a precursor for creating novel organic materials with specific electronic or photophysical properties.[1]

Experimental Protocols & Data

Table 1: Recommended Solvents for Reactions with this compound
SolventTypeDielectric Constant (ε)Boiling Point (°C)Notes
N,N-Dimethylformamide (DMF)Polar Aprotic36.7153Excellent for a wide range of nucleophiles.
Dimethyl sulfoxide (DMSO)Polar Aprotic46.7189Higher boiling point, useful for less reactive systems.
Acetonitrile (MeCN)Polar Aprotic37.582Good for moderate temperature reactions.
Tetrahydrofuran (THF)Polar Aprotic7.666Lower polarity, but can be effective for certain reactions.
General Protocol for a Di-substitution Reaction

This protocol provides a starting point for a typical di-substitution reaction with a generic nucleophile (NuH) requiring a base.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the nucleophile (NuH, 2.2 eq.) and a suitable polar aprotic solvent (e.g., DMF, see Table 1).

  • Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃, 2.5 eq.) to the mixture. Stir at room temperature for 15-30 minutes.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of the reaction solvent and add it to the flask dropwise.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizing the Reaction Pathway

Diagram 1: General SN2 Reaction Pathway

SN2_Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactants Nu:⁻ + R-CH₂-Br TS [Nu---CH₂(R)---Br]⁻ Reactants->TS Backside Attack Products Nu-CH₂-R + Br⁻ TS->Products Leaving Group Departure

Caption: A simplified representation of the SN2 reaction mechanism.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Solubility Is the starting material fully dissolved? Start->Check_Solubility Change_Solvent Switch to a more suitable solvent (e.g., DMF, DMSO). Check_Solubility->Change_Solvent No Check_Temp Is the reaction temperature optimal? Check_Solubility->Check_Temp Yes Change_Solvent->Check_Temp Increase_Temp Incrementally increase temperature. Check_Temp->Increase_Temp No Check_Nucleophile Is the nucleophile strong enough? Check_Temp->Check_Nucleophile Yes Increase_Temp->Check_Nucleophile Increase_Nucleophilicity Consider using a stronger nucleophile or its conjugate base. Check_Nucleophile->Increase_Nucleophilicity No Check_Stoichiometry Is the stoichiometry correct for di-substitution? Check_Nucleophile->Check_Stoichiometry Yes Increase_Nucleophilicity->Check_Stoichiometry Adjust_Stoichiometry Use >2 equivalents of nucleophile. Check_Stoichiometry->Adjust_Stoichiometry No End Improved Yield Check_Stoichiometry->End Yes Adjust_Stoichiometry->End

Caption: A decision-making workflow for troubleshooting low reaction yields.

References

  • One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. (2023). National Institutes of Health. Retrieved from [Link]

  • Reactions of Polyfluorobenzenes With Nucleophilic Reagents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). National Institutes of Health. Retrieved from [Link]

  • Selective C–F Functionalization of Unactivated Trifluoromethylarenes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Michael Evans. (2018, January 5). 16.10 Bimolecular Nucleophilic Substitution [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered during its use. The highly fluorinated nature of this versatile building block presents unique solubility characteristics that require careful consideration in experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid with a melting point in the range of 103-106°C. Its solubility is governed by its highly fluorinated aromatic core and the two reactive bromomethyl groups. The tetrafluorobenzene ring imparts significant lipophilicity and a tendency to dissolve in non-polar and halogenated organic solvents. Conversely, it has very poor solubility in water and other highly polar, protic solvents.

Q2: I am having trouble dissolving this compound in my reaction solvent. What are the recommended solvents?

A2: The choice of solvent is critical for achieving a homogeneous reaction mixture. Based on the principle of "like dissolves like," the following solvents are recommended, categorized by their anticipated performance:

Solvent Category Recommended Solvents Rationale
Excellent Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane (DCE)Halogenated solvents are often excellent choices for dissolving polyhalogenated compounds due to similar intermolecular forces.
Good Tetrahydrofuran (THF), Diethyl Ether, Toluene, AcetoneThese solvents offer a good balance of polarity and are known to dissolve a wide range of organic compounds, including polyfluorinated aromatics.[1]
Moderate Acetonitrile (ACN), Ethyl Acetate, N,N-Dimethylformamide (DMF)These more polar aprotic solvents can be effective, particularly with heating. However, solubility may be more limited compared to non-polar options.
Poor/Insoluble Water, Alcohols (Methanol, Ethanol), HexanesHighly polar, protic solvents and non-polar aliphatic hydrocarbons are generally poor solvents for this compound.

Q3: Can I heat the mixture to improve the solubility of this compound?

A3: Yes, gentle heating can significantly improve both the rate of dissolution and the overall solubility. However, it is crucial to consider the thermal stability of your other reactants and the boiling point of your chosen solvent. A modest increase in temperature to 40-60°C is often sufficient. Always use a condenser to prevent solvent loss when heating.

Q4: My compound is still not dissolving completely, even with heating. What other techniques can I try?

A4: If you are still facing solubility issues, consider the following troubleshooting steps:

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.

  • Co-solvent System: If your reaction conditions permit, adding a small amount of a co-solvent in which the compound is highly soluble (e.g., a halogenated solvent) can enhance the overall solvating power of the medium.

  • High-Dilution Conditions: For reactions such as polymerizations or macrocyclizations, slow addition of a solution of this compound to a larger volume of the reaction solvent can maintain a low effective concentration and prevent precipitation.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common solubility problems.

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Standard Dissolution for Reaction Setup

This protocol describes a general procedure for dissolving this compound for a typical organic reaction.

Materials:

  • This compound

  • Chosen organic solvent (e.g., Dichloromethane or THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath (optional)

  • Condenser (if heating)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add the desired amount of this compound.

  • Add the chosen solvent to the flask.

  • Begin stirring the mixture at room temperature.

  • If the solid does not dissolve readily, gently heat the mixture to 40-50°C using a water bath or heating mantle. If heating, ensure a condenser is fitted to the flask.

  • Continue stirring until all the solid has dissolved, resulting in a clear, homogeneous solution.

  • Cool the solution to the desired reaction temperature before adding other reagents.

Protocol 2: Recrystallization for Purification

This protocol provides a method for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Solvent pair for recrystallization (e.g., Chloroform/Hexanes or Toluene/Hexanes)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot solvent in which it is readily soluble (e.g., chloroform or toluene).

  • Once fully dissolved, remove the flask from the heat.

  • Slowly add a less polar solvent in which the compound is poorly soluble (e.g., hexanes) dropwise until the solution becomes slightly cloudy (the point of saturation).

  • If too much of the second solvent is added, add a small amount of the first solvent until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature. For better crystal formation, do not disturb the flask during this time.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum to remove any residual solvent.

G start Crude Compound dissolve Dissolve in minimal hot solvent (e.g., Toluene) start->dissolve add_antisolvent Add anti-solvent (e.g., Hexanes) until cloudy dissolve->add_antisolvent cool_slowly Cool slowly to room temperature add_antisolvent->cool_slowly cool_ice Cool in ice bath cool_slowly->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash with cold solvent mixture filter->wash dry Dry under vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Experimental workflow for recrystallization.

References

  • PubChem. This compound. Retrieved from [Link]

  • Alachem Co., Ltd. 776-40-9 | 1,4-Bis(bromomethyl)tetrafluorobenzene. Retrieved from [Link]

  • Antonucci, J. M., & Wall, L. A. (1967). Synthesis of Poly-p-oxyperfluorobenzylene and Related Polymers. A Novel Synthesis of the Monomer 2,3,5,6-Tetrafluoro-4-trifluoromethylphenol. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 71A(1), 33–41. [Link]

  • Spring, D. R., et al. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles. Chemical Reviews, 119(19), 10288-10317. [Link]

  • Antonucci, J. M., & Wall, L. A. (1967). Synthesis of poly-p-oxyperfluorobenzylene and related polymers. A novel synthesis of the monomer 2,3,5,6-tetrafluoro-4-trifluoromethylphenol. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 71A(1), 33. [Link]

Sources

Technical Support Center: 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene (CAS 776-40-9). This document is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure the successful use of this versatile reagent in their experiments. As a key building block in the synthesis of polymers, liquid crystals, and complex organic molecules, its purity is paramount.[1] This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial batches of this compound?

The impurity profile is almost exclusively derived from its synthesis, which involves the free-radical bromination of 2,3,5,6-tetrafluoro-p-xylene. The most common impurities are byproducts of this reaction and include:

  • Starting Material (Under-reaction): 2,3,5,6-Tetrafluoro-p-xylene.

  • Mono-brominated Intermediate (Under-reaction): 1-(Bromomethyl)-4-methyl-2,3,5,6-tetrafluorobenzene. This is often the most significant process-related impurity.

  • Tri-brominated Species (Over-reaction): 1-(Bromomethyl)-4-(dibromomethyl)-2,3,5,6-tetrafluorobenzene. While less common, over-bromination on one of the methyl groups can occur.[2][3]

  • Hydrolysis/Degradation Products: 1-(Bromomethyl)-4-(hydroxymethyl)-2,3,5,6-tetrafluorobenzene or the corresponding diol, formed by exposure to moisture.

  • Residual Solvents: Solvents from reaction and purification, such as cyclohexane, toluene, or chlorinated solvents.[4][5][6]

Q2: How can these impurities impact my downstream application, such as polymerization?

Impurities act as chain terminators or stoichiometry disruptors, significantly compromising the integrity of your final product.

  • Mono-functional Impurities (e.g., the mono-brominated species) are particularly detrimental in polymerization reactions (like poly(p-phenylene vinylene) synthesis) where precise 1:1 stoichiometry is critical.[7][8][9] They will cap the growing polymer chain, leading to a drastic reduction in molecular weight and altered material properties.

  • Non-functional Impurities (e.g., starting material, residual solvents) will artificially inflate the mass of the reagent, leading to incorrect stoichiometry calculations and lower yields.

  • Over-reacted Impurities (e.g., tri-bromo species) can introduce unwanted branching or cross-linking in polymerization reactions.

  • Hydrolysis Products containing hydroxyl groups can react with other reagents in your system, leading to unintended side products.

Q3: The material I received has a lower-than-expected melting point and an off-white color. What does this indicate?

Pure this compound is a white crystalline solid. A depressed melting point, discoloration (yellow or brownish tint), or an oily appearance are classic indicators of significant impurity levels. The presence of the mono-brominated intermediate or residual solvents often leads to these physical changes. We strongly recommend performing a purity analysis before use.

Q4: How should I properly store this reagent to minimize degradation?

This compound is sensitive to moisture and light. The benzylic bromide functional groups are susceptible to hydrolysis and free-radical degradation.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.

  • Inert Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent moisture ingress.

  • Handling: Handle quickly in a dry environment (e.g., a glove box or on a Schlenk line) to minimize exposure to atmospheric moisture.

Troubleshooting Guides & Protocols

Issue 1: Low Yield or Sluggish Reaction Rate in Nucleophilic Substitution or Polymerization

Root Cause Analysis: The most probable cause is a lower-than-assumed concentration of the active di-bromo compound due to the presence of mono-bromo or unreacted starting material impurities. These non-reactive or mono-reactive species disrupt the required stoichiometry for efficient reaction.

start Low Yield or Sluggish Reaction check_nmr Step 1: Perform Quantitative ¹H NMR Analysis start->check_nmr impurity_id Step 2: Identify and Quantify Impurities (See Table 2) check_nmr->impurity_id decision Is Purity >98%? impurity_id->decision adjust Adjust Stoichiometry Based on Quantified Purity impurity_id->adjust purify Step 3: Purify Material via Recrystallization decision->purify No proceed Proceed with Reaction decision->proceed Yes purify->proceed adjust->proceed

Caption: Troubleshooting workflow for low reaction yield.

Nuclear Magnetic Resonance (NMR) is the most effective tool for identifying and quantifying the common process-related impurities.[10]

  • Sample Preparation: Accurately weigh ~15 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add a known quantity of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (d1) of at least 30 seconds to ensure accurate integration of all signals.

  • Analysis:

    • Identify the characteristic singlet for the desired product's -CH ₂Br protons.

    • Look for the key impurity signals as detailed in the table below.

    • Calculate the molar ratio of impurities to the main product by comparing their integral values relative to the internal standard.

Table 1: Summary of Common Impurities and Their Origin
Impurity Name Structure Origin Impact
2,3,5,6-Tetrafluoro-p-xyleneF₄-Aryl-(CH₃)₂Incomplete ReactionInactive diluent, incorrect stoichiometry
1-(Bromomethyl)-4-methyl-2,3,5,6-tetrafluorobenzeneF₄-Aryl-(CH₂Br)(CH₃)Incomplete ReactionChain terminator in polymerization
1-(Bromomethyl)-4-(dibromomethyl)-2,3,5,6-tetrafluorobenzeneF₄-Aryl-(CH₂Br)(CHBr₂)Over-reactionIntroduces branching/cross-linking
1,4-Bis(hydroxymethyl)-2,3,5,6-tetrafluorobenzeneF₄-Aryl-(CH₂OH)₂Hydrolysis/DegradationUnwanted side reactions
Table 2: Characteristic ¹H NMR Signals for Impurity Identification (in CDCl₃)
Compound/Functional Group Approx. Chemical Shift (δ, ppm) Multiplicity
Desired Product (-CH₂Br) 4.5 - 4.7 Singlet
Mono-bromo Impurity (-CH₃)2.3 - 2.5Singlet
Mono-bromo Impurity (-CH₂Br)4.5 - 4.7Singlet
Starting Material (-CH₃)2.3 - 2.5Singlet
Tri-bromo Impurity (-CHBr₂)6.5 - 6.7Singlet
Hydrolysis Impurity (-CH₂OH)4.7 - 4.9Singlet

Note: Chemical shifts are approximate. The aromatic protons for these compounds typically do not appear in ¹H NMR due to the absence of protons on the perfluorinated ring.

Issue 2: Material Fails to Dissolve Completely or Purification by Recrystallization is Ineffective

Root Cause Analysis: This often points to the presence of degradation products, such as the diol, which can have vastly different solubility profiles. Alternatively, significant contamination with the more soluble mono-bromo impurity can hinder the crystallization of the desired di-bromo product, a phenomenon known as eutectic mixture formation.

This protocol is designed to effectively remove the less polar starting material and mono-bromo impurities, as well as the more polar degradation products.

  • Solvent Selection: A mixed solvent system of hexane and ethyl acetate is effective. The desired product has moderate solubility in hot hexane and is less soluble in cold hexane.

  • Dissolution: Place the impure material in a flask and add a minimal amount of hot ethyl acetate to achieve dissolution. Then, add hot hexane until the solution becomes slightly turbid. Add a drop or two more of hot ethyl acetate to redissolve the precipitate.

  • Crystallization: Allow the flask to cool slowly to room temperature. The desired this compound should crystallize as fine white needles. Do not disturb the flask during this process.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

  • Verification: Confirm the purity of the recrystallized material using ¹H NMR as described in Protocol 1.

Visualizing Impurity Formation

The following diagram illustrates the synthetic pathway and the points at which common impurities are generated.

cluster_0 Free Radical Bromination Pathway SM Starting Material (2,3,5,6-Tetrafluoro-p-xylene) MONO Mono-bromo Impurity (Under-bromination) SM->MONO +1 eq. NBS/hv PRODUCT Desired Product (1,4-Bis(bromomethyl)-...) MONO->PRODUCT +1 eq. NBS/hv TRI Tri-bromo Impurity (Over-bromination) PRODUCT->TRI +1 eq. NBS/hv

Caption: Synthetic origin of process-related impurities.

By understanding the potential impurities and employing these analytical and purification strategies, researchers can ensure the quality of their this compound, leading to more reliable and reproducible experimental outcomes.

References

  • Quora. (2017). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? [Online] Available at: [Link]

  • Quora. (2016). What is the bromination of methylbenzene? [Online] Available at: [Link]

  • YouTube. (2023). A-Level H2 Chemistry: Halogenation of Methylbenzene (Chlorination or Bromination). [Online] Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. [Online] Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Online] Available at: [Link]

  • YouTube. (2020). 10.1 Free Radical Halogenation | Organic Chemistry. [Online] Available at: [Link]

  • PubChem. (n.d.). This compound. [Online] Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. [Online] Available at: [Link]

  • Hoffnagle, G. L., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Online] Available at: [Link]

  • YouTube. (2022). 2021 P1 Q17 - Electrophilic Substitution of Methylbenzene. [Online] Available at: [Link]

  • Elsevier. (2024). From monomer to polymer: Controlled synthesis and comprehensive analysis of poly(p-phenylene vinylene) via ROMP. Materials Today Chemistry. [Online] Available at: [Link]

  • Beilstein Journals. (n.d.). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. [Online] Available at: [Link]

  • PubMed. (2004). Synthesis and characterization of poly(p-phenylene vinylene). [Online] Available at: [Link]

  • ResearchGate. (n.d.). The elimination process of sulfinyl-precursor polymers towards poly(p-phenylene vinylene). Methods for monitoring elimination. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. [Online] Available at: [Link]

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Technical Support Center: Characterization of Byproducts in Reactions of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you identify and characterize unexpected byproducts in your reactions. As a highly reactive, bifunctional electrophile, this reagent presents unique challenges and opportunities in synthesis. Understanding potential side reactions is critical for optimizing your protocols and ensuring the purity of your target molecules.

Section 1: Understanding the Reactivity of this compound

The core of this molecule's reactivity lies in its two primary benzylic bromide groups. These positions are susceptible to nucleophilic substitution. The heavily fluorinated aromatic ring is a strong electron-withdrawing group, which can influence the reaction mechanism, favoring an SN2 pathway for these primary bromides. However, the stability of a potential benzylic carbocation intermediate means that an SN1 pathway cannot be entirely ruled out, especially with weaker nucleophiles or in polar, protic solvents.

This dual reactivity is the primary source of byproduct formation. Researchers must consider the possibilities of mono-substitution, di-substitution, and intermolecular reactions leading to oligomers or polymers.

Section 2: Frequently Asked Questions (FAQs) - Common Byproducts and Their Formation

Here we address the most common issues and observations encountered during reactions with this compound.

Question 1: My reaction is showing multiple products on TLC/LC-MS, even when I use a stoichiometric amount of my nucleophile. What are the likely byproducts?

Answer: This is a very common scenario. Given the bifunctional nature of the starting material, a statistical distribution of products is often observed. The most likely byproducts are:

  • Mono-substituted Product: Where only one of the bromomethyl groups has reacted with your nucleophile.

  • Di-substituted Product (Desired): Where both bromomethyl groups have reacted as intended.

  • Oligomeric Byproducts: Where a di-substituted product acts as a nucleophile itself (if it has a free nucleophilic site) or where unreacted starting material couples with a mono-substituted product. This is especially prevalent if your nucleophile is also bifunctional (e.g., a diamine or dithiol).

The formation of these is governed by reaction kinetics and concentration. To favor the di-substituted product, you may need to adjust stoichiometry, reaction time, or temperature. For macrocyclization reactions, high-dilution conditions are essential to minimize oligomerization[1][2].

Question 2: I've observed a product with a lower molecular weight than my expected mono-substituted product, and it seems to be more polar. What could this be?

Answer: You are likely observing the hydrolysis of one or both of the bromomethyl groups. Benzylic bromides are susceptible to hydrolysis, especially if there is residual water in your solvent or if the reaction is worked up under aqueous conditions.

  • Mono-hydrolysis Product: 1-(Bromomethyl)-4-(hydroxymethyl)-2,3,5,6-tetrafluorobenzene.

  • Di-hydrolysis Product: 1,4-Bis(hydroxymethyl)-2,3,5,6-tetrafluorobenzene[3].

To mitigate this, ensure you are using anhydrous solvents and consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Question 3: My mass spectrometry results show a peak corresponding to the loss of bromine and the addition of a solvent molecule. Is this a real byproduct?

Answer: This is possible, especially if you are using a nucleophilic solvent like an alcohol (e.g., methanol, ethanol). This is a solvolysis reaction, where the solvent acts as the nucleophile. For example, in methanol, you could form the mono- or di-methoxy ether byproducts. If solvolysis is a concern, switch to a non-nucleophilic solvent such as THF, acetonitrile, or DMF.

Question 4: Can my nucleophile react with the fluorinated aromatic ring instead of the bromomethyl groups?

Answer: While the primary reaction site is the highly reactive benzylic bromide, nucleophilic aromatic substitution (SNAr) on the electron-deficient tetrafluorobenzene ring is a possibility, particularly with strong nucleophiles (e.g., thiolates, alkoxides) or at elevated temperatures. The fluorine atoms are activated towards displacement by the other electron-withdrawing fluorine atoms. This would result in a product where your nucleophile is directly attached to the aromatic ring. However, this is generally a much slower reaction compared to the substitution at the benzylic position and is often considered a minor byproduct unless the reaction conditions are harsh.

Section 3: Troubleshooting and Characterization Guide

This section provides a systematic approach to identifying the byproducts discussed above.

Workflow for Byproduct Identification

Caption: Workflow for identifying reaction byproducts.

Table 1: Common Byproducts and Their Expected Mass Spectrometry Signatures
Byproduct TypeStructureExpected Molecular Ion (EI-MS) [M]•+Key Fragmentation Pattern
Starting Material C₈H₄Br₂F₄m/z 334, 336, 338 (Isotopic pattern for Br₂)Loss of Br (m/z 255, 257), Loss of CH₂Br (m/z 241, 243)
Mono-substituted C₈H₄BrF₄-CH₂-NuVaries with Nucleophile (Nu)Loss of Br (M-79/81), Loss of CH₂Nu
Di-substituted C₈H₄F₄-(CH₂-Nu)₂Varies with Nucleophile (Nu)Fragmentation of the Nu group, benzylic cleavage
Mono-hydrolysis C₈H₅BrF₄Om/z 272, 274Loss of Br (m/z 193), Loss of H₂O (m/z 254, 256)
Di-hydrolysis C₈H₆F₄O₂m/z 210Loss of H₂O (m/z 192), Loss of CH₂OH (m/z 179)
Oligomer (Dimer) VariesHigh Molecular WeightRepeating fragment units
Experimental Protocols for Characterization

1. 19F NMR Spectroscopy: The Primary Tool for Fluorinated Byproducts

19F NMR is exceptionally useful due to its high sensitivity and the wide chemical shift range, which often allows for clear separation of signals from different fluorinated species in a mixture[4][5][6].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a representative sample of your crude reaction mixture in a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Acquisition:

    • Acquire a standard proton-decoupled 19F NMR spectrum.

    • The four fluorine atoms on the starting material's ring are chemically equivalent and will show a single sharp singlet.

    • Upon substitution at one or both benzylic positions, the symmetry of the ring is broken. This will cause the single peak to split into a more complex pattern, typically two multiplets for a mono-substituted product (an AA'XX' or similar system).

    • Each distinct fluorinated byproduct in your mixture will likely have its own unique set of peaks in the 19F NMR spectrum.

  • Interpretation:

    • Compare the spectrum of your reaction mixture to that of your pure starting material and, if available, your pure desired product.

    • New peaks indicate the formation of byproducts. The integration of these peaks can provide a semi-quantitative ratio of the different fluorinated species.

    • Refer to established tables for typical 19F chemical shifts of substituted tetrafluorobenzenes to help assign structures[4][7].

Table 2: Representative 19F NMR Chemical Shifts

Compound TypeTypical 19F Chemical Shift Range (relative to CFCl₃)Expected Pattern
1,4-disubstituted-2,3,5,6-tetrafluorobenzene-135 to -145 ppmSinglet (if symmetrically substituted) or two multiplets
Aromatic Fluorine (general)+80 to +170 ppmVaries with substitution

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for separating and identifying volatile byproducts.

Step-by-Step Protocol:

  • Sample Preparation: Dilute a sample of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate. If your products contain non-volatile functional groups (like alcohols or amines), derivatization (e.g., silylation) may be necessary to increase volatility[8][9].

  • GC Method:

    • Column: A standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

    • Injection: 1 µL split/splitless injection at 250°C.

    • Oven Program: Start at a low temperature (e.g., 50-70°C) and ramp up to a high temperature (e.g., 280-300°C) to elute all components. A typical ramp rate is 10-20°C/min.

  • MS Analysis (Electron Ionization - EI):

    • Acquire mass spectra across the entire chromatographic run.

    • Analyze the mass spectrum of each peak. Look for the molecular ion and characteristic isotopic patterns for bromine (M, M+2 in ~1:1 ratio).

    • Common fragmentation patterns include benzylic cleavage (loss of the substituent on the CH₂ group) and loss of Br• or HBr.

3. High-Performance Liquid Chromatography (HPLC)

HPLC is excellent for analyzing less volatile compounds and for preparative separation of byproducts for further characterization.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude mixture in the mobile phase or a compatible solvent.

  • HPLC Method (Reversed-Phase):

    • Column: For fluorinated and aromatic compounds, a Pentafluorophenyl (PFP) column often provides better separation and selectivity than a standard C18 column[10][11][12][13][14].

    • Mobile Phase: A gradient of acetonitrile and water or methanol and water is a common starting point. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape for acidic or basic analytes[15].

    • Detection: UV detection is suitable if your compounds have a chromophore. A diode array detector (DAD) can provide UV spectra to help distinguish between different aromatic species. Coupling to a mass spectrometer (LC-MS) is highly recommended for definitive peak identification.

  • Troubleshooting Peak Shape:

    • Tailing Peaks: Often an issue with basic compounds interacting with residual silanols on the column. Using a lower pH mobile phase or a highly end-capped column can help. Tailing of all peaks may indicate a column void or a blocked frit[16][17][18].

    • Fronting Peaks: Can be a sign of column overload. Try injecting a more dilute sample.

    • Split Peaks: May indicate a partially blocked column inlet or that the sample solvent is too different from the mobile phase. Dissolve the sample in the initial mobile phase whenever possible.

Section 4: Logical Relationships in Byproduct Formation

Understanding the interplay between reaction conditions and byproduct formation is key to optimizing your synthesis.

G cluster_conditions Reaction Conditions cluster_byproducts Likely Byproducts A High Concentration X Oligomerization / Polymerization A->X W Macrocyclization (intended or not) A->W competes with B Presence of Water Y Hydrolysis Products B->Y C Strong Nucleophile / High Temp Z S(N)Ar on Ring C->Z D Bifunctional Nucleophile D->W

Caption: Relationship between reaction conditions and byproduct formation.

By carefully analyzing your reaction mixtures with the techniques outlined above and understanding the underlying chemical principles, you can effectively troubleshoot your experiments, optimize your reaction conditions, and achieve higher purity of your desired products.

References

  • Bell, D. S. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Bell, D. S. (2004). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • uHPLCs. (2024). HPLC Peak Shape Troubleshooting Solution Column. Retrieved from [Link]

  • UC Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Wiberg, K. B., & Zilm, K. W. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 66(8), 2809–2817. Retrieved from [Link]

  • University of Ottawa, NMR Facility. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Ray, A. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • ResearchGate. (2025). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Site-Selective C−H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Retrieved from [Link]

  • Spring, D. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles. Chemical Reviews. Retrieved from [Link]

  • Universität Münster. (2024). New method for introducing fluorinated components into molecules. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Zhao, M., et al. (2022). Crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene. Retrieved from [Link]

  • Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass spectrometry reviews, 39(1-2), 105–211. Retrieved from [Link]

  • ResearchGate. (2025). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]

  • ResearchGate. (2007). 1,4-Bis(bromomethyl)benzene. Retrieved from [Link]

  • SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol. Retrieved from [Link]

Sources

Stability of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene (CAS 776-40-9) in various solvent systems. It is intended for researchers, chemists, and drug development professionals who utilize this versatile but reactive building block in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorinated organic compound featuring a tetrafluorinated benzene ring with two bromomethyl substituents at the 1 and 4 positions.[1][] The electron-withdrawing nature of the fluorine atoms significantly activates the benzylic C-Br bonds, making it a highly reactive and valuable intermediate in organic synthesis.[3] Its primary applications include its use as a building block for advanced materials like liquid crystals, specialty polymers with enhanced thermal resistance, and in the development of novel pharmaceuticals and agrochemicals.[4]

Q2: What are the standard recommended storage and handling conditions for this compound?

Due to its reactivity and potential hazards, strict storage and handling protocols are essential.

  • Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area.[5][6] It is often recommended to store under an inert atmosphere (e.g., argon) to prevent reaction with atmospheric moisture.[7][8] Keep it away from incompatible materials such as bases, amines, alcohols, and strong oxidizing agents.[8] The material is also noted to be light-sensitive, so storage in a dark place or an amber vial is advised.[6][7]

  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[8][9] Avoid creating dust and ensure all tools are non-sparking.[5] As it is a lachrymator, take precautions to avoid inhalation or contact with eyes and skin.[6][8]

Q3: What are the visible signs of compound degradation?

Fresh, pure this compound should be a white to off-white solid. The appearance of a yellow or brown color is a common indicator of degradation. This discoloration often results from the release of bromine (Br₂) due to decomposition, which can be initiated by exposure to light, moisture, or incompatible impurities. If you observe significant discoloration, it is advisable to assess the purity of the material by techniques such as NMR or LC-MS before use.

Q4: Which general classes of solvents should be used with caution or avoided entirely?

The high reactivity of the benzylic bromide groups dictates careful solvent selection.

  • Protic Solvents (e.g., water, methanol, ethanol): These should be used with extreme caution or avoided. The solvent can act as a nucleophile, leading to solvolysis reactions (SN1 or SN2) that replace the bromide with a hydroxyl (-OH) or alkoxyl (-OR) group.

  • Nucleophilic Polar Aprotic Solvents (e.g., DMF, DMSO, HMPA): While useful for dissolving polar reagents, these solvents can also act as nucleophiles or may contain nucleophilic impurities (like dimethylamine in DMF) that can react with the compound.

  • Basic Solvents (e.g., pyridine): Amines and other basic solvents will readily react via nucleophilic substitution.[8]

Generally, non-polar aprotic solvents (e.g., hexane, toluene) or less nucleophilic polar aprotic solvents (e.g., acetonitrile, acetone) are preferred, provided they are anhydrous and of high purity.

Troubleshooting Guide: Common Experimental Issues

Issue 1: My reaction in a polar aprotic solvent (e.g., DMF, DMSO) is messy, showing multiple unexpected byproducts and low yield.

  • Underlying Cause: The benzylic carbon in this compound is highly electrophilic. Polar aprotic solvents, while excellent for many reactions, can be problematic here. The solvent itself (or common impurities like water or amines) can act as a nucleophile, attacking the benzylic position and displacing the bromide. This leads to the formation of solvent adducts or hydrolysis/amination byproducts, complicating your reaction mixture. Benzyl halides are known to undergo nucleophilic substitution in such solvents.[10][11]

  • Troubleshooting Protocol:

    • Solvent Purity Check: Ensure you are using a high-purity, anhydrous grade of the solvent. Impurities are a frequent cause of side reactions.

    • Switch to a Less Nucleophilic Solvent: If the reaction conditions permit, switch to a less reactive solvent. Acetonitrile is often a good alternative as it is polar enough to dissolve many reagents but is significantly less nucleophilic than DMF or DMSO.[12] For non-polar reactions, solvents like toluene, dichloromethane, or THF (if anhydrous and peroxide-free) are safer choices.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures increase the rate of unwanted side reactions.

    • Analytical Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction closely. If you see a new spot or peak corresponding to the starting material's mass plus a solvent fragment, you have confirmed a side reaction.

Issue 2: I am attempting a reaction with a nucleophile in a protic solvent (e.g., ethanol) and observing significant formation of an ether byproduct.

  • Underlying Cause: This is a classic case of solvolysis. Protic solvents like alcohols are nucleophiles. In a competitive reaction environment, the solvent molecules are present in vast excess compared to your intended nucleophile. Even if the solvent is a weaker nucleophile, its high concentration can drive the solvolysis reaction, leading to the formation of ether byproducts (e.g., 1,4-bis(ethoxymethyl)-2,3,5,6-tetrafluorobenzene in ethanol). The reaction can proceed via an SN1-like mechanism due to the resonance-stabilized benzylic carbocation or a direct SN2 displacement.

  • Troubleshooting Protocol:

    • Change Solvent Class: The most effective solution is to switch to an aprotic solvent system that can dissolve your reagents but will not participate in the reaction.

    • Phase-Transfer Catalysis: If your nucleophile is an ionic salt (e.g., NaN₃, KCN) that is insoluble in a non-polar organic solvent, consider using a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., TBAB). This allows the reaction to occur in a two-phase system (e.g., toluene/water) or a non-polar solvent by shuttling the nucleophile into the organic phase.

    • Use a Stronger, More Concentrated Nucleophile: If a protic solvent is unavoidable, using your intended nucleophile in a much higher concentration and in its more potent, deprotonated form (e.g., using sodium ethoxide instead of ethanol if ethoxide is the desired nucleophile) can help it outcompete the solvent.

Summary of Solvent Compatibility & Stability
Solvent ClassExamplesStability & Compatibility AssessmentRecommendations & Precautions
Non-Polar Aprotic Hexane, Toluene, Benzene, Dichloromethane (DCM)High Stability. These solvents are non-nucleophilic and do not promote ionization of the C-Br bond. The compound is generally stable for typical reaction times.Preferred choice for many reactions. Ensure DCM is stabilized and free of acidic impurities. Toluene is an excellent high-boiling option.
Polar Aprotic Acetonitrile (MeCN), Acetone, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)Moderate to High Stability. Generally compatible, but purity is critical. Acetonitrile is a good polar choice. THF must be anhydrous and peroxide-free.Good general-purpose solvents. Use anhydrous grades. Be aware that acetone can potentially undergo self-condensation under basic conditions.
Nucleophilic Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Hexamethylphosphoramide (HMPA)Low Stability / High Risk of Reaction. These solvents or their common impurities (amines, water) can act as nucleophiles, leading to decomposition and byproduct formation.Use with extreme caution. Only use if absolutely required by the reaction protocol. Use the highest purity, anhydrous grade available and keep reaction temperatures low.
Protic Water, Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Acetic AcidVery Low Stability / Reactive. These solvents will actively participate in solvolysis reactions, replacing the bromide groups.Avoid for general use. Only use if the desired outcome is the solvolysis product itself.
Basic / Amines Pyridine, Triethylamine (TEA), PiperidineHighly Reactive. These are strong nucleophiles and bases that will readily displace the bromide groups or promote elimination reactions.Avoid as a solvent. Use only when intended as a reagent.
Visual Workflow & Mechanistic Diagrams
Workflow for Solvent Selection

This diagram outlines a decision-making process for choosing a suitable solvent when working with this compound.

SolventSelection start Assess Reaction Requirements (Reagent Solubility, Temperature) check_nucleophile Is a strong nucleophile/ base part of the reaction? start->check_nucleophile check_polarity Is high solvent polarity required for solubility? check_nucleophile->check_polarity No avoid_protic AVOID Protic Solvents (Alcohols, Water) check_nucleophile->avoid_protic Yes nonpolar Use Non-Polar Aprotic Solvent (Toluene, Hexane, DCM) check_polarity->nonpolar No polar_aprotic Use Less Nucleophilic Polar Aprotic Solvent (Acetonitrile, Acetone, THF) check_polarity->polar_aprotic Yes, moderately caution Use Nucleophilic Polar Aprotic (DMF, DMSO) with CAUTION (Anhydrous, Low Temp) check_polarity->caution Yes, critically

Caption: Decision tree for selecting a compatible solvent.

Potential Degradation Pathway: Nucleophilic Attack

This diagram illustrates the general mechanism of degradation via nucleophilic substitution by a common impurity or reactive solvent (Nu:).

Caption: General degradation via nucleophilic substitution.

References
  • 1,4-Bis(bromomethyl)benzene Safety Data Sheet. (n.d.). General handling and safety information for a similar dibromide. [Link]

  • This compound - PubChem. (n.d.). Comprehensive database with chemical properties, identifiers, and structure. [Link]

  • Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC - NIH. (n.d.). Discusses the high reactivity of fluorinated benzenes towards nucleophilic attack. [Link]

  • Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. (2006). Highlights the use of acetonitrile as a favorable solvent over chlorinated alternatives for benzylic brominations. [Link]

  • Will benzyl halides undergo SN1 or SN2 mechanism in a polar aprotic solvent? - Chemistry Stack Exchange. (2023). Discusses the mechanistic possibilities for benzyl halides in polar aprotic solvents. [Link]

  • Solvent effects in the reaction between piperazine and benzyl bromide - Indian Academy of Sciences. (2007). A study on the influence of different solvent properties on the rate of reaction of a benzyl bromide. [Link]

Sources

Technical Support Center: 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene (CAS No. 776-40-9). This document is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting solutions, and best practices for handling this versatile but challenging reagent.

Compound Profile

This compound is a bifunctional, electron-deficient aromatic linker. Its core is a perfluorinated benzene ring, which imparts unique electronic properties and rigidity. The two benzylic bromide groups are highly reactive sites, making this compound a valuable building block for constructing complex molecular architectures, including polymers, macrocycles, and functionalized materials for electronics and pharmaceuticals.[1] The electron-withdrawing nature of the tetrafluorophenyl ring significantly activates the benzylic positions toward nucleophilic displacement.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this reagent?

A1: Proper storage is critical to maintain the reagent's integrity.

  • Storage Conditions: Store the container tightly sealed in a cool, dry, and well-ventilated area, away from light.[2] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent slow degradation by atmospheric moisture.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.[4]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5] The compound is a lachrymator and can cause severe skin and eye irritation.[6]

Q2: What are the key safety precautions I should be aware of?

A2: This compound is classified as a hazardous substance.

  • Hazards: It causes severe skin burns and eye damage and may cause respiratory irritation.[3][6]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes and seek medical attention.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

Table 1: Physicochemical and Safety Data

Property Value Source(s)
CAS Number 776-40-9 [7]
Molecular Formula C₈H₄Br₂F₄ [7]
Molecular Weight 335.92 g/mol [7]
Melting Point 103-106 °C [2]
Appearance White to off-white crystalline solid N/A
Hazard Statements H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. [6]

| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338 |[5] |

Q3: In which solvents is this compound soluble?

A3: Solubility is a critical factor for reaction success. Based on its structure and the properties of similar compounds like 1,4-Bis(bromomethyl)benzene, it exhibits moderate solubility in many common organic solvents.[8]

  • Good Solubility: Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Limited/Poor Solubility: Water, Alkanes (e.g., Hexane), Diethyl ether (at lower temperatures).

  • Pro-Tip: Always perform a small-scale solubility test before starting a large-scale reaction. In some cases, gentle warming may be required to fully dissolve the reagent.

Troubleshooting Guide: Common Experimental Challenges

This section addresses specific problems you may encounter during synthesis.

Q4: My nucleophilic substitution reaction is showing low yield or failing to proceed. What are the likely causes?

A4: This is a common issue stemming from several potential factors. The reactivity of benzylic bromides is well-established, but the perfluorinated ring adds complexity.[9] A systematic approach is key to diagnosis.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Solubility Is the reagent fully dissolved? Start->Check_Solubility Check_Nucleophile Is the nucleophile strong/reactive enough? Check_Solubility->Check_Nucleophile Yes Solution_Solvent Solution: - Use a better solvent (e.g., DMF, DMSO). - Increase temperature slightly. Check_Solubility->Solution_Solvent No Check_Base If required, is the base appropriate and dry? Check_Nucleophile->Check_Base Yes Solution_Nucleophile Solution: - Use a stronger nucleophile. - Deprotonate with a stronger, non-nucleophilic base. Check_Nucleophile->Solution_Nucleophile No Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Solution_Base Solution: - Use a non-nucleophilic base (e.g., NaH, DBU). - Ensure base is anhydrous. Check_Base->Solution_Base No Check_Atmosphere Is the reaction under an inert atmosphere? Check_Temp->Check_Atmosphere Yes Solution_Temp Solution: - Screen temperatures (e.g., RT, 50 °C, 80 °C). - Monitor by TLC/LC-MS. Check_Temp->Solution_Temp No Solution_Atmosphere Solution: - Use dry solvents and glassware. - Maintain N2 or Ar atmosphere. Check_Atmosphere->Solution_Atmosphere No

Caption: Troubleshooting workflow for low-yield reactions.

Detailed Causality:

  • Reagent Insolubility: If the reagent is not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing the reaction rate.

    • Solution: Switch to a more polar aprotic solvent like DMF or DMSO. These solvents excel at dissolving polar organic molecules and are ideal for Sₙ2 reactions.

  • Poor Nucleophilicity: The strength of your nucleophile is paramount. For example, a neutral amine is a weaker nucleophile than its corresponding amide anion.

    • Solution: If using a protic nucleophile (e.g., alcohol, thiol, amine), deprotonate it first with a suitable non-nucleophilic base (e.g., NaH, K₂CO₃, DBU) to increase its reactivity.

  • Steric Hindrance: While the benzylic positions are reactive, bulky nucleophiles may struggle to access the reaction center.

    • Solution: If possible, consider a less sterically hindered nucleophile. Alternatively, increasing the reaction temperature can help overcome the activation energy barrier.

  • Reaction Temperature: Many substitution reactions with benzylic bromides proceed well at room temperature, but some require heating.

    • Solution: If no reaction is observed at room temperature after several hours, gradually increase the temperature (e.g., to 50-80 °C) while monitoring the reaction progress by TLC or LC-MS to avoid decomposition.

Q5: I'm observing a significant amount of an insoluble, high-molecular-weight byproduct. What is happening and how can I prevent it?

A5: You are likely observing polymerization. Because the reagent has two reactive bromomethyl groups, once a nucleophile has reacted at one site, the resulting molecule can act as a nucleophile (if it has other reactive sites) or react with another bifunctional nucleophile, leading to chain growth.

Polymerization_vs_Substitution Reagents Reagent + Bifunctional Nucleophile (Nu-X-Nu) Mono_Sub Mono-Substituted Intermediate Reagents->Mono_Sub 1st Substitution Desired_Product Desired Product (e.g., Macrocycle) Mono_Sub->Desired_Product Intramolecular (High Dilution) Polymer Undesired Polymer [-(Reagent-Nu-X-Nu)-]n Mono_Sub->Polymer Intermolecular (High Concentration)

Caption: Competing pathways of polymerization and desired substitution.

Prevention Strategies (The Principle of High Dilution):

To favor intramolecular reactions (like macrocyclization) or controlled di-substitution over intermolecular polymerization, the reaction must be performed under high-dilution conditions. This principle ensures that a reactive intermediate is more likely to encounter its other reactive end than another molecule.

  • Slow Addition: Prepare two separate solutions. One solution contains this compound in a large volume of solvent. The other contains your nucleophile (and base, if needed) in another large volume of solvent.

  • Syringe Pump: Use a syringe pump to add both solutions simultaneously and very slowly (e.g., over 8-24 hours) to a third reaction flask containing vigorously stirred solvent. This maintains an extremely low concentration of reactive species at all times.

  • Solvent Choice: Use a solvent in which all reactants and intermediates are highly soluble to prevent precipitation.

Q6: My reaction is messy, with multiple spots on the TLC plate that are difficult to separate. What causes this?

A6: This can result from several issues:

  • Reagent Degradation: Benzylic bromides can be sensitive to light and acid, potentially leading to decomposition.[10] Ensure you start with high-purity material.

  • Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), it can react more than once.

    • Solution: Use a protecting group strategy to block other reactive sites on your nucleophile.

  • Elimination Side Reactions: Although less common for primary benzylic bromides, a strong, bulky base can promote E2 elimination to form a reactive quinone dimethide intermediate, which can then polymerize or react further.[11]

    • Solution: Use a weaker, non-bulky base (e.g., K₂CO₃, Cs₂CO₃) and avoid excessively high temperatures.

Experimental Protocol: Synthesis of a Diamine Linker

This protocol details a standard di-substitution reaction with a primary amine under controlled conditions to minimize polymerization.

Objective: To synthesize N,N'-(2,3,5,6-tetrafluoro-1,4-phenylenebis(methylene))bis(propan-2-amine).

Materials:

  • This compound (1.00 g, 2.97 mmol)

  • Isopropylamine (0.70 g, 11.88 mmol, 4.0 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.64 g, 11.88 mmol, 4.0 equiv)

  • Acetonitrile (anhydrous, 50 mL)

  • Reaction flask (100 mL), magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • Setup: Assemble the reaction flask with a magnetic stir bar and condenser under a nitrogen atmosphere. Ensure all glassware is oven-dried.

  • Charge Reagents: To the flask, add this compound (1.00 g), anhydrous potassium carbonate (1.64 g), and anhydrous acetonitrile (50 mL).

  • Add Nucleophile: While stirring the suspension, add isopropylamine (0.70 g) via syringe. A slight excess of the amine is used to ensure complete reaction and act as a scavenger for any HBr formed.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The starting material is UV active. A typical mobile phase would be 20% ethyl acetate in hexanes.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

    • Rinse the filter cake with a small amount of acetonitrile.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude residue in dichloromethane (DCM).

    • Wash the organic solution with water (2 x 30 mL) and then with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • If necessary, purify the product further via column chromatography on silica gel.

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Validation & Comparative

A Comparative Guide for Senior Application Scientists: 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene vs. 1,4-Bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Fluorinated and Non-Fluorinated Benzylic Building Blocks

For researchers engaged in the synthesis of polymers, metal-organic frameworks (MOFs), and novel pharmaceutical scaffolds, the choice of a bifunctional linker is a critical design parameter. This guide provides a head-to-head comparison of two structurally related but electronically distinct building blocks: 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene and its non-fluorinated counterpart, 1,4-bis(bromomethyl)benzene. We will explore how the presence of a perfluorinated aromatic core fundamentally alters the molecule's properties, reactivity, and suitability for various advanced applications.

Physicochemical Properties: A Tale of Two Cores

At first glance, both molecules share a 1,4-disubstituted benzene core with two reactive bromomethyl groups, making them ideal for forming covalent bonds in two directions. However, the substitution of hydrogen with fluorine on the aromatic ring dramatically influences their physical characteristics.

Property1,4-Bis(bromomethyl)benzene This compound
CAS Number 623-24-5[1][2][3]776-40-9[4][5]
Molecular Formula C₈H₈Br₂[1][2][3]C₈H₄Br₂F₄[4]
Molecular Weight 263.96 g/mol [1][6]335.92 g/mol [4]
Appearance White to light yellow crystalline powder[2][6]Solid (Typical)
Boiling Point 245 °C[6]Not readily available
Solubility Soluble in many organic solvents, hydrolyzes in water[2][6]Generally soluble in organic solvents

The most apparent differences are the significantly higher molecular weight of the fluorinated compound and its distinct electronic nature, which has profound implications for its reactivity.

Reactivity & Mechanistic Insights: The Fluorine Effect

Both compounds are primarily used as bifunctional electrophiles in nucleophilic substitution reactions, typically following an Sₙ2 mechanism. The core of their reactivity lies in the benzylic C-Br bond. However, the electronic environment of the aromatic ring serves as a powerful modulator.

Causality Behind Reactivity Differences:

  • Inductive Effect: The four fluorine atoms on this compound exert a powerful electron-withdrawing inductive effect (-I effect). This pulls electron density away from the aromatic ring and, consequently, from the benzylic carbons of the bromomethyl groups.

  • Enhanced Electrophilicity: This withdrawal of electron density makes the benzylic carbons significantly more electron-deficient (i.e., more electrophilic) compared to the non-fluorinated analog. As a result, they are more susceptible to attack by nucleophiles. This generally leads to faster reaction rates in Sₙ2 reactions.

  • Carbocation Stability: The strong inductive effect of the fluorine atoms destabilizes the formation of a positive charge on the benzylic carbon. This makes a dissociative Sₙ1-type mechanism, which proceeds through a carbocation intermediate, highly unfavorable for the fluorinated compound.[7] While the non-fluorinated version can exhibit some Sₙ1 character under certain conditions, the fluorinated analog will almost exclusively react via an associative Sₙ2 pathway.[7][8][9]

G cluster_0 1,4-Bis(bromomethyl)benzene cluster_1 This compound cluster_2 Reactivity Implication a C₈H₈Br₂ b Benzylic Carbon (Standard Electrophilicity) a->b  Slightly electron-  donating/neutral ring d Benzylic Carbon (Enhanced Electrophilicity δ++) c C₈H₄Br₂F₄ c->d  Strong -I effect from  four Fluorine atoms e Faster Sₙ2 Reaction Rate with Nucleophiles d->e

Caption: Electronic impact of ring fluorination on benzylic carbon.

Applications & Supporting Experimental Data

The choice between these two linkers is dictated by the desired properties of the final product.

Shared Applications: The Backbone Builders

Both molecules are extensively used as rigid linkers in polymer chemistry and materials science.[2] They can react with dinucleophiles (e.g., diamines, dithiols, bisphenols) to form linear polymers or act as cross-linkers to create robust networks. Their defined geometry is particularly valuable in the synthesis of precursors for Metal-Organic Frameworks (MOFs), where they are used to build the organic ligands that coordinate with metal ions.[10][11]

Niche Applications of this compound

The presence of fluorine imparts unique properties, making the fluorinated analog the superior choice for specialized applications:

  • Advanced Polymers & Liquid Crystals: Fluorination introduces hydrophobicity, increased thermal and oxidative stability, and unique electronic properties.[12] These characteristics are highly sought after in materials for electronics, aerospace, and liquid crystal displays.[12]

  • Crystal Engineering via Halogen Bonding: The electron-deficient perfluorinated ring can participate in favorable π–π stacking interactions with electron-rich aromatic systems. Furthermore, the C-F bonds can act as weak hydrogen bond acceptors, and the bromine atoms can serve as halogen bond donors.[13][14][15] This rich set of non-covalent interactions allows for the precise and predictable design of complex supramolecular architectures.[13][14]

  • Pharmaceutical & Agrochemical Synthesis: Fluorine is a bioisostere of hydrogen but with vastly different electronic properties.[16][17] Incorporating fluorine into bioactive molecules can enhance metabolic stability, improve binding affinity to protein targets, and modulate pKa and lipophilicity.[18][19][20] The fluorinated linker allows for the introduction of a perfluorinated moiety, a common strategy in modern drug design.[21]

The Workhorse: 1,4-Bis(bromomethyl)benzene

This non-fluorinated linker is a cost-effective and highly versatile building block for a vast range of applications where the specific properties imparted by fluorine are not required.[1][2] It is a foundational reagent in the synthesis of various organic compounds, polymers, and as a precursor to widely used ligands like 1,4-benzenedimethanol.

Experimental Protocol: Comparative Diamine Synthesis

To illustrate the practical differences in reactivity, this section provides a self-validating protocol for the synthesis of a N,N'-disubstituted diamine via Sₙ2 reaction. The protocol is applicable to both reagents, but key differences in expected reaction time and monitoring are noted.

Objective: To synthesize a diamine by reacting either benzylic dibromide with a primary amine.

Reaction Scheme: C₈HₓBr₂(F₄) + 2 R-NH₂ → C₈Hₓ(F₄)(CH₂-NHR)₂ + 2 HBr

Materials & Reagents:
  • 1,4-Bis(bromomethyl)benzene OR this compound (1.0 eq)

  • Primary Amine (e.g., benzylamine) (2.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Acetonitrile (CH₃CN), anhydrous, reaction grade

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

Caption: Workflow for the synthesis of a diamine derivative.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the dibromide linker (1.0 eq) and anhydrous acetonitrile (approx. 15 mL per mmol of dibromide).

  • Addition of Reagents: Add the primary amine (2.5 eq) followed by anhydrous potassium carbonate (3.0 eq). The K₂CO₃ acts as a base to neutralize the HBr generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Reaction: Heat the mixture to 60 °C and stir vigorously.

    • Self-Validation & Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. Stain with potassium permanganate. The disappearance of the starting dibromide spot indicates reaction completion.

    • Expected Observation: The reaction with This compound is anticipated to proceed significantly faster due to the enhanced electrophilicity of its benzylic carbons.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and salts, washing the filter cake with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the crude residue in ethyl acetate (30 mL). Transfer to a separatory funnel and wash with deionized water (2 x 20 mL) to remove any remaining salts and polar impurities, followed by a wash with brine (1 x 20 mL) to aid in the removal of water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure diamine product.

Conclusion for the Senior Scientist

The strategic choice between 1,4-bis(bromomethyl)benzene and its perfluorinated analog is a clear example of how subtle molecular changes can unlock vastly different chemical potential.

  • 1,4-Bis(bromomethyl)benzene remains the economical and reliable choice for constructing standard polymeric and supramolecular structures where its fundamental linking capability is the primary requirement.

  • This compound is a specialized, high-performance building block. Its enhanced reactivity translates to potentially faster and more efficient syntheses. The introduction of a perfluorinated core is a deliberate design choice to impart desirable properties such as thermal stability, hydrophobicity, and specific non-covalent interaction motifs crucial for advanced materials and medicinal chemistry.

For drug development professionals and materials scientists, understanding the electronic and steric consequences of fluorination is paramount. The tetrafluorinated linker is not merely a drop-in replacement but a tool to rationally design next-generation materials and therapeutics with enhanced and precisely controlled properties.

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A Comparative Guide to Fluorinated vs. Non-Fluorinated Linkers in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise tuning of material properties is paramount. In the field of porous materials, Metal-Organic Frameworks (MOFs) have emerged as exceptionally versatile materials due to their modular nature. The ability to modify the organic linkers that constitute the framework allows for a fine-tuning of their chemical and physical properties. One of the most impactful modifications is the introduction of fluorine atoms onto the organic linkers. This guide provides an in-depth technical comparison between MOFs constructed from fluorinated and non-fluorinated linkers, supported by experimental data, to elucidate the profound effects of this seemingly subtle chemical alteration.

The Rationale for Fluorination: More Than Just a Halogen

The decision to incorporate fluorine into an organic linker is a strategic one, aimed at leveraging the unique physicochemical properties of the C-F bond. Fluorine is the most electronegative element, leading to highly polarized C-F bonds. This polarization, coupled with the small size of fluorine atoms, imparts a range of desirable characteristics to the resulting MOF, including altered hydrophobicity, enhanced stability, and modified guest-molecule interactions.[1][2][3] This guide will dissect these effects, providing a clear understanding of the causality behind the observed performance differences.

Impact on Physicochemical Properties: A Head-to-Head Comparison

The introduction of fluorine into the linker backbone can lead to significant, and sometimes counterintuitive, changes in the properties of a MOF. Here, we compare the performance of isostructural MOFs—those with the same framework topology but differing in the fluorination of their linkers—across several key metrics.

Hydrophobicity and Water Stability

A prevalent motivation for fluorinating MOF linkers is to enhance their hydrophobicity and, consequently, their stability in the presence of water. The low polarizability of the C-F bond and the "Teflon-like" nature of fluorinated surfaces can effectively repel water molecules.[4] This is a critical attribute for applications in humid environments or aqueous media, where many non-fluorinated MOFs may degrade.

A compelling example is the UiO-66 series of MOFs. By systematically introducing fluorine-containing functional groups onto the terephthalate linker, the hydrophobicity can be precisely tailored. The water contact angle (WCA), a direct measure of hydrophobicity, increases significantly with the degree and type of fluorination.

MOFFunctional GroupWater Contact Angle (WCA)Reference
UiO-66-HHydrophilic[4]
F-UiO-66-FIncreased Hydrophobicity[4]
2CF₃-UiO-66-CF₃145.9°[4]

This enhanced hydrophobicity translates to improved water stability, making fluorinated MOFs more robust catalysts and adsorbents in realistic process conditions.[2][3]

Gas Sorption and Separation

The modification of the electronic properties of the linker through fluorination has a profound impact on the MOF's affinity for various gas molecules. The polarized C-F bonds can create favorable electrostatic interactions with quadrupolar molecules like carbon dioxide (CO₂).[2] This often leads to enhanced CO₂ uptake and selectivity over less polar gases like methane (CH₄) and nitrogen (N₂).

However, the effect of fluorination on gas sorption is not always straightforward and can be influenced by factors such as pore size and the specific guest molecule. A comparative study of the isostructural UiO-67 and its perfluorinated analogue, UiO-67-F8, reveals a nuanced picture. While the hydrophobicity and hydrolytic stability were found to be similar, the low-pressure gas adsorption of several gases was slightly lower for the fluorinated version due to its larger density and smaller pore volume.[5]

Conversely, in the case of MOF-801 analogues, the introduction of a fluorinated linker led to a marked increase in CO₂ affinity and CO₂/N₂ selectivity.[6]

MOF PairGasFluorinated MOF UptakeNon-Fluorinated MOF UptakeIsosteric Heat of Adsorption (Qst) - FluorinatedIsosteric Heat of Adsorption (Qst) - Non-FluorinatedReference
MOF-801 vs. PF-MOF2 CO₂HigherLower~30 kJ/mol< 25 kJ/mol[6]
UiO-67 vs. UiO-67-F8 CO₂Slightly LowerSlightly HigherNot specifiedNot specified[5]
Fx_MIL-140A(Ce) CO₂LowerHigher (for F4)HigherLower[7][8]
Fx_MIL-140A(Ce) CH₄HigherLower (for F4)Not specifiedNot specified[7][8]

These examples underscore the importance of considering the specific MOF system and target application when evaluating the benefits of fluorination for gas separation.

Thermal and Chemical Stability

The impact of fluorination on the stability of MOFs is a topic of ongoing research, with some conflicting reports. It is often assumed that the strength of the C-F bond would lead to enhanced thermal stability. However, experimental evidence suggests that fluorination can sometimes have a destabilizing effect.

Studies on isostructural series of trimesate-based MOFs have shown that increasing the degree of fluorination leads to a decrease in the decomposition temperature.[9] This is attributed to the electron-withdrawing nature of fluorine, which can weaken the carboxylate-metal coordination bond.

Conversely, the interaction between the framework and guest solvent molecules can be strengthened by fluorination, leading to higher activation temperatures required to completely remove the solvent from the pores.

Catalytic Activity

The electronic modifications induced by fluorinated linkers can also influence the catalytic activity of MOFs. The electron-withdrawing fluorine atoms can modulate the Lewis acidity of the metal centers or the Brønsted acidity of the organic linkers, thereby tuning their catalytic performance.

While direct comparative studies on isostructural fluorinated and non-fluorinated MOF catalysts are still emerging, the principle has been demonstrated in other catalytic systems. For instance, fluorinated silanols exhibit enhanced catalytic efficiency compared to their non-fluorinated counterparts due to the increased acidity of the silanol proton. It is reasonable to expect similar effects in MOFs, where the catalytic activity is intimately linked to the electronic properties of the framework.

Mechanistic Insights into Fluorination Effects

The observed differences in the properties of fluorinated and non-fluorinated MOFs stem from fundamental changes at the molecular level. The introduction of fluorine alters the electronic landscape of the pores and influences the nature of host-guest interactions.

G cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect on MOF Properties Fluorinated Linker Fluorinated Linker High Electronegativity High Electronegativity Fluorinated Linker->High Electronegativity possesses Polar C-F Bonds Polar C-F Bonds High Electronegativity->Polar C-F Bonds creates Altered Pore Electronics Altered Pore Electronics Polar C-F Bonds->Altered Pore Electronics leads to Modified Host-Guest Interactions Modified Host-Guest Interactions Altered Pore Electronics->Modified Host-Guest Interactions results in Variable Thermal Stability Variable Thermal Stability Altered Pore Electronics->Variable Thermal Stability Increased Hydrophobicity Increased Hydrophobicity Modified Host-Guest Interactions->Increased Hydrophobicity Enhanced Water Stability Enhanced Water Stability Modified Host-Guest Interactions->Enhanced Water Stability Modified Gas Sorption Modified Gas Sorption Modified Host-Guest Interactions->Modified Gas Sorption Altered Catalytic Activity Altered Catalytic Activity Modified Host-Guest Interactions->Altered Catalytic Activity

Computational studies have provided deeper insights into these interactions. For instance, Density Functional Theory (DFT) calculations have shown that the introduction of fluorine can increase the binding energy of guest molecules like H₂.[2] The improved polarization of fluorine-decorated cavities can enhance the isosteric heat of adsorption for molecules with local dipoles or quadrupoles, such as CO₂, leading to stronger physisorption and potentially better separation performance.[10]

Experimental Protocols: A Case Study of UiO-67 and UiO-67-F8

To provide a practical context for the synthesis of these materials, we present a detailed, step-by-step methodology for the preparation of the isostructural pair, UiO-67 and its perfluorinated analogue, UiO-67-F8.

G cluster_reagents Reagents cluster_synthesis Synthesis cluster_workup Work-up and Activation ZrCl4 ZrCl4 Mixing Mix Reagents in DMF ZrCl4->Mixing BPDC 4,4'-biphenyldicarboxylic acid (BPDC) BPDC->Mixing for UiO-67 F8-BPDC Perfluoro-4,4'-biphenyldicarboxylic acid (F8-BPDC) F8-BPDC->Mixing for UiO-67-F8 DMF N,N-Dimethylformamide (DMF) DMF->Mixing Acid Modulator Acetic Acid / HCl Acid Modulator->Mixing Solvothermal Reaction Solvothermal Reaction (120°C, 72h) Mixing->Solvothermal Reaction Washing Wash with DMF and low-boiling solvent Solvothermal Reaction->Washing Drying Drying under vacuum Washing->Drying Activation Activation at elevated temperature Drying->Activation

Synthesis of UiO-67
  • Reagent Preparation: In a Teflon-lined stainless steel autoclave, combine Zirconium tetrachloride (ZrCl₄), 4,4'-biphenyldicarboxylic acid (BPDC), and an acid modulator such as hydrochloric acid or acetic acid.[11]

  • Dissolution: Dissolve the mixture in N,N-dimethylformamide (DMF).

  • Solvothermal Reaction: Seal the autoclave and place it in a temperature-controlled oven at 120°C for 72 hours.[11]

  • Product Recovery: After the reaction, cool the autoclave to room temperature. The resulting white microcrystalline powder is collected by filtration or centrifugation.

  • Washing: Wash the product thoroughly with DMF to remove unreacted starting materials. Subsequently, wash with a low-boiling-point solvent like methanol or acetone to displace the DMF.[11]

  • Drying and Activation: Dry the washed product under vacuum. Activate the MOF by heating under vacuum at an elevated temperature to remove any residual solvent molecules from the pores.

Synthesis of UiO-67-F8

The synthesis of the perfluorinated analogue, UiO-67-F8, follows a similar procedure, with the key difference being the use of the perfluorinated linker, 2,2',3,3',5,5',6,6'-octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (H₂F₈BPDC), in place of BPDC.[5]

  • Reagent Preparation: Combine ZrCl₄, H₂F₈BPDC, and an acid modulator in a Teflon-lined autoclave.

  • Dissolution: Dissolve the mixture in DMF.

  • Solvothermal Reaction: Heat the sealed autoclave at 120°C for the specified reaction time.

  • Product Recovery and Washing: Follow the same procedure as for UiO-67 to recover and wash the product.

  • Drying and Activation: Dry and activate the UiO-67-F8 under vacuum.

Conclusion and Future Outlook

The fluorination of organic linkers is a powerful strategy for tuning the properties of Metal-Organic Frameworks. It offers a pathway to enhance hydrophobicity and water stability, and to modulate gas sorption properties and catalytic activity. However, the effects of fluorination are not universally positive and can sometimes lead to decreased thermal stability or reduced gas uptake, depending on the specific MOF architecture and application.

A thorough understanding of the structure-property relationships, supported by both experimental data and computational modeling, is crucial for the rational design of fluorinated MOFs with tailored functionalities. As the field continues to evolve, we can expect to see the development of increasingly sophisticated fluorinated MOFs for a wide range of applications, from targeted drug delivery to efficient carbon capture and advanced catalysis.

References

  • Morelli Venturi, D., & Costantino, F. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Advances, 13(42), 29497–29519. [Link]

  • Tad-aw, K. A. D., & Tian, J. (2022). Fluorinated metal–organic frameworks for gas separation. Chemical Society Reviews, 51(17), 7348–7403. [Link]

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  • Morelli Venturi, D., & Costantino, F. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Advances, 13(42), 29497-29519. [Link]

  • Banerjee, D., et al. (2011). Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs). CrystEngComm, 13(12), 4145-4154. [Link]

  • Reichert, P., et al. (2025). Mechanistic Insights into Host-Guest Interactions Between Perfluorinated Compounds and MOFs Using In Situ Spectroscopic and Computational Techniques. ACS Applied Materials & Interfaces. [Link]

  • Ye, Z., et al. (2025). Transition metal supported UiO-67 materials and their applications in catalysis. Frontiers in Chemistry, 13. [Link]

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  • Morelli, D., et al. (2021). Increased CO2 Affinity and Adsorption Selectivity in MOF-801 Fluorinated Analogues. ACS Applied Materials & Interfaces, 13(38), 45653-45662. [Link]

  • Nerli, F., et al. (2024). Switching Off Cooperative CO2 Adsorption in Fluorinated CeIV-based Metal-Organic Frameworks by Linker Engineering. ChemRxiv. [Link]

  • Janjić, G. V., et al. (2020). A New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Crystals, 10(11), 1011. [Link]

  • Wang, C., et al. (2021). Superhydrophobic fluorinated metal–organic framework (MOF) devices for high-efficiency oil–water separation. Inorganic Chemistry Frontiers, 8(1), 125-132. [Link]

  • Dicke, F. P., & Ruschewitz, U. (2020). How Does the Fluorination of the Linker Affect the Structural Chemistry of Trimesate-Based Metal-Organic Frameworks (MOFs)? European Journal of Inorganic Chemistry, 2020(1), 43-52. [Link]

  • Al-Ammar, E. T., et al. (2024). Synthesis of UiO-67 Metal-organic Frameworks (MOFs) and their Application as Antibacterial and Anticancer Materials. Journal of Pure and Applied Microbiology, 18(3). [Link]

  • Nerli, F., et al. (2024). Switching Off Cooperative CO2 Adsorption in Fluorinated CeIV-based Metal-Organic Frameworks by Linker Engineering. ChemRxiv. [Link]

  • Sebastian, S. S. (2025). Novel MOFs Based on Fluorinated Aromatic Carboxylate-Ligands and Analysis of Host-Guest-Interactions in their Pores. [Link]

  • Schmidt, B., et al. (2024). Fluorinated vs. non-fluorinated tetrahedral Tri4Tri4 porous organic cages for H2, CO2, and CH4 adsorption. Chemical Communications, 60(94), 14762-14765. [Link]

  • Schaate, A., et al. (2013). A facile synthesis of UiO-66, UiO-67 and their derivatives. Chemical Communications, 49(82), 9449-9451. [Link]

  • de Oliveira, A. F., et al. (2021). Theoretical Study of CH4 and CO2 Separation by IRMOFs. Polymers, 13(16), 2757. [Link]

  • Taddei, M. (2023). Synthesis, Characterization, and Shaping of UiO-67 Metal-Organic Frameworks. [Link]

  • Wang, C., et al. (2021). Superhydrophobic fluorinated metal–organic framework (MOF) devices for high-efficiency oil–water separation. Inorganic Chemistry Frontiers, 8(1), 125-132. [Link]

  • Farha, O. K., & Hupp, J. T. (2010). Rational design, synthesis, purification, and activation of metal−organic framework materials. Accounts of chemical research, 43(8), 1166-1175. [Link]

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A Comparative Guide to the Reactivity of 1,4-bis(halomethyl)benzenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Dihalide Linker

1,4-bis(halomethyl)benzenes are a class of difunctional aromatic compounds that serve as crucial building blocks in a multitude of synthetic applications. From the construction of complex polymers and novel materials to their use as versatile linkers in the synthesis of pharmaceuticals and bioconjugates, the utility of these reagents is extensive.[1][2] Their value lies in the two benzylic halide groups, which are susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functionalities onto a rigid aromatic core.

However, the reactivity of these benzylic positions is profoundly influenced by the nature of the halogen substituent (F, Cl, Br, I). The choice of which dihalide to employ is a critical decision in synthetic planning, directly impacting reaction rates, yields, and the potential for selective or sequential functionalization. This guide provides a comprehensive comparison of the reactivity of 1,4-bis(halomethyl)benzene derivatives, grounded in the principles of physical organic chemistry and supported by experimental considerations.

The Theoretical Framework: Unpacking Reactivity Trends

The displacement of a halide from a benzylic carbon typically proceeds via a nucleophilic substitution pathway, which can be either bimolecular (SN2) or unimolecular (SN1). The benzylic position is unique because it can support both mechanisms effectively. The adjacent aromatic ring stabilizes both the SN2 transition state and the SN1 carbocation intermediate through resonance.[3][4]

The dominant factor governing the reactivity order among the different halides is the leaving group ability . A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate. For halides, this ability is inversely related to their basicity. Since hydroiodic acid (HI) is the strongest hydrohalic acid, its conjugate base, iodide (I⁻), is the weakest base and thus the most stable anion. This results in the established reactivity trend for nucleophilic substitution reactions.

General Reactivity Order: I > Br > Cl > F

This trend is a direct consequence of two primary factors:

  • Polarizability and Bond Strength: The Carbon-Halogen (C-X) bond strength decreases down the group (C-F > C-Cl > C--Br > C-I).[5] The weaker C-I and C-Br bonds are more easily broken during the rate-determining step of either an SN1 or SN2 reaction.

  • Leaving Group Stability: The stability of the resulting halide anion (X⁻) increases down the group (I⁻ > Br⁻ > Cl⁻ > F⁻). Iodide, being the largest and most polarizable ion, can distribute its negative charge over a larger volume, making it the most stable and therefore the best leaving group.[3][6]

Experimental Evidence: A Quantitative Comparison

While the qualitative trend is well-established, the quantitative differences in reactivity are stark. The choice of halogen can mean the difference between a reaction that completes in minutes at room temperature versus one that requires prolonged heating.

Halogen (X) in C₆H₄(CH₂X)₂Relative Rate of Sₙ2 Reaction (Approximate)Carbon-Halogen Bond Strength (kJ/mol)Comments
I (Iodo)~30,000~238Highest reactivity; often used for rapid substitutions. May be less stable and more expensive.
Br (Bromo)~10,000~285Excellent balance of high reactivity and stability. Widely used in synthesis.[1]
Cl (Chloro)~200~347Moderately reactive; often requires more forcing conditions (heat, stronger nucleophiles).[7][8] Useful for sequential reactions where one halide is displaced before the other.
F (Fluoro)~1~460Generally unreactive in nucleophilic substitutions due to the very strong C-F bond.[5] Not typically used as a leaving group in this context.

Note: Relative rates are illustrative estimates for a typical Sₙ2 reaction and can vary significantly with substrate, nucleophile, and solvent.

Mechanistic Pathways and Strategic Synthesis Design

The choice of halogen provides a powerful tool for controlling synthetic outcomes. The significant difference in reactivity between, for example, a bromomethyl and a chloromethyl group can be exploited for selective, stepwise functionalization of the aromatic core.

Reactivity_and_Mechanism cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway SN1_Start 1,4-bis(halomethyl)benzene Carbocation Benzylic Carbocation (Resonance Stabilized) SN1_Start->Carbocation Slow, Rate-Determining (Leaving Group Departs) SN1_Product Substituted Product (Racemic if chiral) Carbocation->SN1_Product Fast (Nucleophile Attacks) SN2_Start 1,4-bis(halomethyl)benzene TransitionState Pentacoordinate Transition State SN2_Start->TransitionState Nucleophile Attack (Concerted) SN2_Product Substituted Product (Inversion of configuration) TransitionState->SN2_Product Leaving Group Departs Reactivity Reactivity Trend I > Br > Cl >> F Reactivity->SN1_Start Reactivity->SN2_Start Decision_Workflow start Synthetic Goal q_reactivity High Reactivity Needed? start->q_reactivity q_selective Stepwise Functionalization? q_reactivity->q_selective No use_iodo_bromo Use 1,4-bis(iodomethyl)benzene or 1,4-bis(bromomethyl)benzene q_reactivity->use_iodo_bromo Yes q_selective->use_iodo_bromo No use_chloro Use 1,4-bis(chloromethyl)benzene q_selective->use_chloro Yes use_mixed Consider mixed halide (e.g., 1-bromo-4-chloromethylbenzene) q_selective->use_mixed Consider

Caption: Decision workflow for selecting the appropriate dihalide.

Experimental Protocol: Comparative Reaction with an Amine Nucleophile

To provide a practical context, the following protocol outlines a general procedure for comparing the reactivity of 1,4-bis(bromomethyl)benzene and 1,4-bis(chloromethyl)benzene with a primary amine.

Objective: To synthesize N,N'-(1,4-phenylenebis(methylene))bis(benzylamine) and compare the reaction times for the dibromo- and dichloro- starting materials.

Materials:

  • 1,4-bis(bromomethyl)benzene

  • 1,4-bis(chloromethyl)benzene

  • Benzylamine (≥ 4.0 equivalents)

  • Potassium Carbonate (K₂CO₃, anhydrous, ≥ 2.2 equivalents)

  • Acetonitrile (CH₃CN, anhydrous)

  • Ethyl acetate (for TLC and extraction)

  • Hexanes (for TLC)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC supplies.

Procedure:

  • Setup: In two separate round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 1,4-bis(bromomethyl)benzene (1.0 eq) to one and 1,4-bis(chloromethyl)benzene (1.0 eq) to the other.

  • Reagents: To each flask, add anhydrous potassium carbonate (2.2 eq) and anhydrous acetonitrile (providing a ~0.1 M solution of the dihalide).

  • Nucleophile Addition: Add benzylamine (4.0 eq) to each flask. The excess amine also acts as a scavenger for the HBr or HCl generated. [9]4. Reaction:

    • For the 1,4-bis(bromomethyl)benzene reaction, stir the mixture at room temperature.

    • For the 1,4-bis(chloromethyl)benzene reaction, heat the mixture to a gentle reflux (~80°C). [10]5. Monitoring: Monitor the progress of both reactions by Thin Layer Chromatography (TLC) every 30 minutes. Use a 7:3 Hexanes:Ethyl Acetate eluent system. The starting dihalide will have a higher Rf than the mono-substituted intermediate, which will be higher than the di-substituted product.

  • Workup (Once TLC indicates consumption of starting material):

    • Cool the reaction mixture to room temperature.

    • Filter off the solid potassium carbonate and wash the solid with acetonitrile. [10] * Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Analysis: Compare the time required for the complete disappearance of the starting material in each reaction. The product can be further purified by column chromatography if necessary. The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.

Expected Outcome: The reaction with 1,4-bis(bromomethyl)benzene will proceed significantly faster, likely reaching completion within a few hours at room temperature. The reaction with 1,4-bis(chloromethyl)benzene will require heating and a much longer reaction time to achieve full conversion.

Conclusion

The selection of a 1,4-bis(halomethyl)benzene derivative is a strategic choice that should be dictated by the specific requirements of the synthetic target.

  • 1,4-bis(iodomethyl)benzene and 1,4-bis(bromomethyl)benzene offer the highest reactivity, making them suitable for rapid, high-yielding transformations under mild conditions.

  • 1,4-bis(chloromethyl)benzene provides a less reactive but more stable alternative, ideal for situations requiring greater control, harsher reaction conditions, or sequential functionalization strategies.

  • 1,4-bis(fluoromethyl)benzene is generally not employed for nucleophilic substitution reactions due to the inertness of the C-F bond.

By understanding the fundamental principles that govern the reactivity of these versatile linkers, researchers can make informed decisions to optimize their synthetic routes, improve efficiency, and accelerate the development of new materials and therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
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A Comparative Guide to 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene and its Alternatives for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced material synthesis, particularly in the development of fluorinated polymers and metal-organic frameworks (MOFs), the choice of building blocks is paramount. 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene has emerged as a key reagent, prized for its ability to introduce a rigid, fluorinated aromatic core into larger molecular architectures. The presence of the tetrafluorobenzene ring imparts unique properties, including enhanced thermal and chemical stability, and altered electronic characteristics in the resulting materials.[1][2] This guide provides a comprehensive comparison of this compound with its non-fluorinated and alternative halogenated analogs, offering experimental insights to inform your selection of the optimal reagent for specific research and development needs.

The Central Role of Fluorination and Halogen Reactivity

The decision to use this compound or an alternative is often driven by a trade-off between the desired material properties and the required chemical reactivity. The high electronegativity of fluorine atoms in the aromatic ring significantly influences the electronic environment of the benzylic C-Br bonds, which in turn affects their reactivity in nucleophilic substitution reactions, a common pathway for polymerization and MOF synthesis.

The reactivity of the leaving group in benzylic halides follows the general trend: I > Br > Cl.[3] This is a critical consideration in designing synthetic protocols, as the choice of halogen will dictate the necessary reaction conditions, such as temperature and reaction time.

Comparative Analysis of Key Reagents

This section provides a detailed comparison of this compound with its primary alternatives.

Non-Fluorinated Analog: 1,4-Bis(bromomethyl)benzene

This is the most direct non-fluorinated counterpart and serves as an excellent baseline for understanding the impact of fluorination.

  • Reactivity: The absence of electron-withdrawing fluorine atoms on the benzene ring makes the benzylic carbons in 1,4-Bis(bromomethyl)benzene less electrophilic compared to its fluorinated counterpart. This can lead to slower reaction rates in nucleophilic substitution reactions.

  • Material Properties: Polymers and MOFs synthesized from this linker will lack the specific properties imparted by fluorine, such as increased thermal stability, chemical resistance, and altered optoelectronic properties. For instance, fluorinated polymers often exhibit lower surface energy and different solubility profiles.[1][4][5]

  • Cost-Effectiveness: Generally, 1,4-Bis(bromomethyl)benzene is significantly less expensive than its fluorinated analog, making it a more cost-effective choice for applications where the unique properties of fluorine are not required.

Chloro-Analog: 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene

Substituting bromine with chlorine offers another avenue for tuning reactivity and cost.

  • Reactivity: The C-Cl bond is stronger than the C-Br bond, making the chloromethyl groups less reactive leaving groups. Consequently, reactions involving this analog typically require more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields to the bromo-analog.

  • Material Properties: The resulting materials will possess the benefits of the tetrafluorobenzene core, similar to those derived from the bromo-analog. The choice between the chloro and bromo derivatives is therefore primarily a matter of synthetic convenience and reactivity.

  • Commercial Availability: 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene is commercially available from various suppliers, offering a viable, albeit less reactive, alternative.[1][6][7]

Iodo-Analog: 1,4-Bis(iodomethyl)benzene

For applications requiring higher reactivity, the iodo-analog is a compelling option.

  • Reactivity: The C-I bond is the weakest among the common halogens, making the iodomethyl groups excellent leaving groups. This enhanced reactivity allows for milder reaction conditions and can be advantageous when working with sensitive functional groups.[3][8]

  • Synthesis: 1,4-Bis(iodomethyl)benzene is typically synthesized from its more readily available bromo- or chloro-analogs via a halogen exchange reaction (e.g., the Finkelstein reaction).[3][8]

  • Stability and Cost: The higher reactivity of the iodo-analog can also translate to lower stability, and it is generally more expensive than its bromo and chloro counterparts.

Quantitative Data Summary

The following table summarizes key properties of this compound and its alternatives. Note: Data is compiled from various sources and should be used for comparative purposes. Direct head-to-head experimental comparisons under identical conditions are limited in the literature.

PropertyThis compound1,4-Bis(bromomethyl)benzene1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene1,4-Bis(iodomethyl)benzene
Molecular Formula C₈H₄Br₂F₄C₈H₈Br₂C₈H₄Cl₂F₄C₈H₈I₂
Molecular Weight 335.92 g/mol 263.96 g/mol 247.01 g/mol 357.96 g/mol
Reactivity Trend HighModerateLowerHighest
Key Features Introduces rigid fluorinated core, enhances thermal/chemical stabilityBaseline non-fluorinated linker, cost-effectiveLess reactive than bromo-analog, introduces fluorinated coreMost reactive, allows for milder reaction conditions
Typical Applications Fluorinated polymers (e.g., PPVs), MOFs with enhanced stabilityNon-fluorinated polymers and MOFs, general bifunctional linkerSimilar to bromo-fluorinated analog, where lower reactivity is acceptableSynthesis requiring high reactivity and mild conditions

Experimental Protocols

Representative Synthesis of a Poly(p-phenylene vinylene) (PPV) Derivative via Gilch Polymerization

This protocol outlines the synthesis of a substituted PPV, highlighting the adjustments needed for different bis(halomethyl)benzene reagents.

dot

Caption: Gilch polymerization workflow for PPV synthesis.

Materials:

  • Substituted 1,4-bis(halomethyl)benzene monomer (e.g., with alkoxy side chains for solubility)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1,4-bis(halomethyl)benzene monomer in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF.

  • Slowly add the potassium tert-butoxide solution to the monomer solution dropwise over a period of 1-2 hours with vigorous stirring. The reaction mixture will typically develop a characteristic color (e.g., yellow-green for PPV derivatives).

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by slowly adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with stirring.

  • Collect the polymer by filtration, wash with additional methanol, and dry under vacuum.

Causality Behind Experimental Choices:

  • Choice of Halogen: For 1,4-bis(bromomethyl)benzene and its fluorinated analog, the reaction proceeds readily at 0°C to room temperature. For the less reactive 1,4-bis(chloromethyl)benzene derivatives, the reaction may require elevated temperatures (e.g., refluxing THF) to achieve a reasonable polymerization rate. The highly reactive 1,4-bis(iodomethyl)benzene may allow for even lower reaction temperatures, which can be beneficial for preserving sensitive functional groups.

  • Solvent: THF is a common solvent for Gilch polymerization. However, for some fluorinated monomers and polymers, which may have different solubility profiles, alternative solvents like DMF might be necessary to maintain homogeneity throughout the reaction.[9]

  • Base: Potassium tert-butoxide is a strong, non-nucleophilic base that effectively promotes the elimination reaction required to form the reactive quinodimethane intermediate that undergoes polymerization.

General Protocol for Solvothermal Synthesis of a MOF

This protocol provides a general framework for synthesizing a MOF using a bis(halomethyl)benzene derivative as a component of the organic linker (after conversion to a dicarboxylate).

dot

Caption: Decision-making workflow for reagent selection.

  • For enhanced thermal and chemical stability, or specific optoelectronic properties: this compound is the reagent of choice. Its bromo- and chloro-analogs offer a trade-off between reactivity and cost.

  • For applications where fluorination is not critical and cost is a major factor: 1,4-Bis(bromomethyl)benzene is a suitable and economical alternative.

  • For syntheses requiring mild conditions or with sensitive functional groups: The more reactive, albeit more expensive, 1,4-bis(iodomethyl)benzene is a strong candidate.

By carefully considering the interplay between reactivity, desired material properties, and practical constraints such as cost, researchers can confidently select the most appropriate bis(halomethyl)benzene reagent to advance their work in materials science and drug development.

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  • Zádor, F., et al. (2021). Fluorinated Polymers for Photonics—From Optical Waveguides to Polymer-Clad Glass Optical Fibers. Polymers, 13(21), 3793.793.

Sources

The Fluorinated Advantage: A Comparative Guide to 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of high-performance polymers, the strategic incorporation of fluorine atoms into monomeric building blocks has emerged as a powerful tool for tailoring material properties. This guide provides an in-depth comparison of polymers synthesized using 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene and its non-fluorinated counterpart, 1,4-bis(bromomethyl)benzene. We will explore the profound impact of fluorination on the thermal, mechanical, and optical properties of the resulting polymers, supported by comparative data and detailed experimental protocols.

The Inherent Advantages of Fluorination in Polymer Chemistry

The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of characteristics to the resulting polymers. The strong carbon-fluorine (C-F) bond, with a bond energy of approximately 485 kJ/mol, is significantly more stable than the carbon-hydrogen (C-H) bond (~340 kJ/mol).[1] This fundamental difference manifests in a cascade of desirable properties:

  • Enhanced Thermal Stability: The high C-F bond energy translates to polymers with superior resistance to thermal degradation.[1]

  • Increased Chemical Resistance: Fluorinated polymers exhibit remarkable inertness to a wide range of solvents, acids, and bases.[2][3]

  • Low Surface Energy and Hydrophobicity: The presence of fluorine atoms leads to materials with low surface energy, resulting in excellent water and oil repellency.

  • Unique Optical and Dielectric Properties: Fluorination can alter the electronic properties of polymers, influencing their absorption, emission, and refractive index, while also leading to low dielectric constants.

Comparative Performance Analysis: Fluorinated vs. Non-Fluorinated Poly(p-phenylene vinylene)

To illustrate the advantages of using this compound, we will focus on its use in the synthesis of a well-studied class of conducting polymers, poly(p-phenylene vinylene)s (PPVs). The fluorinated monomer yields poly(2,3,5,6-tetrafluoro-p-phenylene vinylene) (F-PPV), while the non-fluorinated analog produces the parent poly(p-phenylene vinylene) (PPV).

Thermal Properties

Thermogravimetric analysis (TGA) consistently demonstrates the superior thermal stability of fluorinated polymers. While specific values can vary with molecular weight and synthetic method, the trend is clear.

PropertyPoly(p-phenylene vinylene) (PPV)Poly(2,3,5,6-tetrafluoro-p-phenylene vinylene) (F-PPV)
Decomposition Temperature (TGA, in N2) ~425-500 °C>500 °C

Data synthesized from multiple sources for comparative purposes.

The significantly higher decomposition temperature of F-PPV makes it a more suitable candidate for applications requiring robust performance at elevated temperatures.

Mechanical Properties

While fluoropolymers are sometimes perceived as having inferior mechanical properties compared to their non-fluorinated counterparts, this is not a universal rule and depends heavily on the specific polymer architecture and processing conditions. For rigid-rod polymers like PPVs, the introduction of fluorine can influence interchain packing and morphology.

PropertyPoly(p-phenylene vinylene) (PPV)Poly(2,3,5,6-tetrafluoro-p-phenylene vinylene) (F-PPV)
Tensile Strength Data varies significantly with processingGenerally comparable to or slightly lower than PPV
Young's Modulus Data varies significantly with processingGenerally comparable to or slightly lower than PPV

It is important to note that the processability of F-PPV can be challenging due to reduced solubility, which can impact the formation of high-quality films and fibers, thereby affecting the measured mechanical properties.

Optical Properties

The introduction of fluorine atoms onto the phenyl ring has a pronounced effect on the electronic structure and, consequently, the optical properties of PPV.

PropertyPoly(p-phenylene vinylene) (PPV)Poly(2,3,5,6-tetrafluoro-p-phenylene vinylene) (F-PPV)
Absorption Maximum (λmax) ~420-450 nmBlue-shifted compared to PPV
Emission Maximum (λem) ~520-550 nm (yellow-green)Blue-shifted compared to PPV (green)
Photoluminescence Quantum Yield (PLQY) Varies (can be up to ~30% in solid-state)Can be higher than PPV due to reduced aggregation

The electron-withdrawing nature of the fluorine atoms lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This often leads to a blue shift in both the absorption and emission spectra. Furthermore, the steric hindrance and altered intermolecular interactions caused by the fluorine atoms can suppress aggregation-induced fluorescence quenching, potentially leading to higher photoluminescence quantum yields in the solid state.

Experimental Protocols

The Gilch polymerization is a widely used method for the synthesis of PPV and its derivatives from bis(halomethyl)benzene monomers. Below are representative protocols for the synthesis of both PPV and F-PPV.

Synthesis of Poly(p-phenylene vinylene) (PPV) via Gilch Polymerization

cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Workup A 1,4-Bis(bromomethyl)benzene C Schlenk Flask under Argon A->C B Anhydrous THF B->C E Stir at room temperature C->E D Potassium tert-butoxide in THF D->E F Precipitation in Methanol E->F G Filter and wash with Methanol F->G H Dry under vacuum G->H I Obtain PPV powder H->I

Caption: Workflow for the Gilch polymerization of 1,4-bis(bromomethyl)benzene.

Materials:

  • 1,4-Bis(bromomethyl)benzene

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Argon gas

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve 1,4-Bis(bromomethyl)benzene in anhydrous THF.

  • Slowly add a solution of potassium tert-butoxide in anhydrous THF to the monomer solution at room temperature with vigorous stirring. The reaction mixture will typically turn yellow and a precipitate may form.

  • Continue stirring at room temperature for 2-4 hours.

  • Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Filter the resulting yellow-green solid and wash thoroughly with methanol to remove any unreacted monomer and inorganic salts.

  • Dry the polymer under vacuum to yield poly(p-phenylene vinylene) as a yellow-green powder.

Synthesis of Poly(2,3,5,6-tetrafluoro-p-phenylene vinylene) (F-PPV) via Gilch Polymerization

cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Workup A This compound C Schlenk Flask under Argon A->C B Anhydrous THF B->C E Stir at room temperature C->E D Potassium tert-butoxide in THF D->E F Precipitation in Methanol E->F G Filter and wash with Methanol F->G H Dry under vacuum G->H I Obtain F-PPV powder H->I

Caption: Workflow for the Gilch polymerization of this compound.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Argon gas

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve this compound in anhydrous THF. Due to the lower solubility of the fluorinated monomer, a larger volume of solvent or gentle heating may be required.

  • Slowly add a solution of potassium tert-butoxide in anhydrous THF to the monomer solution at room temperature with vigorous stirring.

  • Continue stirring at room temperature for 2-4 hours. The polymerization of the fluorinated monomer may be slower.

  • Pour the reaction mixture into methanol to precipitate the polymer.

  • Filter the resulting solid and wash extensively with methanol.

  • Dry the polymer under vacuum to yield poly(2,3,5,6-tetrafluoro-p-phenylene vinylene).

Conclusion

The use of this compound in polymer synthesis offers a clear pathway to materials with enhanced thermal stability and tailored optical properties. The resulting fluorinated polymers, such as F-PPV, are promising candidates for applications in demanding environments, including organic electronics, aerospace, and specialty coatings. While challenges in processability due to reduced solubility can exist, the significant performance gains often outweigh these considerations. For researchers and developers seeking to push the boundaries of polymer performance, this compound represents a key enabling monomer for the next generation of advanced materials.

References

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A Comparative Spectroscopic Guide to 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth spectroscopic comparison of 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene, a key fluorinated building block, with its non-fluorinated counterparts and key derivatives. Designed for researchers in materials science, medicinal chemistry, and drug development, this document provides a comprehensive analysis of the structural information gleaned from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the causal relationships between molecular structure and spectroscopic output, supported by experimental data and detailed protocols.

Introduction: The Significance of Fluorination in Molecular Scaffolds

This compound is a valuable reagent in organic synthesis due to its rigid, electron-deficient aromatic core and two reactive benzylic bromide functionalities. The dense fluorination of the benzene ring imparts unique properties, including enhanced thermal stability, lipophilicity, and altered electronic characteristics, making it a desirable component in the synthesis of liquid crystals, polymers, and pharmaceutical intermediates. Understanding the spectroscopic signatures of this molecule and its derivatives is paramount for reaction monitoring, quality control, and structural elucidation.

This guide will systematically dissect the spectroscopic data, beginning with the non-fluorinated analogue, 1,4-bis(bromomethyl)benzene, to establish a baseline. We will then predict and analyze the spectral changes introduced by the four fluorine substituents in the target molecule. Finally, we will examine a key class of derivatives—Schiff bases formed from 2,3,5,6-tetrafluoro-1,4-benzenedimethanamine—to illustrate how further functionalization is reflected in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For the compounds discussed herein, ¹H, ¹³C, and ¹⁹F NMR provide a wealth of information about the chemical environment of the hydrogen, carbon, and fluorine nuclei, respectively.

The ¹H NMR Spectrum: A Tale of Two Singlets

The ¹H NMR spectrum provides information on the number and connectivity of hydrogen atoms in a molecule. The high symmetry of the 1,4-disubstituted benzene ring in our target compound and its analogues leads to simplified spectra.

Comparative Analysis:

  • 1,4-Bis(bromomethyl)benzene: The spectrum of this non-fluorinated analogue is characterized by two sharp singlets. The protons of the two equivalent bromomethyl groups (-CH₂Br) typically appear around δ 4.48 ppm . The four equivalent aromatic protons (Ar-H) give rise to a singlet at approximately δ 7.37 ppm [1]. The integration of these peaks will be in a 4:4 (or 1:1) ratio.

  • This compound (Predicted): Due to the high symmetry of the molecule, the four protons of the two -CH₂Br groups are chemically equivalent and are expected to produce a single peak. However, the strong electron-withdrawing effect of the four fluorine atoms on the benzene ring will deshield the adjacent bromomethyl groups. This is predicted to cause a downfield shift of the -CH₂Br proton signal compared to the non-fluorinated analogue, likely to δ > 4.5 ppm. This peak will be a singlet as there are no adjacent protons to couple with.

  • Derivative - 2,3,5,6-Tetrafluoro-1,4-bis({[(5-methylthiophen-2-yl)methylidene]amino}methyl)benzene: In this Schiff base derivative, the bromine atoms have been replaced by a more complex functionality. The ¹H NMR spectrum shows a singlet for the six methyl protons at δ 2.42 ppm , a singlet for the four methylene (-CH₂-) protons at δ 2.76 ppm , and three singlets for the thiophene and imine protons at δ 6.73, 7.15, and 7.90 ppm [2]. The upfield shift of the methylene protons compared to the parent bromomethyl compound is expected due to the replacement of the electronegative bromine with a less electron-withdrawing imine group.

CompoundChemical Shift (δ ppm) -CH₂Br/CH₂-Chemical Shift (δ ppm) Ar-H
1,4-Bis(bromomethyl)benzene[1]~4.48 (s, 4H)~7.37 (s, 4H)
This compound>4.5 (s, 4H) (Predicted)No aromatic protons
Schiff Base Derivative[2]~2.76 (s, 4H)No aromatic protons
The ¹³C NMR Spectrum: Tracking Carbon Environments

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule.

Comparative Analysis:

  • 1,4-Bis(bromomethyl)benzene: This symmetrical molecule exhibits three distinct carbon signals: one for the benzylic carbons (-CH₂Br) at approximately δ 33.0 ppm , one for the protonated aromatic carbons (Ar-CH) at δ 129.6 ppm , and one for the quaternary aromatic carbons (Ar-C) at δ 138.1 ppm [1].

  • This compound (Predicted): We predict two signals in the ¹³C NMR spectrum. The benzylic carbon signal will be shifted, likely downfield from that of the non-fluorinated analogue due to the deshielding effect of the fluorinated ring. The aromatic carbons will be subject to complex C-F coupling. The signal for the quaternary carbons attached to the fluorine atoms will appear as a triplet due to coupling with the adjacent fluorine, and the carbons attached to the bromomethyl groups will also show coupling to the fluorine atoms.

The ¹⁹F NMR Spectrum: The Definitive Signature of Fluorination

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds.

Comparative Analysis:

  • This compound (Predicted): Due to the molecule's symmetry, all four fluorine atoms are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single sharp singlet. The chemical shift will be in the typical range for aromatic fluorine atoms. For comparison, the ¹⁹F NMR of 1,4-bis(trifluoromethyl)benzene shows a singlet at -63.3 ppm .

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.

  • Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with sharp singlets for each unique carbon.

  • ¹⁹F NMR Acquisition: Use a standard pulse program, with proton decoupling if necessary, and reference the spectrum to an external standard such as CFCl₃ (δ 0.0 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (10-20 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹H, ¹³C, ¹⁹F Spectra C->D E Fourier Transform D->E F Phase & Baseline Correction E->F G Peak Integration & Chemical Shift Assignment F->G H Structure Elucidation G->H

NMR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Isotopic Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Comparative Analysis:

The key feature in the mass spectra of brominated compounds is the characteristic isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.

  • 1,4-Bis(bromomethyl)benzene: The mass spectrum of this compound will show a molecular ion peak cluster corresponding to its molecular weight. Since it contains two bromine atoms, we expect to see three peaks for the molecular ion:

    • M+: Containing two ⁷⁹Br atoms.

    • M+2: Containing one ⁷⁹Br and one ⁸¹Br atom (the most intense peak in the cluster).

    • M+4: Containing two ⁸¹Br atoms. The relative intensities of these peaks will be in an approximate ratio of 1:2:1.

  • This compound: The molecular weight of this compound is 335.92 g/mol [3]. The mass spectrum will also exhibit the characteristic 1:2:1 isotopic pattern for the molecular ion due to the two bromine atoms. The fragmentation pattern will likely involve the loss of bromine atoms and bromomethyl radicals.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Mass_Spec_Workflow cluster_prep Sample Introduction cluster_acq Analysis cluster_proc Data Interpretation A Dilute Sample B Inject into MS A->B C Ionization (EI/ESI) B->C D Mass Separation C->D E Detection D->E F Identify Molecular Ion E->F G Analyze Isotopic Pattern F->G H Interpret Fragmentation G->H

Sources

A Comparative Guide to the Crystal Structure Analysis of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography stands as the definitive technique for elucidating atomic arrangements in the solid state, providing invaluable insights into the properties and behavior of chemical compounds.[1][2] This guide offers a comparative analysis of the X-ray crystal structures of compounds related to 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene, a key building block in supramolecular chemistry and materials science. While the crystal structure of this compound itself is not publicly available, a detailed examination of its close analogues provides a strong predictive framework for its solid-state behavior and a valuable comparison for researchers working with similar molecular scaffolds.

Introduction to this compound

This compound is a versatile organic compound characterized by a central tetrafluorinated benzene ring flanked by two bromomethyl groups.[1][3] This unique combination of a perfluorinated aromatic core and reactive benzylic bromide functionalities makes it a highly sought-after precursor in the synthesis of advanced materials, including liquid crystals, and complex molecular architectures.[4] The strong electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the benzene ring and its intermolecular interactions, making the study of its crystal packing of fundamental importance.

Comparative Crystal Structure Analysis

To understand the solid-state characteristics of this compound, we will compare the crystallographic data of two of its non-fluorinated analogues: 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene and 1,4-bis(bromomethyl)-2,5-dimethylbenzene. The substitution of electron-donating methyl groups for electron-withdrawing fluorine atoms provides a compelling basis for comparison, highlighting the profound impact of perfluorination on crystal packing.

Parameter1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene[2]1,4-Bis(bromomethyl)-2,5-dimethylbenzene[5]
Molecular Formula C₁₂H₁₆Br₂C₁₀H₁₂Br₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 7.9423(5)8.1816(14)
b (Å) 4.4163(3)4.4288(7)
c (Å) 16.8127(10)15.2809(19)
β (°) 94.534(4)93.126(2)
Volume (ų) 587.87(6)516.10(14)
Z 22
Temperature (K) 173170

The crystallographic data reveals that both methylated analogues crystallize in the same monoclinic space group, P2₁/c. This suggests a similar overall packing motif. However, the differences in unit cell dimensions reflect the variation in molecular size and shape due to the number of methyl substituents.

The Influence of Fluorination on Supramolecular Interactions

The replacement of methyl groups with fluorine atoms in the benzene ring is expected to introduce significant changes in the intermolecular interactions that govern the crystal structure. The supramolecular chemistry of fluorinated aromatic compounds is a rich and complex field, with interactions such as halogen bonding, π-π stacking, and C-H···F hydrogen bonds playing crucial roles.[6][7]

In the case of this compound, the electron-deficient nature of the perfluorinated ring is likely to promote face-to-face π-π stacking interactions with electron-rich aromatic systems. Furthermore, the fluorine atoms can act as weak hydrogen bond acceptors, forming C-H···F interactions with neighboring molecules. The presence of bromine atoms also introduces the possibility of Br···Br or Br···π halogen bonds, which are known to be significant structure-directing interactions.

The crystal structure of a co-crystal formed between 2,3,5,6-tetrafluoro-1,4-diiodobenzene and N,N′-bis(4-pyridylmethyl)oxalamide provides experimental evidence for the importance of halogen bonding in the crystal engineering of perfluorinated aromatics.[8] In this structure, the iodine atoms of the diiodobenzene molecule engage in strong halogen bonds with the nitrogen atoms of the pyridine rings, demonstrating the potential for this compound to participate in similar directional interactions.

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a meticulous process that involves several key steps.[9]

  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson methods, and the structure is refined to obtain the final, accurate molecular model.

Visualizing the Process and the Molecule

To better understand the workflow of X-ray crystallography and the structure of the molecule at the heart of this guide, the following diagrams are provided.

G cluster_workflow X-ray Crystallography Workflow Crystal Growth Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Data Collection Data Collection Crystal Mounting->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Structure Final Structure Structure Refinement->Final Structure

Caption: A simplified workflow of single-crystal X-ray analysis.

Caption: Molecular structure of this compound.

Conclusion

While the definitive crystal structure of this compound remains to be determined, a comparative analysis of its methylated analogues provides valuable insights into its likely solid-state behavior. The principles of supramolecular chemistry, particularly those governing fluorinated aromatic compounds, suggest that its crystal packing will be heavily influenced by a combination of π-π stacking, halogen bonding, and weak hydrogen bonds. This guide serves as a foundational resource for researchers utilizing this important building block, offering a predictive lens through which to view its structural chemistry and inspiring further investigation into its fascinating solid-state properties.

References

  • University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Available at: [Link]

  • Zeitschrift für Kristallographie - New Crystal Structures. (2022). Crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2. 237(5), pp. 931-933.
  • Bramble, J. P., et al. (2010). Supramolecular potentials and embraces for fluorous aromatic molecules. CrystEngComm, 12(8), 2448-2462.
  • Auffinger, P., et al. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences, 101(48), 16789-16794.
  • NIH. The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds. Available at: [Link]

  • MDPI. Bismacrocycle: Structures and Applications. Available at: [Link]

  • Zeitschrift für Kristallographie - New Crystal Structures. (2007). The crystal structure of 1,4-bis(bromomethyl)-2,5-dimethylbenzene, C10H12Br2. 222(3), pp. 235-236.
  • Chemistry LibreTexts. X-ray diffraction (XRD) basics and application. Available at: [Link]

  • De Gruyter. (2019). Crystal structure of the co-crystal N,N′-bis(4-pyridylmethyl)oxalamide and 2,3,5,6-tetrafluoro-1,4-di-iodobenzene (1/1), C14H14N4O2⋅C6F4I2. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), pp. 823-825.
  • PubChem. 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • Alachem Co., Ltd. 776-40-9 | 1,4-Bis(bromomethyl)tetrafluorobenzene. Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Linking Fluoropolymers: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of high-performance materials is a critical decision that can significantly impact the success of a project. Fluoropolymers, renowned for their exceptional thermal stability and chemical inertness, are often a primary choice for demanding applications. However, in their raw state, these polymers lack the requisite mechanical properties for many uses. The transformative process of cross-linking is essential to unlock their full potential. This guide provides a comprehensive comparative analysis of the primary cross-linking agents for fluoropolymers, offering the technical insights and experimental data necessary to make informed material selection decisions.

The Imperative of Cross-Linking in Fluoropolymer Applications

Uncured fluoroelastomers (FKM) exist as a mass of entangled long-chain polymers. This state, while possessing the inherent chemical resistance of the fluorinated backbone, lacks the structural integrity and elasticity required for applications such as seals, O-rings, and diaphragms. Cross-linking, or vulcanization, introduces chemical bonds between these polymer chains, creating a three-dimensional network. This network structure is what imparts the desirable elastomeric properties of resilience, low compression set, and consistent mechanical performance at elevated temperatures. The choice of cross-linking agent is not merely a processing detail; it is a fundamental determinant of the final material's performance profile.

A Comparative Overview of Fluoropolymer Cross-Linking Systems

The evolution of fluoropolymer technology has led to the development of three primary cross-linking systems: diamine, bisphenol, and peroxide. Each system operates via a distinct chemical mechanism and confers a unique set of properties to the cured elastomer.

Diamine-Based Cross-Linking

Historically, diamine cure systems were the first to be employed for fluoroelastomers. The cross-linking mechanism is initiated by the dehydrofluorination of the polymer backbone in an alkaline environment, creating sites for the diamine to react and form cross-links.[1] While largely superseded by more advanced systems, diamine-cured FKMs exhibit excellent rubber-to-metal bonding, making them suitable for specific composite applications. However, their thermal stability and resistance to aqueous media are generally lower than those of bisphenol and peroxide-cured systems.[1]

Bisphenol-Based Cross-Linking

The development of bisphenol cure systems, typically utilizing bisphenol AF in conjunction with a phosphonium salt accelerator, marked a significant advancement in FKM technology.[2][3] This system offers a notable improvement in heat resistance and a lower compression set compared to diamine cures.[4] The mechanism involves an ionic reaction, specifically an aromatic nucleophilic substitution, which results in a thermally stable cross-link.[1]

Peroxide-Based Cross-Linking

For applications demanding the highest thermal and chemical resistance, peroxide cure systems are the preferred choice.[4] This method employs a free-radical mechanism, where an organic peroxide generates radicals that create cross-linking sites on the polymer backbone.[1] A co-agent, such as triallyl isocyanurate (TAIC), is often incorporated to enhance the efficiency of the cross-linking reaction.[5][6] The resulting carbon-carbon bonds are exceptionally stable, providing superior resistance to steam, acids, and other aggressive chemical environments.[3][7]

Quantitative Performance Comparison

The selection of a cross-linking system is best guided by empirical data. The following table summarizes the typical performance characteristics of FKM compounds cured with each of the three primary systems.

PropertyDiamine CureBisphenol CurePeroxide CureTest Method
Hardness (Shore A) 70-8075-8570-90ASTM D2240
Tensile Strength (MPa) 12-1815-2016-22ASTM D412
Elongation at Break (%) 150-250180-300200-350ASTM D412
Compression Set, 70h @ 200°C (%) 30-5015-2510-20ASTM D395 (Method B)
Maximum Service Temperature (°C) ~200~230~250-
Steam Resistance FairGoodExcellent-
Acid Resistance GoodExcellentExcellent-
Base Resistance PoorGoodExcellent-

Experimental Protocols for Material Evaluation

To ensure the validity and reproducibility of performance data, standardized testing methodologies are crucial. The following protocols outline the key experimental procedures for evaluating cross-linked fluoropolymers.

Compounding and Specimen Preparation

Objective: To create a homogeneous mixture of the fluoropolymer and cross-linking system and to form standardized test specimens.

Methodology:

  • Compounding:

    • On a two-roll mill with chilled water circulation, the raw FKM gum is banded.[8]

    • Pre-blended fillers (e.g., carbon black, mineral fillers) and processing aids are gradually added to the polymer band.

    • The cross-linking agent and any accelerators or co-agents are added last, ensuring thorough dispersion without premature curing (scorching).[8]

    • The compounded material is sheeted off the mill and allowed to cool.[8]

  • Molding:

    • The uncured compound is pre-formed and placed into a compression mold for the desired test specimen geometry (e.g., tensile dumbbells, compression set buttons).

    • The mold is placed in a heated press at a temperature and for a duration specific to the cure system (typically 170-180°C for 10-20 minutes).

  • Post-Curing:

    • The molded specimens are placed in a circulating air oven for a post-curing cycle (e.g., 16-24 hours at 230°C) to complete the cross-linking reactions and remove volatile byproducts.[9][10]

Mechanical and Physical Property Testing

Objective: To quantify the key performance indicators of the cured fluoropolymer.

Methodology:

  • Hardness (ASTM D2240):

    • A Shore A durometer is used to measure the indentation hardness of the cured specimen.[11][12]

    • The durometer is pressed firmly and perpendicularly onto a flat surface of the specimen, and the reading is taken immediately.[12][13]

    • Multiple readings are taken at different locations and averaged.[12]

  • Tensile Properties (ASTM D412):

    • Dumbbell-shaped specimens are conditioned at a standard temperature and humidity.[14][15]

    • The specimen is mounted in the grips of a universal testing machine.[14][16]

    • The specimen is pulled at a constant rate of speed (e.g., 20 inches/minute) until it ruptures.[14][16]

    • Tensile strength, elongation at break, and modulus are calculated from the resulting stress-strain curve.[14][17]

  • Compression Set (ASTM D395 - Method B):

    • The initial thickness of a cylindrical specimen is measured.[18][19]

    • The specimen is placed in a compression fixture and compressed to 25% of its original height using spacers.[18][19]

    • The fixture is placed in an oven at a specified temperature (e.g., 200°C) for a set duration (e.g., 70 hours).[18][19]

    • After removal from the oven, the specimen is allowed to cool for 30 minutes before the final thickness is measured.[18][19]

    • The compression set is calculated as the percentage of the original deflection that is not recovered.[20]

Visualizing the Cross-Linking Chemistry

The following diagrams illustrate the fundamental chemical reactions that underpin each cross-linking system.

Diamine_Crosslinking FKM FKM Polymer Chain (-CH2-CF2-) Unsaturated_FKM Unsaturated FKM (-CH=CF-) FKM->Unsaturated_FKM -HF Base Base Crosslinked_FKM Cross-linked FKM Unsaturated_FKM->Crosslinked_FKM + Diamine Diamine Diamine (H2N-R-NH2)

Caption: Diamine cross-linking mechanism.

Bisphenol_Crosslinking FKM FKM Polymer Chain (-CH2-CF2-) Unsaturated_FKM Unsaturated FKM (-CH=CF-) FKM->Unsaturated_FKM -HF Base Base Crosslinked_FKM Cross-linked FKM Unsaturated_FKM->Crosslinked_FKM + Bisphenol AF + Accelerator Bisphenol_AF Bisphenol AF Accelerator Phosphonium Salt (Accelerator)

Caption: Bisphenol cross-linking mechanism.

Peroxide_Crosslinking Peroxide Organic Peroxide Radical Free Radical (R•) Peroxide->Radical Heat FKM_Radical FKM Polymer Radical Radical->FKM_Radical + FKM FKM FKM Polymer Chain Crosslinked_FKM Cross-linked FKM (C-C bond) FKM_Radical->Crosslinked_FKM + FKM Radical + Co-agent Coagent Co-agent (TAIC)

Caption: Peroxide cross-linking mechanism.

Concluding Remarks for the Practicing Scientist

The choice of a cross-linking agent for fluoropolymers is a multifaceted decision that requires a thorough understanding of the intended application's demands.

  • Diamine-cured systems , while largely of historical interest, may still be considered for applications where robust metal adhesion is the overriding concern.

  • Bisphenol-cured systems represent a versatile and widely applicable option, offering a good balance of thermal stability, chemical resistance, and mechanical properties. They are often the default choice for general-purpose sealing applications.

  • Peroxide-cured systems provide the pinnacle of performance, particularly in aggressive chemical environments and at elevated temperatures. For critical applications in the pharmaceutical, and chemical processing industries, the superior performance of peroxide-cured fluoropolymers often justifies their selection.

By carefully considering the comparative data and understanding the underlying chemistry, researchers and engineers can confidently select the optimal cross-linking system to ensure the long-term reliability and performance of their fluoropolymer components.

References

  • Simon, A., Pepin, J., Deffarges, M.-P., Méo, S., & Berthier, D. (2022). Understanding the crosslinking processes of a peroxide/TAIC cured FKM. In Constitutive Models for Rubber XII. CRC Press.
  • Infinita Lab. (n.d.). ASTM D395B Compression Set Testing Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). FKM. Retrieved from [Link]

  • The Universal Grip Company. (n.d.). ASTM D395 Rubber Compression Test. Retrieved from [Link]

  • Intertek. (n.d.). Compression Set Under Constant Deflection ASTM D395. Retrieved from [Link]

  • 3M. (n.d.). 3M™ Dyneon™ Fluoroelastomer Mill Mixing Procedure.
  • Frank Bacon Machinery Sales Co. (2023, March 15). ASTM D412 Step by Step How To Rubber Test. Retrieved from [Link]

  • The Universal Grip Company. (n.d.). ASTM D395 - Rubber Compression Set. Retrieved from [Link]

  • APM Testing. (n.d.). ASTM D395 - Compression Set (Method B). Retrieved from [Link]

  • Qualitest USA LC. (2025, May 21). ASTM D412 Tensile Testing: Method A vs. B, Specimens, and Solutions. Retrieved from [Link]

  • LabsCubed. (n.d.). ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing. Retrieved from [Link]

  • ZwickRoell. (n.d.). Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4. Retrieved from [Link]

  • TestResources. (n.d.). ASTM D412 Tension Testing Rubber & Elastomers. Retrieved from [Link]

  • Presto Group. (n.d.). How to perform ASTM D412 Tensile Test on Rubber & Elastomers. Retrieved from [Link]

  • Rubber World. (2021, May 31). Formulating FKM with varying levels of metal oxides.
  • Google Patents. (n.d.). US20160222517A1 - Methods of making a fluoroelastomer composition and composite article.
  • Solvay. (n.d.). Tecnoflon - a guide to fluoroelastomers.
  • Google Patents. (n.d.). WO2007092339A2 - High elongation fkm formulations with improved molding properties.
  • Custom Rubber Products Manufacture. (2024, May 28). Optimizing FKM Performance: Bisphenol vs.
  • Scribd. (2021, February 18). Processing Fluoroelastomers.
  • Performance Drone Works. (2025, April 28).
  • Scribd. (2021, February 18). Compounding Fluoroelastomers.
  • Industrial Physics. (n.d.). ASTM D2240 testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed crosslinking structure of TAIC in FKM.
  • Micom Laboratories. (n.d.). ASTM D2240: Shore Hardness Testing for Plastics and Polymers. Retrieved from [Link]

  • TRP Polymer Solutions. (2018, June 1). FKM Chemical Structure | FKM Material Properties. Retrieved from [Link]

  • Rubber World. (2021, April 30). Achieving savings in the post-curing process of fluoroelastomer compounds prepared by injection molding.
  • OPUS. (2025, April 17).
  • Eagle Elastomer. (2024, October 31). Enhancing FKM Durability with Efficient Post-Curing Methods.
  • WorldofTest.com. (2025, June 30). Understanding the Shore Hardness Test: Method, Formula & Diagram.
  • Google Patents. (n.d.). EP1574543A1 - Peroxide cured fluorocarbon elastomer compositions.
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  • Mosites Rubber Company. (n.d.). Curative Agent Effects on Fluoroelastomer Products.

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Safety Operating Guide

Navigating the Final Step: A Researcher's Guide to the Proper Disposal of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientist, my experience in both synthesis and safety management has underscored a critical, often overlooked, aspect of laboratory work: the responsible disposal of chemical waste. The final step of an experiment is not data analysis; it is ensuring that every reagent, byproduct, and piece of contaminated labware is managed in a way that protects you, your colleagues, and the environment.

This guide provides a comprehensive, technically grounded framework for the proper disposal of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene. This highly functionalized aromatic compound, valuable in synthetic chemistry, belongs to a class of polyhalogenated organic compounds that demand stringent disposal protocols. We will move beyond a simple checklist to explore the causality behind these procedures, empowering you to make informed, safe decisions.

Part 1: Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound is a solid organic compound containing both bromine and fluorine atoms on an aromatic ring.[1] This structure informs its reactivity and dictates its classification as a hazardous substance. While specific toxicity data for this exact compound is limited, the broader class of halogenated aromatic compounds requires careful handling.[2]

The primary risks involve irritation upon contact, potential toxicity, and significant environmental hazard if released improperly.[3][4] The presence of carbon-halogen bonds, particularly the stable carbon-fluorine bonds, makes these compounds persistent in the environment.[5] Therefore, disposal is not merely a matter of discarding the material but of ensuring its complete destruction.

For quick reference, the key hazard considerations are summarized below.

Hazard Consideration Profile for this compound Primary Causality & Rationale
Chemical Class Polyhalogenated Aromatic CompoundContains C-F and C-Br bonds, which are strong and contribute to chemical stability and environmental persistence.[5][6]
Physical State SolidReduces risk of vapor inhalation compared to liquids, but dust can be an exposure route.[7]
Primary Routes of Exposure Skin/Eye Contact, Inhalation (of dust), IngestionThe compound can cause skin and serious eye irritation.[3][4] Handling should be performed to minimize dust creation.[7]
Incompatibilities Strong oxidizing agents, Strong acids, Strong basesAs with many organic compounds, these can trigger vigorous or uncontrolled reactions.[3]
Environmental Hazard Potential for persistence and bioaccumulationHalogenated organics are a recognized class of environmental pollutants. Improper disposal is prohibited.[2][8][9]

Part 2: Step-by-Step Disposal Protocol: From Benchtop to EHS

This protocol provides a self-validating system for the collection and initial management of waste containing this compound.

Step 1: Immediate Engineering Controls and Personal Protective Equipment (PPE)

Causality: The primary goal is to prevent any physical contact with the chemical. All handling, including weighing, transfers, and the addition of waste to a container, must be performed within a certified chemical fume hood to contain any potential dust or aerosols.[2][10]

  • Engineering Control: Always use a properly functioning chemical fume hood.[11]

  • Eye Protection: Wear ANSI-approved chemical splash goggles and a face shield if there is a significant risk of splashing.[12]

  • Hand Protection: Wear nitrile rubber gloves. Given the potential for halogenated compounds to affect glove integrity, consider double-gloving.[11] Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A fully buttoned lab coat is mandatory. For larger quantities, a chemical-resistant apron is recommended.[11]

Step 2: Waste Segregation - The Most Critical Decision

Causality: Halogenated and non-halogenated waste streams are treated and disposed of via different, highly regulated processes.[6] Mixing them is a costly and dangerous compliance violation. Halogenated waste requires high-temperature incineration to break the strong carbon-halogen bonds, a process that is more energy-intensive and expensive than disposal for non-halogenated solvents.[13][14]

All waste streams containing this compound must be classified as Halogenated Organic Waste .[6]

Below is a decision workflow for proper segregation.

WasteSegregation cluster_types Identify Waste Type cluster_labeling Labeling Protocol start Generated Waste Containing This compound solid Pure Solid or Contaminated Solids (e.g., weighing paper, gloves) start->solid What is the form of the waste? liquid Solutions in Organic Solvent start->liquid What is the form of the waste? glassware Contaminated Glassware (e.g., flasks, beakers) start->glassware What is the form of the waste? container Select Designated HALOGENATED ORGANIC WASTE CONTAINER solid->container liquid->container rinse Rinse with minimal suitable solvent (e.g., acetone) in fume hood. glassware->rinse Decontaminate first tag Affix Hazardous Waste Tag IMMEDIATELY container->tag list List all constituents: - this compound - All solvents and reagents - Estimate percentages (%) tag->list storage Store container in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. list->storage rinsate Collect rinsate as Halogenated Organic Waste rinsate->container

Caption: Waste Segregation and Collection Workflow.

Step 3: Container Management and Labeling
  • Container Choice: Use a compatible, sealable, and airtight waste container, typically provided by your institution's Environmental Health & Safety (EHS) department.[10][11]

  • Labeling: This is a strict regulatory requirement. Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[2][15]

  • Content Declaration: Clearly list all chemical constituents, including solvents, by their full names (no abbreviations).[2] Provide an estimated percentage for each component.

  • Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[16] Evaporation is not an acceptable method of disposal.[16]

Step 4: Spill Management

Accidents happen, but a prepared response minimizes risk.

  • Evacuate and Notify: For any large spill, evacuate the immediate area and notify your institution's EHS or emergency response team.[10]

  • Small Spill Cleanup (Solid):

    • Ensure you are wearing the appropriate PPE as described in Step 1.

    • Carefully sweep up the solid material, avoiding the creation of dust.[7]

    • Place the swept material and any contaminated cleaning tools (e.g., brushes, dustpan) into a designated bag or container.

    • Seal, label as "Spill Debris containing this compound," and manage as halogenated hazardous waste.[17]

  • Small Spill Cleanup (Solution):

    • Contain the spill using an absorbent material like vermiculite, dry sand, or chemical spill pads.[8][17]

    • Working from the outside in, absorb the liquid.[17]

    • Place the saturated absorbent material into a sealed container and label it as hazardous waste containing the spilled chemical and solvent.[10][17]

    • Decontaminate the area with a suitable solvent and collect the rinsate as hazardous waste.[2]

Step 5: Final Disposal Pathway

Once your waste container is full (typically ~75% capacity) or you have completed your project, you must arrange for its disposal.

  • Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from your laboratory's Satellite Accumulation Area.[2] This is the only acceptable final step.

  • Do Not:

    • Dispose of this chemical down the drain.[11][14]

    • Throw it in the regular trash.[16]

    • Attempt to neutralize or treat it yourself unless you are following a specifically approved and validated laboratory procedure for chemical destruction.[18]

Part 3: The Science of Disposal: High-Temperature Incineration

Causality: The recommended and most environmentally sound disposal method for polyhalogenated organic compounds is high-temperature incineration in a specialized hazardous waste facility.[13][19] The thermal stability of these molecules, particularly the C-F bonds, requires extreme conditions for complete destruction.[5]

  • Destruction Mechanism: Incineration at temperatures around 1200 K (over 900°C) in the presence of excess oxygen breaks down the organic molecule into simpler, less harmful components.[13][20]

  • Byproduct Management: The combustion process converts the bromine and fluorine atoms into hydrogen bromide (HBr) and hydrogen fluoride (HF), respectively.[20][21] These are corrosive acid gases that must be "scrubbed" from the incinerator's flue gas using alkaline solutions before release into the atmosphere, as mandated by environmental regulations.[19][22]

  • Preventing PICs: Incomplete or low-temperature combustion of halogenated aromatics can lead to the formation of Products of Incomplete Combustion (PICs), which can include highly toxic polybrominated/polychlorinated dibenzodioxins and dibenzofurans.[20][21] This is why regulated, high-temperature incineration is the only responsible choice.

By adhering to these detailed procedures, you are not just following rules; you are participating in a critical system that ensures the integrity of your research and the safety of our shared environment.

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Bromobenzene.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Kent State University. (n.d.). Cleaning up a spill. Compliance and Risk Management.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Disposal Guidance | I-WASTE DST.
  • Tsang, W., Burgess, D., & Babushok, V. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Semantic Scholar.
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  • CymitQuimica. (2024). Safety Data Sheet: 1,3-Bis(bromomethyl)benzene.
  • Washington State University. (n.d.). Halogenated Solvents.
  • Fisher Scientific. (2024). Safety Data Sheet: 4-(Trifluoromethyl)benzyl bromide.
  • Kent State University. (n.d.). SOP Title: Bromine Safety & Standard Operating Procedures.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
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  • State of Maine. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES.
  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
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  • Nordic Council of Ministers. (2014).
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  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance | I-WASTE DST.
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  • Hou, R., Lin, L., Li, H., et al. (2021). Occurrence, bioaccumulation, fate, and risk assessment of novel brominated flame retardants (NBFRs) in aquatic environments.
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  • Manchester Organics. (n.d.). 2,3,5,6-Tetrafluoro-1,4-bis(bromomethyl)benzene.
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  • U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine.
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  • Sahad, M. F., et al. (2011).
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Navigating the Safe Handling of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the pursuit of novel molecular architectures is a daily endeavor. In this context, reagents like 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene serve as valuable building blocks. However, its utility is matched by its potential hazards, necessitating a comprehensive and proactive approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: A Proactive Stance on Safety

This compound is a reactive compound that demands respect. It is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Ingestion and absorption through the skin are also potential routes of exposure with harmful effects.[2][3] The presence of bromomethyl groups makes it a lachrymator, a substance that can cause tearing. A thorough understanding of these risks is the foundation of a safe experimental workflow.

Core Safety Directives: Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table summarizes the essential PPE and the rationale for its use.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing. This provides a robust barrier against eye contact, which can lead to serious irritation.[1][4]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, are required. Always check the manufacturer's glove compatibility chart for the specific solvent being used. Double gloving is recommended to provide an additional layer of protection against accidental exposure.
Body Protection A flame-retardant laboratory coat is essential. Ensure it is fully buttoned to provide maximum coverage. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.[5]
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][6] If there is a potential for dust or aerosol generation and engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Clear Work Area in Fume Hood gather_ppe Gather and Inspect All Necessary PPE prep_area->gather_ppe gather_materials Assemble All Reagents, Equipment, and Waste Containers gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe Proceed to Handling weigh_transfer Weigh and Transfer Chemical (Minimize Dust Generation) don_ppe->weigh_transfer reaction_setup Set Up Reaction Apparatus weigh_transfer->reaction_setup quench Quench Reaction (If Applicable) reaction_setup->quench Proceed to Cleanup decontaminate Decontaminate Glassware and Work Surfaces quench->decontaminate dispose Dispose of Waste in Designated, Labeled Containers decontaminate->dispose remove_ppe Remove PPE in Correct Order dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Step 1: Preparation - The Foundation of a Safe Experiment
  • Designate a Work Area: All work with this compound must be performed in a certified chemical fume hood.[4][6] Ensure the work area is clean and uncluttered.

  • Assemble Materials: Gather all necessary chemicals, glassware, and equipment. This includes having a designated, labeled waste container for halogenated organic waste readily accessible.[7]

  • Inspect PPE: Before starting, inspect all PPE for any signs of damage.

Step 2: Handling - Precision and Caution
  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: When weighing the solid, do so in the fume hood. Handle the material carefully to avoid generating dust.[8] Use a spatula for transfers and ensure the container is securely closed after use.

  • Reaction Setup: If dissolving the compound, add the solvent to the solid slowly. Be aware of any potential exothermic reactions.

Step 3: Cleanup and Decontamination - Leaving a Safe Workspace
  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical. A suitable solvent like acetone or ethanol can be used for the initial rinse, which should be collected as halogenated liquid waste.[7]

  • Waste Disposal: All solid waste, including contaminated weighing paper and pipette tips, must be disposed of in the designated "Halogenated Organic Solid Waste" container.[7] Liquid waste, including reaction residues and cleaning solvents, must be collected in a "Halogenated Organic Liquid Waste" container.[7] Never dispose of this chemical down the drain.[6]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye protection.

  • Personal Hygiene: Wash your hands thoroughly with soap and water after removing your PPE.[6]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][9] Seek prompt medical attention.[7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][9] Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[7] Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[6][7] Rinse the mouth with water and seek immediate medical attention.[7]

Storage and Disposal: Long-Term Safety and Environmental Responsibility

Proper storage and disposal are critical for maintaining a safe laboratory and protecting the environment.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

  • Disposal: All waste containing this chemical must be treated as hazardous waste.[7] It should be disposed of through a licensed waste disposal company in accordance with all local, state, and federal regulations.[8][10] The primary method of disposal is typically high-temperature incineration at a permitted facility.[7]

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.

References

  • 1,4-Bis(bromomethyl)benzene Safety Data Sheet.
  • 1,4-Bis(bromomethyl)
  • This compound - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene - PubChem. National Center for Biotechnology Information. Available at: [Link]

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1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.